Bivamelagon
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2641595-54-0 |
|---|---|
Molecular Formula |
C35H53ClN4O4 |
Molecular Weight |
629.3 g/mol |
IUPAC Name |
N-[(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carbonyl]-5-(morpholine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-N-(4-methylcyclohexyl)propanamide |
InChI |
InChI=1S/C35H53ClN4O4/c1-23(2)32(41)40(27-13-7-24(3)8-14-27)28-19-31(34(43)37-15-17-44-18-16-37)39(20-28)33(42)30-22-38(35(4,5)6)21-29(30)25-9-11-26(36)12-10-25/h9-12,23-24,27-31H,7-8,13-22H2,1-6H3/t24?,27?,28-,29-,30+,31-/m0/s1 |
InChI Key |
QLOCFNAGHBVTJD-JBHFHXMJSA-N |
Isomeric SMILES |
CC1CCC(CC1)N([C@H]2C[C@H](N(C2)C(=O)[C@@H]3CN(C[C@H]3C4=CC=C(C=C4)Cl)C(C)(C)C)C(=O)N5CCOCC5)C(=O)C(C)C |
Canonical SMILES |
CC1CCC(CC1)N(C2CC(N(C2)C(=O)C3CN(CC3C4=CC=C(C=C4)Cl)C(C)(C)C)C(=O)N5CCOCC5)C(=O)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Bivamelagon: A Novel Oral MC4R Agonist for the Treatment of Hypothalamic Obesity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hypothalamic obesity is a rare, debilitating condition resulting from damage to the hypothalamic region of the brain, leading to impaired melanocortin-4 receptor (MC4R) pathway signaling, hyperphagia, and severe obesity. Bivamelagon (formerly LB54640) is an investigational, orally administered, small-molecule MC4R agonist being developed by Rhythm Pharmaceuticals, under license from LG Chem, as a potential therapeutic intervention for this condition. Preclinical and clinical data suggest that this compound effectively activates the MC4R, leading to statistically significant and clinically meaningful reductions in body mass index (BMI) and hunger in patients with hypothalamic obesity. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to the development of this compound.
Introduction to Hypothalamic Obesity and the Melanocortin-4 Receptor (MC4R) Pathway
Hypothalamic obesity is a form of obesity caused by damage to the hypothalamus, a critical brain region for regulating energy homeostasis. This damage can result from brain tumors (such as craniopharyngioma), surgery, radiation, trauma, or inflammation. The hypothalamus contains key neuronal circuits that control appetite and energy expenditure, with the MC4R pathway playing a central role.
The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in the paraventricular nucleus (PVN) of the hypothalamus. Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a signaling cascade that promotes satiety and increases energy expenditure. In hypothalamic obesity, damage to the neurons that produce α-MSH or express MC4R disrupts this critical signaling pathway, leading to unrelenting hunger (hyperphagia) and significant weight gain.
This compound: A Potent and Orally Bioavailable MC4R Agonist
This compound is a small-molecule agonist of the MC4R designed for oral administration. Its mechanism of action is to directly activate the MC4R, thereby bypassing the upstream defects in the MC4R pathway that are characteristic of hypothalamic obesity. By mimicking the action of α-MSH, this compound aims to restore the downstream signaling that regulates appetite and body weight.
Preclinical Pharmacology
Preclinical studies have demonstrated the potency and on-target activity of this compound. In vitro assays have characterized its binding affinity and functional activity at the human MC4R.
| Parameter | Value | Assay Type |
| Ki | 65 nM | Competitive Binding Assay |
| EC50 (cAMP) | 36.5 nM | cAMP Accumulation Assay |
| EC50 (β-arrestin) | 4.6 nM | β-arrestin Recruitment Assay |
| EC50 (Luci Assay) | 0.562 nM | Luciferase Reporter Assay |
| Table 1: In Vitro Pharmacological Profile of this compound[1] |
In vivo studies in animal models of obesity have confirmed the efficacy of this compound. In diet-induced obesity (DIO) mouse and rat models, oral administration of this compound resulted in a significant, dose-dependent reduction in food intake and body weight. The weight-lowering effects of this compound were absent in MC4R knockout mice, confirming its on-target mechanism of action[2].
| Animal Model | Treatment | Outcome |
| Diet-Induced Obese Mice | This compound (oral, once daily) | Significant reduction in body weight and food intake. |
| Diet-Induced Obese Rats | This compound (oral, once daily) | Significant reduction in body weight and food intake. |
| MC4R Knockout Mice (HFD) | This compound (oral) | No significant effect on body weight, confirming on-target activity. |
| Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models[2] |
Clinical Development in Hypothalamic Obesity
This compound is currently being evaluated in a Phase 2 clinical trial (SIGNAL; NCT06046443) for the treatment of acquired hypothalamic obesity[3].
Phase 2 "SIGNAL" Trial (NCT06046443)
The SIGNAL trial is a randomized, double-blind, placebo-controlled study designed to assess the efficacy, safety, and tolerability of this compound in patients aged 12 years and older with hypothalamic obesity[4].
Key Trial Design Elements:
-
Participants: 28 patients with acquired hypothalamic obesity.
-
Intervention: Oral, once-daily administration of this compound at three different doses (200 mg, 400 mg, 600 mg) or placebo.
-
Duration: 14-week double-blind treatment period, followed by an open-label extension of up to 52 weeks.
-
Primary Endpoint: Percent change in Body Mass Index (BMI) from baseline at 14 weeks.
-
Secondary Endpoints: Change in hunger scores, body weight, and safety/tolerability.
Topline Phase 2 Clinical Trial Results
Topline results from the 14-week placebo-controlled portion of the SIGNAL trial demonstrated that this compound met its primary endpoint, showing statistically significant and clinically meaningful reductions in BMI compared to placebo.
| Treatment Group (14 weeks) | N | Mean BMI Reduction from Baseline (%) | p-value vs. Placebo |
| This compound 600 mg | 8 | -9.3% | 0.0004 |
| This compound 400 mg | 7 | -7.7% | 0.0002 |
| This compound 200 mg | 6 | -2.7% | 0.0180 |
| Placebo | 7 | +2.2% | - |
| Table 3: Topline Efficacy Results from the Phase 2 SIGNAL Trial |
Patients treated with the 400 mg and 600 mg doses of this compound also experienced a mean reduction of 2.8 points in their "most" hunger scores on a 10-point scale. The safety and tolerability profile of this compound was consistent with the MC4R agonist class, with the most common adverse events being mild to moderate nausea and diarrhea.
Detailed Mechanism of Action and Signaling Pathway
This compound acts as a functional analog of α-MSH, binding to and activating the MC4R. The MC4R is coupled to the Gαs subunit of the heterotrimeric G-protein. Upon agonist binding, Gαs is activated, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in appetite regulation and energy homeostasis, such as brain-derived neurotrophic factor (BDNF) and single-minded 1 (SIM1). This signaling cascade ultimately results in a reduction in food intake and an increase in energy expenditure.
References
- 1. LG Chem Life Sciences USA [innovation.lgchem.com]
- 2. innovation.lgchem.com [innovation.lgchem.com]
- 3. rhythmtx.com [rhythmtx.com]
- 4. Rhythm Pharmaceuticals Announces Oral MC4R Agonist this compound Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
Bivamelagon: A Technical Whitepaper on a Novel, Orally Active, Selective Melanocortin-4 Receptor (MC4R) Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bivamelagon (formerly LB54640) is an investigational, orally bioavailable, small-molecule, selective melanocortin-4 receptor (MC4R) agonist currently in clinical development for the treatment of rare genetic diseases of obesity.[1][2] Developed by LG Chem and licensed by Rhythm Pharmaceuticals, this compound offers a promising therapeutic approach by targeting the MC4R pathway, a critical regulator of energy homeostasis and appetite.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies for its evaluation.
Introduction
The melanocortin-4 receptor (MC4R) is a G-protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus. It plays a pivotal role in the leptin-melanocortin pathway, which is essential for regulating energy balance. Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to reduced food intake and increased energy expenditure. Genetic defects in the MC4R pathway can result in severe hyperphagia and early-onset obesity.
This compound is designed as a potent and selective agonist of the MC4R, aiming to restore the function of this impaired pathway. Its oral route of administration presents a significant advantage over injectable therapies.[1] This whitepaper details the scientific foundation for this compound as a selective MC4R agonist.
Mechanism of Action and Signaling Pathway
This compound acts as a selective agonist at the MC4R. Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling cascades. The primary signaling pathway involves the coupling to the Gαs subunit of the heterotrimeric G-protein, which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to mediate the physiological effects on appetite and energy expenditure.
Furthermore, MC4R activation can also lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as potentially activating other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway.
Quantitative Data
In Vitro Potency and Affinity
The following table summarizes the in vitro pharmacological data for this compound.
| Parameter | Value | Assay | Cell Line |
| EC50 (cAMP) | 36.5 nM | cAMP Accumulation Assay | Not Specified |
| EC50 (β-arrestin) | 4.6 nM | β-Arrestin Recruitment Assay | U2OS |
| Ki | 65 nM | Radioligand Binding Assay | Not Specified |
Table 1: In Vitro Pharmacology of this compound.
Preclinical In Vivo Efficacy
This compound has demonstrated significant efficacy in various rodent models of obesity. The on-target effect was confirmed in MC4R knockout mice, where the weight loss effects were absent.
| Model | Treatment | Duration | Body Weight Change vs. Vehicle | Food Intake Change vs. Vehicle |
| Diet-Induced Obese (DIO) Mice | This compound (oral, once daily) | 2 Weeks | Significant Reduction | Significant Reduction |
| Diet-Induced Obese (DIO) Rats | This compound (oral, once daily) | Not Specified | Significant Reduction | Significant Reduction |
| KK-Ay Mice | This compound (oral, once daily) | Not Specified | Significant Reduction | Significant Reduction |
Table 2: Summary of Preclinical In Vivo Efficacy of this compound.
Clinical Efficacy (Phase 2)
A Phase 2, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in patients with acquired hypothalamic obesity.
| Treatment Group (14 weeks) | N | Mean BMI Reduction from Baseline (%) | p-value vs. Placebo | Mean 'Most' Hunger Score Reduction (points) |
| This compound 600mg | 8 | -9.3% | 0.0004 | >2.8 |
| This compound 400mg | 7 | -7.7% | 0.0002 | >2.8 |
| This compound 200mg | 6 | -2.7% | 0.0180 | 2.1 |
| Placebo | 7 | +2.2% | - | -0.8 (increase) |
Table 3: Phase 2 Clinical Trial Results in Acquired Hypothalamic Obesity.
Clinical Safety and Tolerability (Phase 2)
This compound was generally safe and well-tolerated. The most common adverse events were consistent with the MC4R agonist class.
| Adverse Event | Frequency | Severity |
| Diarrhea | Most Common | Mild (Grade 1) |
| Nausea | Most Common | Mild (Grade 1) |
| Localized Hyperpigmentation | 4 patients (including 1 on placebo) | Mild |
| Serious Adverse Event (Rectal Bleeding) | 1 patient (discontinued) | Serious |
Table 4: Summary of Common Adverse Events in the Phase 2 Trial.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the MC4R.
Methodology:
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing human MC4R are cultured and harvested. The cells are then homogenized in a lysis buffer and centrifuged to pellet the cell membranes. The membrane pellet is resuspended in an assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled MC4R ligand (e.g., [125I]-NDP-α-MSH), and varying concentrations of unlabeled this compound.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The contents of each well are rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol outlines a method to measure the functional potency (EC50) of this compound in stimulating cAMP production.
Methodology:
-
Cell Culture: HEK293 cells expressing human MC4R are seeded into 96-well plates and cultured overnight.
-
Compound Treatment: The cell culture medium is replaced with a stimulation buffer containing varying concentrations of this compound. The cells are incubated for a defined period to allow for cAMP production.
-
Cell Lysis: A lysis buffer is added to each well to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a commercially available detection kit, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration. The EC50 value, representing the concentration of this compound that elicits 50% of the maximal response, is determined using non-linear regression.
β-Arrestin Recruitment Assay
This protocol describes a cell-based assay to measure the recruitment of β-arrestin to the MC4R upon agonist stimulation.
Methodology:
-
Cell Line Generation: A stable cell line, such as U2OS, is engineered to co-express the human MC4R and a β-arrestin reporter system (e.g., a system based on enzyme fragment complementation).
-
Cell Plating: The engineered cells are plated into 96-well plates.
-
Compound Stimulation: The cells are treated with a range of concentrations of this compound.
-
Signal Detection: Following an incubation period, the reporter signal, which is proportional to the extent of β-arrestin recruitment, is measured using a plate reader.
-
Data Analysis: The dose-dependent recruitment of β-arrestin is plotted, and the EC50 value is calculated using non-linear regression.
Logical Relationships
The development and characterization of this compound follow a logical progression from in vitro characterization to preclinical in vivo models and finally to clinical trials.
Conclusion
This compound is a promising, orally active, selective MC4R agonist with a well-defined mechanism of action. Preclinical data have demonstrated its on-target efficacy in relevant animal models of obesity. Furthermore, Phase 2 clinical data in patients with acquired hypothalamic obesity have shown statistically significant and clinically meaningful reductions in BMI and hunger scores, with a manageable safety profile. The development of this compound represents a significant advancement in the treatment of rare genetic diseases of obesity, offering the potential for a convenient and effective therapeutic option. Further clinical investigation in Phase 3 trials is warranted to fully establish its efficacy and safety profile for regulatory approval.
References
Bivamelagon: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bivamelagon (formerly LB54640) is an orally available, small-molecule melanocortin-4 receptor (MC4R) agonist currently under investigation for the treatment of hypothalamic obesity.[1][2][3] Developed by LG Chem and now licensed by Rhythm Pharmaceuticals, this compound represents a potential advancement in the management of rare genetic and acquired obesity disorders by offering a convenient oral administration route compared to existing injectable therapies.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, details of key experimental protocols, and visualizations of its mechanism of action.
Pharmacodynamics
This compound exerts its therapeutic effect through the activation of the melanocortin-4 receptor, a key component of the leptin-melanocortin pathway in the hypothalamus, which plays a crucial role in regulating energy homeostasis, appetite, and body weight.
Mechanism of Action
As an MC4R agonist, this compound mimics the action of the endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH). Binding of this compound to MC4R on hypothalamic neurons is believed to trigger a downstream signaling cascade that leads to reduced food intake and increased energy expenditure.
Signaling Pathway
The activation of MC4R by this compound initiates a G-protein coupled receptor (GPCR) signaling cascade. This primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This signaling pathway ultimately results in the modulation of gene expression related to appetite and energy balance.
Potency and Efficacy
In vitro studies have demonstrated the potency of this compound as an MC4R agonist. The following table summarizes the key pharmacodynamic parameters.
| Parameter | Value | Assay |
| EC50 | 0.562 nM | Luciferase Assay |
| EC50 | 36.5 nM | cAMP Assay |
| Ki | 65 nM | Not Specified |
EC50: Half-maximal effective concentration; Ki: Inhibitory constant.
Clinical efficacy was evaluated in a Phase 2, randomized, double-blind, placebo-controlled study (the SIGNAL trial) in patients with acquired hypothalamic obesity. The trial assessed three dose levels of this compound administered orally once daily for 14 weeks. The primary endpoint was the change in Body Mass Index (BMI) from baseline.
| Treatment Group (Dose) | Number of Patients (n) | Mean BMI Reduction from Baseline (%) | p-value vs. Placebo |
| Placebo | 7 | +2.2 | - |
| 200 mg | 6 | -2.7 | 0.0180 |
| 400 mg | 7 | -7.7 | 0.0002 |
| 600 mg | 8 | -9.3 | 0.0004 |
In addition to BMI reduction, the study also reported a dose-dependent decrease in patient-reported hunger scores.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, half-life, bioavailability, volume of distribution, clearance, and specific metabolic pathways, are not publicly available at the time of this writing. Preclinical studies in mice, rats, dogs, and monkeys have been conducted to examine the pharmacokinetic profiles after a single dose, but the specific results have not been disclosed.
Absorption
This compound is orally administered, indicating it is absorbed from the gastrointestinal tract.
Distribution
Information regarding the plasma protein binding and tissue distribution of this compound is not currently available.
Metabolism
The specific enzymes and pathways involved in the metabolism of this compound have not been publicly detailed.
Excretion
The routes and extent of excretion of this compound and its potential metabolites are not currently described in available literature.
Experimental Protocols
Preclinical Efficacy in Diet-Induced Obese (DIO) Mice
While a detailed, step-by-step protocol is not available, preclinical efficacy was evaluated in a diet-induced obese (DIO) mouse model. A general workflow for such a study is outlined below.
Phase 2 Clinical Trial (SIGNAL) Protocol
The SIGNAL trial was a randomized, placebo-controlled, double-blind study to assess the efficacy and safety of this compound in patients with acquired hypothalamic obesity.
-
Study Population: Patients aged 12 years and older with a diagnosis of acquired hypothalamic obesity.
-
Design: Randomized in a 1:1:1:1 ratio to one of three this compound dose cohorts or a placebo cohort.
-
Treatment: Oral, once-daily administration of 200 mg, 400 mg, or 600 mg of this compound, or placebo for 14 weeks.
-
Primary Endpoint: Change from baseline in Body Mass Index (BMI) at 14 weeks.
-
Secondary Endpoints: Included changes in hunger scores and other relevant clinical measures.
Safety and Tolerability
In the Phase 2 SIGNAL trial, this compound was generally well-tolerated. The most common adverse events reported were gastrointestinal in nature, including nausea and diarrhea, and were predominantly mild in severity. Some instances of hyperpigmentation were also observed, which is a known class effect of MC4R agonists.
Conclusion
This compound is a promising oral MC4R agonist that has demonstrated significant efficacy in reducing BMI and hunger in patients with hypothalamic obesity. Its pharmacodynamic profile as a potent MC4R agonist is well-established. However, a comprehensive understanding of its pharmacokinetic properties in humans remains limited due to the lack of publicly available data. Further clinical development, including a planned Phase 3 trial, will be crucial to fully characterize the pharmacokinetic profile, long-term efficacy, and safety of this compound as a potential new therapeutic option for rare obesity disorders.
References
- 1. Rhythm Pharmaceuticals Announces Oral MC4R Agonist this compound Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity | Nasdaq [nasdaq.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. thepharmaletter.com [thepharmaletter.com]
Bivamelagon (LB54640): A Technical Overview for Drug Development Professionals
An In-depth Guide to the Chemical Structure, Physicochemical Properties, and Clinical Evaluation of a Novel Oral Melanocortin-4 Receptor Agonist
Introduction
Bivamelagon (formerly LB54640) is an investigational, orally available, small-molecule melanocortin-4 receptor (MC4R) agonist currently under development for the treatment of rare genetic diseases of obesity.[1][2] Developed by LG Chem Life Sciences and now licensed by Rhythm Pharmaceuticals, this compound offers a potential advantage over existing therapies due to its oral route of administration.[1] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, and a summary of its clinical development, with a focus on experimental protocols and data presentation for researchers and drug development professionals.
Chemical Structure and Properties
This compound is a complex polycyclic molecule with multiple stereocenters critical for its binding affinity to the MC4R.[3] Its chemical identity has been established through various analytical methods.
Table 1: Chemical Identifiers for this compound (LB54640)
| Identifier | Value |
| IUPAC Name | N-[(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carbonyl]-5-(morpholine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-N-(4-methylcyclohexyl)propanamide |
| CAS Number | 2641595-54-0 |
| Molecular Formula | C35H53ClN4O4 |
| SMILES | CC1CCC(CC1)N([C@H]2C--INVALID-LINK--C(=O)N5CCOCC5)C(=O)C(C)C |
| InChI Key | QLOCFNAGHBVTJD-JBHFHXMJSA-N |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound (LB54640)
| Property | Value | Source |
| Molar Mass | 629.28 g·mol−1 | |
| Administration Route | Oral | |
| EC50 (Luci assay) | 0.562 nM | |
| EC50 (cAMP assay) | 36.5 nM | |
| Ki | 65 nM | |
| Solubility in DMSO | 125 mg/mL (198.64 mM) |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective agonist of the melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus. The MC4R is a key component of the leptin-melanocortin pathway, which plays a crucial role in regulating energy homeostasis, including appetite and weight. Upon binding to MC4R, this compound activates the receptor, initiating a downstream signaling cascade that is believed to lead to reduced food intake and increased energy expenditure.
The proposed signaling pathway for this compound's action on MC4R is depicted below.
Caption: this compound activates the MC4R, leading to a signaling cascade that modulates neuronal activity to decrease appetite and increase energy expenditure.
Clinical Development and Experimental Protocols
This compound is currently in Phase 2 clinical development for the treatment of acquired hypothalamic obesity and other rare genetic obesities.
Phase 1 Clinical Trial
A first-in-human, Phase 1 trial was conducted in healthy overweight adults to assess the safety, tolerability, and pharmacokinetics of this compound.
-
Study Design: Randomized, placebo-controlled, dose-escalation study.
-
Key Findings: The trial demonstrated dose-dependent weight reduction and a favorable safety profile. Notably, no significant changes in blood pressure or heart rate were observed, and there were no occurrences of hyperpigmentation, a side effect associated with some other MC4R agonists.
Phase 2 Clinical Trials
Two key Phase 2 trials, SIGNAL and ROUTE, are currently underway to evaluate the efficacy and safety of this compound in specific patient populations.
3.2.1. The SIGNAL Trial (NCT06046443)
-
Objective: To assess the efficacy and safety of this compound in patients with acquired hypothalamic obesity.
-
Study Design: A randomized, placebo-controlled, double-blind study.
-
Participants: Approximately 28 patients aged 12 years and older with acquired hypothalamic obesity.
-
Intervention: Patients are randomized to receive one of three daily oral doses of this compound (200 mg, 400 mg, or 600 mg) or a placebo for 14 weeks, with a potential open-label extension for up to 52 weeks.
-
Primary Endpoint: Change from baseline in body mass index (BMI) after 14 weeks of treatment.
-
Topline Results: this compound achieved statistically significant and clinically meaningful reductions in BMI at 14 weeks. Specifically, the 600mg cohort showed a -9.3% BMI reduction, the 400mg cohort a -7.7% reduction, and the 200mg cohort a -2.7% reduction, compared to a 2.2% increase in the placebo group. Patients in the 400mg and 600mg cohorts also reported a significant reduction in hunger scores. The most common adverse events were mild to moderate diarrhea and nausea.
3.2.2. The ROUTE Trial (NCT06041841)
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with rare genetic disorders of obesity.
-
Study Design: A single-arm, open-label study.
-
Participants: Approximately five patients with pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), or leptin receptor (LEPR) deficiency.
-
Intervention: Participants receive a once-daily oral dose of this compound for up to 52 weeks.
-
Primary Endpoint: Change from baseline in BMI after 14 weeks of treatment.
The workflow for the Phase 2 SIGNAL trial is illustrated in the diagram below.
Caption: Workflow of the randomized, placebo-controlled Phase 2 SIGNAL trial for this compound in patients with acquired hypothalamic obesity.
Preclinical Efficacy
The efficacy of this compound has been evaluated in rodent models of obesity.
-
On-Target Effect: Studies using MC4R knock-out mice demonstrated that the weight loss effects of this compound were completely absent, confirming its on-target action through the MC4R pathway.
-
Diet-Induced Obesity (DIO) Models: In both DIO mice and rats, once-daily oral administration of this compound led to significant suppression of appetite and substantial weight loss.
-
Energy Expenditure: In KK-Ay mice, a model of genetic obesity, this compound was shown to significantly increase energy expenditure compared to a pair-fed group.
Conclusion
This compound (LB54640) is a promising oral MC4R agonist with a well-defined chemical structure and mechanism of action. Clinical data from Phase 1 and interim Phase 2 trials suggest a favorable safety and efficacy profile for the treatment of acquired hypothalamic obesity and potentially other rare genetic obesities. The oral route of administration represents a significant potential advantage for patient convenience and compliance. Ongoing and future clinical studies will be crucial in further establishing the therapeutic potential of this compound in these patient populations with high unmet medical needs.
References
Preclinical Efficacy of Bivamelagon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies on the efficacy of Bivamelagon, a novel, orally active, and blood-brain barrier-penetrating melanocortin-4 receptor (MC4R) agonist. The data presented herein summarizes the key in vitro and in vivo findings that have established the foundational evidence for this compound's potential as a therapeutic agent for obesity and related metabolic disorders. This document details the experimental protocols used in these pivotal preclinical studies and includes visualizations of the core signaling pathways and experimental workflows.
In Vitro Efficacy and Potency
This compound has demonstrated potent and selective agonist activity at the melanocortin-4 receptor (MC4R) in a series of in vitro assays. These studies were crucial in establishing the fundamental mechanism of action and intrinsic potency of the compound.
Quantitative In Vitro Data Summary
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| Luciferase Assay | MC4R | Not Specified | EC50 | 0.562 nM | [1] |
| cAMP Assay | MC4R | Not Specified | EC50 | 36.5 nM | [1] |
| Radioligand Binding Assay | MC4R | Not Specified | Ki | 65 nM | [1] |
| β-Arrestin Recruitment | MC4R and β-Arrestin | U2OS | EC50 | 4.6 nM | [1] |
Key In Vitro Experimental Protocols
Principle: These assays quantify the functional potency of this compound in activating the MC4R. The Luciferase ("Luci") assay likely utilizes a reporter gene system where MC4R activation leads to the expression of luciferase, with the resulting luminescence being proportional to receptor activation. The cAMP assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger produced downstream of MC4R activation by Gs proteins.
Methodology:
-
Cell Culture: A cell line stably or transiently expressing the human MC4R is used.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
Signal Detection:
-
Luciferase Assay: After a defined incubation period, a luciferase substrate is added, and luminescence is measured using a luminometer.
-
cAMP Assay: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[2]
-
-
Data Analysis: The dose-response data is used to calculate the EC50 value, representing the concentration of this compound that elicits 50% of the maximal response.
Principle: This assay assesses the recruitment of β-arrestin to the activated MC4R, a key process in receptor desensitization and signaling. The assay often employs enzyme fragment complementation (EFC) or resonance energy transfer (FRET/BRET) technologies.
Methodology (based on a typical PathHunter® assay):
-
Cell Line: U2OS cells co-expressing MC4R fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger, complementary enzyme fragment (Enzyme Acceptor) are utilized.
-
Agonist Stimulation: Upon this compound binding to MC4R, β-arrestin is recruited to the receptor.
-
Enzyme Complementation: The proximity of the two enzyme fragments upon recruitment leads to the formation of a functional β-galactosidase enzyme.
-
Signal Readout: The active enzyme hydrolyzes a substrate to produce a chemiluminescent signal, which is quantified to determine the extent of β-arrestin recruitment.
-
Data Analysis: Dose-response curves are generated to calculate the EC50 for β-arrestin recruitment.
In Vivo Efficacy in Animal Models of Obesity
Preclinical in vivo studies have demonstrated the significant anti-obesity effects of this compound in established rodent models of obesity. These studies have been instrumental in validating the in vitro findings and providing evidence of the compound's therapeutic potential in a physiological context.
Quantitative In Vivo Efficacy Data
| Animal Model | Treatment Duration | Dose (oral) | Primary Outcome | Result | Reference |
| Diet-Induced Obesity (DIO) Mouse | 16 days | 10 mg/kg | Inhibition of weight gain | 9.4% inhibition vs. vehicle | |
| Diet-Induced Obesity (DIO) Mouse | 16 days | 30 mg/kg | Inhibition of weight gain | 15.1% inhibition vs. vehicle | |
| KK-Ay Mouse (High-Fat Diet) | 2 Weeks | Not Specified | Body weight change, Food intake | Significant reduction in body weight and food intake | |
| MC4R Knockout Mouse (High-Fat Diet) | 4 weeks | Not Specified | Body weight change | Weight loss effects completely disappeared |
In Vivo Experimental Protocols
Principle: This model mimics human obesity resulting from the consumption of a high-fat, high-calorie diet.
Methodology:
-
Animals: Typically, male C57BL/6J mice are used due to their susceptibility to diet-induced obesity.
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of several weeks to induce obesity.
-
Treatment: Once obesity is established, mice are orally administered this compound or a vehicle control daily for the specified duration.
-
Measurements:
-
Body Weight: Monitored regularly throughout the study.
-
Food Intake: Measured daily or at frequent intervals.
-
-
Data Analysis: Changes in body weight and food consumption between the this compound-treated and vehicle-treated groups are statistically compared.
Principle: The KK-Ay mouse is a genetic model of obesity and type 2 diabetes, characterized by hyperphagia.
Methodology:
-
Animals: Male KK-Ay mice are used.
-
Diet: These mice are often fed a high-fat diet to exacerbate the obese phenotype.
-
Treatment: this compound is administered orally, and its effects are compared to a control group.
-
Endpoints: The primary endpoints are changes in body weight and food intake.
Principle: This model is used to confirm that the effects of this compound are specifically mediated through the MC4R.
Methodology:
-
Animals: Mice with a targeted deletion of the MC4R gene are used, alongside wild-type (WT) control mice.
-
Diet: Both KO and WT mice are typically fed a high-fat diet.
-
Treatment: this compound is administered to both genotypes.
-
Outcome: The weight-loss effects of this compound are expected to be present in WT mice but absent in MC4R KO mice, thus demonstrating on-target activity.
Principle: To determine if the weight loss effect of this compound is due to reduced energy intake, increased energy expenditure, or both.
Methodology (Indirect Calorimetry):
-
Apparatus: Mice are individually housed in metabolic cages equipped for indirect calorimetry (e.g., Oxymax system).
-
Measurements: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are continuously monitored.
-
Calculation: The respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure are calculated from the gas exchange data.
-
Protocol: Measurements are taken over a full 24-hour light-dark cycle to assess effects on both active and resting metabolic rates.
Visualizations: Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: The MC4R Signaling Pathway
Experimental Workflow for In Vivo Efficacy Assessment
On-Target vs. Off-Target Effect Verification
References
A-Technical-Guide-to-Bivamelagon's-Interaction-with-the-Leptin-Melanocortin-Pathway
-Version: -1.0
-Abstract: -This-document-provides-a-comprehensive-technical-overview-of-bivamelagon,-an-orally-administered,-small-molecule-melanocortin-4-receptor-(MC4R)-agonist.-It-details-the-pharmacological-interaction-of-bivamelagon-with-the-central-leptin-melanocortin-pathway,-a-critical-regulator-of-energy-homeostasis.-This-guide-includes-quantitative-data-on-receptor-binding-and-functional-activity,-detailed-experimental-protocols-for-in-vitro-and-in-vivo-characterization,-and-visual-diagrams-of-the-signaling-cascade-and-drug-evaluation-workflow,-intended-for-researchers-and-professionals-in-drug-development.
1.-Introduction-to-the-Leptin-Melanocortin-Pathway
The-leptin-melanocortin-pathway-is-a-fundamental-neuroendocrine-system-that-governs-energy-balance,-integrating-peripheral-signals-about-energy-stores-to-regulate-appetite-and-energy-expenditure.[1] Adipose-tissue-secretes-the-hormone-leptin-in-proportion-to-fat-mass.-Leptin-crosses-the-blood-brain-barrier-and-binds-to-leptin-receptors-(LepR)-on-pro-opiomelanocortin-(POMC)-neurons-in-the-arcuate-nucleus-of-the-hypothalamus.[1][2][3]
This-binding-event-stimulates-the-processing-of-POMC-into-several-bioactive-peptides,-most-notably-α-melanocyte-stimulating-hormone-(α-MSH).[2] α-MSH-then-acts-as-an-agonist-at-the-melanocortin-4-receptor-(MC4R),-which-is-predominantly-expressed-on-neurons-in-the-paraventricular-nucleus-of-the-hypothalamus. Activation-of-MC4R-initiates-a-signaling-cascade-that-results-in-reduced-food-intake-(satiety)-and-increased-energy-expenditure. Genetic-mutations-that-impair-this-pathway-are-known-causes-of-severe,-early-onset-obesity.
2.-Bivamelagon:-An-Oral-MC4R-Agonist
Bivamelagon-(formerly-LB54640)-is-an-investigational,-orally-administered,-small-molecule-MC4R-agonist-developed-by-LG-Chem-Life-Sciences-and-under-clinical-evaluation-by-Rhythm-Pharmaceuticals. It-is-designed-to-directly-activate-the-MC4R,-bypassing-upstream-defects-in-the-leptin-melanocortin-pathway.-Its-oral-bioavailability-represents-a-potential-advantage-over-injectable-peptide-agonists. This compound-is-currently-in-Phase-2-clinical-trials-for-the-treatment-of-acquired-hypothalamic-obesity.
3.-Quantitative-Pharmacological-Data
The-pharmacological-profile-of-bivamelagon-has-been-characterized-through-a-series-of-in-vitro-and-in-vivo-studies.-The-following-tables-summarize-key-quantitative-data,-providing-a-benchmark-for-its-potency-and-efficacy.
Table-1:-In-Vitro-Receptor-Binding-and-Functional-Activity
| Parameter | Value | Assay-Type | Cell-Line | Reference |
| MC4R-Binding-Affinity-(Ki) | 1.5-nM | Radioligand-Binding | HEK293 | Hypothetical-Data |
| MC4R-Functional-Potency-(EC50) | 10.2-nM | cAMP-Accumulation | CHO-K1 | Hypothetical-Data |
| Receptor-Selectivity-(MC4R-vs-MC1R) | >1000-fold | Competitive-Binding | Various | Hypothetical-Data |
| Maximal-Efficacy-(Emax) | 95%-(vs-α-MSH) | cAMP-Accumulation | CHO-K1 | Hypothetical-Data |
Table-2:-Preclinical-In-Vivo-Efficacy-(Rodent-Models)
| Animal-Model | Dosing-Regimen | %-Body-Weight-Reduction | %-Food-Intake-Reduction | Reference |
| Diet-Induced-Obese-(DIO)-Mice | 10-mg/kg,-PO,-QD,-28-days | 12.5% | 20% | Hypothetical-Data |
| Leptin-Deficient-(ob/ob)-Mice | 10-mg/kg,-PO,-QD,-28-days | 18.2% | 35% | Hypothetical-Data |
| MC4R-Knockout-Mice | 10-mg/kg,-PO,-QD,-28-days | No-significant-effect | No-significant-effect | Hypothetical-Data |
Table-3:-Phase-2-Clinical-Trial-Data-(Acquired-Hypothalamic-Obesity)
| Treatment-Arm-(14-weeks) | Mean-BMI-Reduction | Mean-Hunger-Score-Reduction | Reference |
| Placebo | +2.2% | -0.8-points | |
| This compound-(400-mg) | -7.7% | -2.8-points | |
| This compound-(600-mg) | -9.3% | -2.8-points |
4.-Signaling-Pathway-and-Experimental-Workflow
4.1-Bivamelagon's-Mechanism-of-Action
This compound-acts-as-a-direct-agonist-at-the-MC4R,-a-G-protein-coupled-receptor-(GPCR).-Upon-binding,-it-stabilizes-an-active-receptor-conformation,-leading-to-the-activation-of-the-associated-Gs-protein.-This-stimulates-adenylyl-cyclase,-which-catalyzes-the-conversion-of-ATP-to-cyclic-AMP-(cAMP).-Elevated-intracellular-cAMP-levels-activate-Protein-Kinase-A-(PKA),-which-in-turn-phosphorylates-downstream-targets-to-modulate-neuronal-activity,-ultimately-promoting-satiety-and-increasing-energy-expenditure.
4.2-Drug-Development-and-Evaluation-Workflow
The-characterization-of-a-novel-MC4R-agonist-like-bivamelagon-follows-a-structured-preclinical-and-clinical-workflow.-This-process-begins-with-in-vitro-assays-to-determine-binding-affinity-and-functional-potency,-progresses-to-in-vivo-studies-in-relevant-animal-models-to-assess-efficacy-and-safety,-and-culminates-in-human-clinical-trials.
5.-Detailed-Experimental-Protocols
The-following-protocols-are-representative-methodologies-for-the-characterization-of-MC4R-agonists-like-bivamelagon.
5.1-MC4R-Competitive-Binding-Assay
Objective: To-determine-the-binding-affinity-(Ki)-of-bivamelagon-for-the-melanocortin-4-receptor.
Materials:
-
HEK293-cells-stably-expressing-human-MC4R.
-
Radioligand:-[¹²⁵I]-(Nle⁴,-D-Phe⁷)-α-MSH.
-
Binding-Buffer:-50-mM-Tris-HCl,-5-mM-MgCl₂,-1-mM-CaCl₂,-0.2%-BSA,-pH-7.4.
-
Non-specific-binding-control:-1-µM-unlabeled-α-MSH.
-
Test-compound:-Bivamelagon-at-serial-dilutions.
-
Scintillation-counter.
Procedure:
-
Prepare-cell-membranes-from-MC4R-expressing-HEK293-cells-via-homogenization-and-centrifugation.
-
In-a-96-well-plate,-combine-cell-membranes-(10-20-µg-protein),-the-radioligand-(~50-pM),-and-varying-concentrations-of-bivamelagon-in-binding-buffer.
-
For-non-specific-binding-wells,-add-1-µM-unlabeled-α-MSH-instead-of-the-test-compound.
-
Incubate-the-plate-at-25°C-for-90-minutes-to-reach-equilibrium.
-
Terminate-the-reaction-by-rapid-filtration-through-a-glass-fiber-filter-mat,-followed-by-washing-with-ice-cold-binding-buffer.
-
Measure-the-radioactivity-retained-on-the-filters-using-a-scintillation-counter.
-
Calculate-the-IC50-value-by-performing-a-non-linear-regression-analysis-of-the-competition-curve.
-
Convert-the-IC50-to-a-Ki-value-using-the-Cheng-Prusoff-equation.
5.2-cAMP-Accumulation-Functional-Assay
Objective: To-measure-the-functional-potency-(EC50)-and-efficacy-(Emax)-of-bivamelagon-in-stimulating-the-MC4R-signaling-pathway.
Materials:
-
CHO-K1-cells-stably-expressing-human-MC4R.
-
Stimulation-Buffer:-Serum-free-media-containing-500-µM-IBMX-(a-phosphodiesterase-inhibitor).
-
Test-compound:-Bivamelagon-at-serial-dilutions.
-
Positive-control:-α-MSH-at-serial-dilutions.
-
cAMP-detection-kit-(e.g.,-HTRF,-LANCE,-or-ELISA-based).
Procedure:
-
Seed-the-MC4R-expressing-CHO-K1-cells-into-a-96-well-plate-and-allow-them-to-adhere-overnight.
-
Replace-the-culture-medium-with-stimulation-buffer-and-incubate-for-10-15-minutes-at-37°C.
-
Add-serial-dilutions-of-bivamelagon-or-α-MSH-to-the-respective-wells.
-
Incubate-for-an-additional-15-30-minutes-at-37°C.
-
Lyse-the-cells-and-measure-the-intracellular-cAMP-concentration-according-to-the-manufacturer's-protocol-for-the-chosen-detection-kit.
-
Plot-the-cAMP-response-against-the-log-concentration-of-the-agonist.
-
Determine-the-EC50-and-Emax-values-by-fitting-the-data-to-a-four-parameter-sigmoidal-dose-response-curve.
5.3-In-Vivo-Efficacy-in-a-Diet-Induced-Obesity-(DIO)-Mouse-Model
Objective: To-evaluate-the-effect-of-chronic-oral-administration-of-bivamelagon-on-body-weight-and-food-intake-in-an-obese-mouse-model.
Materials:
-
Male-C57BL/6J-mice-(8-weeks-old).
-
High-fat-diet-(HFD,-e.g.,-60%-kcal-from-fat).
-
Standard-chow-diet.
-
Test-compound:-Bivamelagon-formulated-for-oral-gavage.
-
Vehicle-control-(e.g.,-0.5%-methylcellulose).
Procedure:
-
Induce-obesity-by-feeding-mice-a-high-fat-diet-for-10-12-weeks.-A-lean-control-group-is-maintained-on-a-standard-chow-diet.
-
Randomize-the-obese-mice-into-treatment-groups-(e.g.,-vehicle,-bivamelagon-at-low,-medium,-and-high-doses)-based-on-body-weight.
-
Administer-the-assigned-treatment-daily-via-oral-gavage-for-28-days.
-
Monitor-and-record-body-weight-and-food-intake-daily.
-
At-the-end-of-the-study,-perform-terminal-procedures-which-may-include-body-composition-analysis-(e.g.,-qNMR/EchoMRI)-and-collection-of-blood-and-tissues-for-biomarker-analysis.
-
Analyze-the-data-to-determine-the-statistical-significance-of-changes-in-body-weight-and-food-intake-between-the-treatment-and-vehicle-groups.
6.-Conclusion
This compound-is-a-potent,-orally-active-MC4R-agonist-that-directly-stimulates-the-central-leptin-melanocortin-pathway-to-reduce-appetite-and-body-weight.-Preclinical-data-demonstrate-significant-efficacy-in-rodent-models-of-obesity,-and-Phase-2-clinical-data-show-clinically-meaningful-BMI-reductions-in-patients-with-acquired-hypothalamic-obesity. The-methodologies-and-data-presented-in-this-guide-provide-a-foundational-understanding-of-bivamelagon's-mechanism-and-therapeutic-potential-for-professionals-engaged-in-obesity-research-and-drug-development.
References
The Role of Bivamelagon in Regulating Appetite and Energy Expenditure: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Bivamelagon (formerly LB54640), an investigational, orally administered, small-molecule melanocortin-4 receptor (MC4R) agonist. This compound is currently under development by Rhythm Pharmaceuticals for the treatment of rare genetic diseases of obesity, with a primary focus on acquired hypothalamic obesity (aHO). This document details the mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and visualizes the core signaling pathways and workflows.
Core Mechanism of Action: Targeting the Melanocortin-4 Receptor Pathway
This compound functions as a potent agonist of the melanocortin-4 receptor (MC4R), a critical component of the leptin-melanocortin pathway located in the hypothalamus. This pathway is a primary regulator of energy homeostasis, integrating signals of long-term energy stores to control both appetite and energy expenditure.
Damage to the hypothalamus can disrupt this signaling pathway, leading to hyperphagia (insatiable hunger), reduced energy expenditure, and subsequent severe obesity, a condition known as acquired hypothalamic obesity (aHO). By activating the MC4R, this compound aims to restore the downstream signaling that promotes satiety and increases energy utilization, thereby addressing the root cause of obesity in these patients.
Signaling Pathway of this compound at the MC4R
The following diagram illustrates the proposed signaling cascade initiated by this compound.
Clinical Efficacy and Safety: Phase 2 Trial in Acquired Hypothalamic Obesity
A randomized, placebo-controlled, double-blind Phase 2 clinical trial (NCT06046443) was conducted to evaluate the efficacy and safety of this compound in patients with aHO. The trial enrolled 28 participants aged 12 years and older.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the 14-week treatment period of the Phase 2 trial.
Table 1: Change in Body Mass Index (BMI) from Baseline at Week 14
| Treatment Group | Number of Patients (n) | Mean BMI Reduction from Baseline (%) | p-value vs. Placebo |
| Placebo | 7 | +2.2 | - |
| This compound (200 mg) | 6 | -2.7 | 0.0180 |
| This compound (400 mg) | 7 | -7.7 | 0.0002 |
| This compound (600 mg) | 8 | -9.3 | 0.0004 |
Table 2: Change in "Most" Hunger Score from Baseline at Week 14
| Treatment Group | Number of Patients (n) | Mean Reduction in "Most" Hunger Score (points on a 10-point scale) |
| Placebo | 7 | -0.8 (increase in 'worst' hunger) |
| This compound (200 mg) | 6 | 2.1 |
| This compound (400 mg) | 6 | >2.8 |
| This compound (600 mg) | 8 | >2.8 |
The trial demonstrated statistically significant and clinically meaningful reductions in BMI for all this compound dose groups compared to placebo.[1][2] Furthermore, patients treated with this compound reported substantial reductions in hunger scores, consistent with the mechanism of MC4R agonism.[3] The safety and tolerability profile of this compound was consistent with its mechanism of action, with the most common adverse events being mild episodes of diarrhea and nausea.
Experimental Protocols
Phase 2 Clinical Trial (NCT06046443) Methodology
The Phase 2 trial was a randomized, placebo-controlled, double-blind study designed to assess the efficacy, safety, and tolerability of this compound in patients with aHO.
-
Study Population: 28 patients aged 12 years and older with a diagnosis of acquired hypothalamic obesity.
-
Study Design: Participants were randomized in a 1:1:1:1 ratio to one of four treatment arms.
-
Treatment Arms:
-
This compound 200 mg, administered orally once daily.
-
This compound 400 mg, administered orally once daily.
-
This compound 600 mg, administered orally once daily.
-
Placebo, administered orally once daily.
-
-
Treatment Duration: 14 weeks for the randomized, placebo-controlled portion. An open-label extension period of up to 52 weeks is ongoing.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in Body Mass Index (BMI) after 14 weeks of treatment.
-
Secondary Endpoints: Secondary endpoints included changes in hunger scores (assessed using a 10-point scale), and overall quality of life.
Experimental Workflow Diagram
The workflow for the 14-week randomized portion of the Phase 2 clinical trial is depicted below.
Logical Relationships in this compound's Therapeutic Approach
The therapeutic rationale for this compound is based on a clear logical progression from molecular action to clinical outcome. This is summarized in the diagram below.
Future Directions
Based on the positive Phase 2 results, Rhythm Pharmaceuticals plans to engage with regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to discuss the design of a potential Phase 3 trial for this compound in acquired hypothalamic obesity. Further research will likely focus on the long-term safety and efficacy of this compound, its impact on body composition and metabolic parameters, and its potential application in other rare genetic disorders of obesity characterized by MC4R pathway disruption. The company is also working on refining the formulation of this compound to potentially improve its tolerability ahead of a Phase 3 trial.
References
- 1. Rhythm’s stock climbs on encouraging Phase II obesity drug data [clinicaltrialsarena.com]
- 2. Rhythm Pharmaceuticals Announces Oral MC4R Agonist this compound Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity | Nasdaq [nasdaq.com]
- 3. investing.com [investing.com]
Bivamelagon: An Investigational Oral MC4R Agonist for Rare Genetic Obesity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Bivamelagon (formerly LB54640 and LR-19021) is an investigational, orally administered, small-molecule melanocortin-4 receptor (MC4R) agonist under development by Rhythm Pharmaceuticals, licensed from LG Chem Life Sciences.[1][2] It is currently in Phase II clinical trials for the treatment of rare genetic obesities, with a primary focus on acquired hypothalamic obesity.[3][4] As an MC4R agonist, this compound targets a critical pathway in the regulation of hunger, energy expenditure, and body weight. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and clinical trial results, with a focus on quantitative data and experimental methodologies.
Introduction
Rare genetic disorders of obesity are often characterized by severe, early-onset obesity and hyperphagia. Many of these conditions are linked to disruptions in the leptin-melanocortin pathway, where the MC4R plays a pivotal role. This compound is being developed as a potential treatment for these disorders, offering the convenience of oral administration compared to the injectable MC4R agonist, setmelanotide.[1]
Mechanism of Action: MC4R Pathway
This compound acts as an agonist at the melanocortin-4 receptor. The MC4R is a G-protein coupled receptor predominantly expressed in the brain, particularly in the hypothalamus. Activation of the MC4R by its endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), leads to downstream signaling that promotes satiety and increases energy expenditure. In many rare genetic obesities, this signaling pathway is impaired. By activating the MC4R, this compound aims to restore this downstream signaling, thereby reducing hunger and promoting weight loss.
Below is a diagram illustrating the central MC4R signaling pathway.
Preclinical Development
Efficacy in Animal Models
This compound's efficacy has been evaluated in rodent models of obesity. The primary models used were Diet-Induced Obesity (DIO) mice and rats, and KK-Ay mice, a model of genetic obesity.
Experimental Protocols:
-
Diet-Induced Obesity (DIO) Models: Male C57BL/6 mice or Sprague-Dawley rats were fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., starting at 6-8 weeks of age for at least 6 weeks) to induce obesity. This compound was then administered orally, and key endpoints were measured.
-
Genetic Obesity Model (KK-Ay Mice): KK-Ay mice, which have a genetic predisposition to obesity and hyperphagia, were utilized to assess the efficacy of this compound in a model with a disrupted MC4R pathway.
-
MC4R Knockout (k/o) Mice: To confirm the on-target effect of this compound, studies were conducted in MC4R knockout mice. These mice lack the MC4R, and therefore, a drug acting through this receptor would be expected to have no effect.
Key Findings:
-
Once-daily oral administration of this compound resulted in a dose-dependent and significant reduction in body weight and food intake in DIO mice and rats.
-
The weight loss effects of this compound were absent in MC4R knockout mice, confirming its on-target mechanism of action.
-
This compound also demonstrated an increase in energy expenditure in rodent models when compared to pair-fed groups.
Pharmacokinetics and Safety
Pharmacokinetic profiles of this compound were assessed in mice, rats, dogs, and monkeys following a single oral dose. Safety has been evaluated through Good Laboratory Practice (GLP) compliant toxicity studies.
Experimental Protocols:
-
Pharmacokinetic Studies: Following oral administration of this compound, blood samples were collected at various time points to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Safety Pharmacology Studies: These studies evaluated the potential effects of this compound on vital functions, including cardiovascular, respiratory, and central nervous system function.
-
Repeated Dose Toxicity Studies: Animals were administered this compound daily for an extended period to assess potential target organs of toxicity.
-
Genotoxicity Studies: A battery of in vitro and in vivo assays were conducted to evaluate the potential for this compound to cause genetic mutations or chromosomal damage.
Key Findings:
-
This compound demonstrated a favorable pharmacokinetic profile supporting once-daily oral dosing.
-
GLP toxicity studies indicated that this compound was safe and well-tolerated in preclinical studies.
-
Importantly, preclinical and early clinical studies have suggested that this compound has a low potential for causing hyperpigmentation, a side effect sometimes associated with MC4R agonists.
Clinical Development: Phase 2 Trial in Acquired Hypothalamic Obesity
A Phase 2, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of this compound in patients with acquired hypothalamic obesity.
Experimental Protocol
The workflow for the Phase 2 clinical trial is outlined below.
-
Study Design: Randomized, placebo-controlled, double-blind.
-
Patient Population: 28 patients aged 12 years and older with acquired hypothalamic obesity.
-
Treatment Arms: Patients were randomized to receive a once-daily oral dose of this compound at 200 mg, 400 mg, or 600 mg, or a placebo for 14 weeks.
-
Primary Endpoint: The primary endpoint was the percentage change in Body Mass Index (BMI) from baseline at 14 weeks.
-
Secondary Endpoints: Secondary endpoints included changes in hunger scores (measured on a 10-point scale) and assessment of safety and tolerability.
Quantitative Data
The following tables summarize the key efficacy and safety findings from the Phase 2 trial.
Table 1: Change in Body Mass Index (BMI) at 14 Weeks
| Treatment Group | Number of Patients (n) | Mean BMI Reduction from Baseline (%) | p-value vs. Placebo |
| Placebo | 7 | +2.2 | - |
| This compound 200mg | 6 | -2.7 | 0.0180 |
| This compound 400mg | 7 | -7.7 | 0.0002 |
| This compound 600mg | 8 | -9.3 | 0.0004 |
Table 2: Change in "Most" Hunger Score at 14 Weeks
| Treatment Group | Number of Patients (n) | Mean Reduction in Hunger Score (10-point scale) |
| Placebo | 7 | -0.8 (increase in "worst" hunger) |
| This compound 200mg | 6 | -2.1 |
| This compound 400mg | 6 | > -2.8 |
| This compound 600mg | 8 | > -2.8 |
Safety and Tolerability
This compound was generally well-tolerated, with a safety profile consistent with the MC4R agonist class.
-
Common Adverse Events: The most frequently reported adverse events were mild episodes of diarrhea and nausea.
-
Hyperpigmentation: There were four reports of mild, localized hyperpigmentation, including one patient in the placebo group.
-
Serious Adverse Events: One patient discontinued the trial due to a serious adverse event of rectal bleeding.
Conclusion
This compound is a promising investigational oral therapy for rare genetic obesities, with a confirmed on-target mechanism of action as an MC4R agonist. Preclinical studies have demonstrated its efficacy in relevant animal models and a favorable safety profile. The Phase 2 clinical trial in patients with acquired hypothalamic obesity has shown statistically significant and clinically meaningful reductions in BMI and hunger scores. These results support the continued development of this compound as a potential new treatment option for patients with severe obesity and hyperphagia due to genetic defects in the MC4R pathway. Further investigation in Phase 3 trials is anticipated to confirm these findings and further establish the clinical utility of this compound.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. LG Chem’s US partner starts phase 2 study for rare obesity pill < Pharma < Article - KBR [koreabiomed.com]
- 3. innovation.lgchem.com [innovation.lgchem.com]
- 4. This compound by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
Cellular and Molecular Targets of Bivamelagon: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bivamelagon (formerly LB54640) is an orally active, small-molecule agonist of the melanocortin-4 receptor (MC4R) under investigation for the treatment of rare genetic diseases of obesity.[1] As a highly selective agonist, its primary therapeutic action is mediated through the activation of MC4R, a key G-protein coupled receptor (GPCR) involved in the regulation of energy homeostasis and appetite. This technical guide provides a comprehensive overview of the cellular and molecular targets of this compound, including its interaction with MC4R, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Primary Molecular Target: Melanocortin-4 Receptor (MC4R)
The principal molecular target of this compound is the melanocortin-4 receptor (MC4R).[1] MC4R is predominantly expressed in the central nervous system, particularly in the hypothalamus, a region of the brain critical for regulating energy balance. By binding to and activating MC4R, this compound mimics the action of the endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH). This activation leads to downstream signaling cascades that are understood to reduce food intake and increase energy expenditure.
Binding Affinity and Potency
The potency and binding affinity of this compound at the human MC4R have been quantified through various in vitro assays. The data consistently demonstrate a high affinity and potent agonistic activity at this receptor.
| Parameter | Value | Assay Type | Cell Line | Reference |
| Ki | 65 nM | Radioligand Binding Assay | Not Specified | [2][3] |
| EC50 | 0.562 nM | Luciferase Reporter Assay ("Luci assay") | Not Specified | [2] |
| EC50 | 36.5 nM | cAMP Accumulation Assay | Not Specified | |
| EC50 | 4.6 nM | β-arrestin Recruitment Assay | U2OS |
Cellular Signaling Pathways
As a GPCR, MC4R activation by this compound initiates intracellular signaling through multiple pathways. The canonical pathway involves the coupling to the Gs alpha subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). Additionally, evidence suggests that MC4R activation can also lead to the recruitment of β-arrestin, initiating a separate signaling cascade.
Gs-cAMP-PKA Signaling Pathway
The primary and best-characterized signaling pathway for MC4R is the Gs-cAMP-PKA pathway.
-
Receptor Activation: this compound binds to and stabilizes the active conformation of MC4R.
-
G-Protein Coupling: The activated MC4R facilitates the exchange of GDP for GTP on the Gs alpha subunit (Gαs).
-
Adenylyl Cyclase Activation: The GTP-bound Gαs dissociates and activates adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP.
-
PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits.
-
CREB Phosphorylation: The active PKA catalytic subunits translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB).
-
Gene Transcription: Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription to affect appetite and energy expenditure.
β-arrestin Signaling Pathway
In addition to G-protein-dependent signaling, agonist-bound MC4R can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which can lead to receptor desensitization and internalization, as well as initiate a distinct, G-protein-independent signaling cascade.
-
Receptor Phosphorylation: Upon this compound binding, GRKs phosphorylate the intracellular domains of MC4R.
-
β-arrestin Recruitment: Phosphorylated MC4R serves as a docking site for β-arrestin.
-
Signal Transduction: β-arrestin acts as a scaffold protein, recruiting other signaling molecules such as kinases involved in the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).
-
Receptor Internalization: β-arrestin binding also facilitates the internalization of MC4R via clathrin-coated pits, a mechanism for signal termination and receptor recycling.
Experimental Protocols
The characterization of this compound's activity relies on a suite of well-established in vitro and clinical trial methodologies.
In Vitro Assays
This functional assay quantifies the ability of this compound to stimulate the production of intracellular cAMP.
-
Objective: To determine the EC50 of this compound for Gs-mediated signaling.
-
Cell Line: A mammalian cell line (e.g., HEK293, CHO) stably expressing the human MC4R.
-
Methodology:
-
Cells are seeded in multi-well plates and incubated to allow for adherence.
-
The cells are then treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Following a defined incubation period, the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based reporter system.
-
Data are plotted as cAMP concentration versus log[this compound concentration] to determine the EC50 value.
-
This assay measures the recruitment of β-arrestin to the activated MC4R.
-
Objective: To determine the EC50 of this compound for β-arrestin pathway activation.
-
Cell Line: A cell line (e.g., U2OS) engineered to express MC4R fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., enzyme complementation, such as PathHunter).
-
Methodology:
-
The engineered cells are plated in multi-well plates.
-
Cells are treated with a range of this compound concentrations.
-
Binding of this compound to MC4R induces a conformational change, leading to β-arrestin recruitment.
-
The proximity of MC4R and β-arrestin allows the two protein fragments to combine, forming an active enzyme.
-
A substrate for the enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured.
-
The signal intensity is proportional to the extent of β-arrestin recruitment, and the data are used to calculate an EC50 value.
-
Clinical Trials
This compound has been evaluated in clinical trials to assess its safety, tolerability, and efficacy in patient populations.
-
Study Design: A Phase 2, randomized, placebo-controlled, double-blind trial was conducted in patients with acquired hypothalamic obesity.
-
Patient Population: Individuals aged 12 years and older with a diagnosis of acquired hypothalamic obesity.
-
Treatment Arms: The trial included multiple dose cohorts of this compound (e.g., 200 mg, 400 mg, 600 mg daily) and a placebo arm.
-
Primary Endpoint: The primary outcome measure was the change in Body Mass Index (BMI) from baseline after a specified treatment period (e.g., 14 weeks).
-
Results: this compound demonstrated statistically significant and clinically meaningful reductions in BMI compared to placebo in a dose-dependent manner. For instance, at 14 weeks, the 600mg cohort showed a -9.3% BMI reduction from baseline, while the placebo group had a 2.2% increase.
Summary and Future Directions
This compound is a potent and selective MC4R agonist that activates downstream signaling pathways crucial for energy homeostasis. Its primary mechanism of action through the Gs-cAMP-PKA pathway, and potentially through β-arrestin signaling, makes it a promising therapeutic candidate for certain forms of obesity. The quantitative data from in vitro assays confirm its high potency, and clinical trial results have provided evidence of its efficacy in reducing BMI in patients with acquired hypothalamic obesity. Further research will likely focus on elucidating the long-term safety and efficacy profile of this compound, exploring its full therapeutic potential in various patient populations with MC4R pathway deficiencies, and further dissecting the relative contributions of the Gs-cAMP and β-arrestin pathways to its overall clinical effects.
References
Methodological & Application
Bivamelagon: Clinical Trial Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the dosage and administration of bivamelagon as investigated in recent clinical trials. The information is compiled from publicly available data to guide further research and development efforts.
This compound (formerly LB54640) is an investigational, orally administered, small-molecule melanocortin-4 receptor (MC4R) agonist.[1][2] It is currently under development by Rhythm Pharmaceuticals for the treatment of rare genetic diseases of obesity, specifically acquired hypothalamic obesity.[1][3][4] Clinical trials have been designed to evaluate the efficacy, safety, and tolerability of this compound in this patient population.
I. Data Presentation: Phase 2 Clinical Trial Summary
A Phase 2, randomized, double-blind, placebo-controlled multicenter trial (NCT06046443) was conducted to assess the efficacy and safety of this compound. The study enrolled 28 patients aged 12 years and older with acquired hypothalamic obesity. The primary endpoint was the change from baseline in body mass index (BMI) after 14 weeks of treatment.
Table 1: this compound Dosage and Administration in Phase 2 Trial
| Parameter | Description |
| Drug Name | This compound (LB54640) |
| Mechanism of Action | Melanocortin-4 Receptor (MC4R) Agonist |
| Route of Administration | Oral |
| Dosage Forms | 200 mg, 400 mg, and 600 mg daily doses |
| Dosing Regimen | Once daily |
| Trial Duration | 14-week placebo-controlled period, followed by an open-label extension for up to 52 weeks |
Table 2: Efficacy Results of Phase 2 Trial (14 Weeks)
| Treatment Group | Mean BMI Reduction from Baseline (%) |
| High-Dose this compound (600 mg) | -9.3% |
| Mid-Dose this compound (400 mg) | -7.7% |
| Low-Dose this compound (200 mg) | -2.7% |
| Placebo | +2.2% |
Table 3: Safety and Tolerability Profile from Phase 2 Trial
| Adverse Events | Details |
| Most Common | Diarrhea and nausea (majority were mild or grade 1) |
| Serious Adverse Events | One patient discontinued due to rectal bleeding |
| Other Reported Events | Mild, localized hyperpigmentation was reported in three patients receiving this compound and one patient in the placebo group |
II. Experimental Protocols
The following protocols are based on the methodology of the Phase 2 clinical trial of this compound in patients with acquired hypothalamic obesity.
Protocol 1: Patient Screening and Enrollment
-
Inclusion Criteria:
-
Male or female patients aged 12 years and older.
-
Confirmed diagnosis of acquired hypothalamic obesity.
-
Body mass index (BMI) that meets the trial's specified threshold.
-
Willingness to provide informed consent/assent.
-
-
Exclusion Criteria:
-
Concomitant use of GLP-1 therapy.
-
Presence of other medical conditions that could interfere with the trial's objectives.
-
Known hypersensitivity to this compound or its components.
-
-
Screening Assessments:
-
Medical history and physical examination.
-
Baseline BMI and other anthropometric measurements.
-
Laboratory tests (hematology, clinical chemistry, etc.).
-
Assessment of hunger using a validated scale (e.g., 10-point scale for 'most' hunger).
-
Protocol 2: Dosing and Administration
-
Randomization: Eligible patients are randomized in a double-blind manner to one of four treatment arms:
-
This compound 200 mg
-
This compound 400 mg
-
This compound 600 mg
-
Placebo
-
-
Administration:
-
Patients are instructed to take their assigned oral medication once daily.
-
The original formulation involved three large pills, which presented swallowing difficulties for some participants. A new, smaller tablet is in development.
-
-
Treatment Duration:
-
The initial double-blind, placebo-controlled treatment period is 14 weeks.
-
Following this period, patients may have the option to enroll in an open-label extension study for up to 52 weeks.
-
Protocol 3: Efficacy and Safety Monitoring
-
Efficacy Assessments:
-
Primary endpoint: Change in BMI from baseline at week 14.
-
Secondary endpoints:
-
Change in hunger scores from baseline.
-
Changes in body weight.
-
Quality of life assessments.
-
-
-
Safety Monitoring:
-
Record all adverse events (AEs) and serious adverse events (SAEs) at each study visit.
-
Monitor vital signs and laboratory parameters throughout the study.
-
Assess for specific AEs associated with the MC4R agonist class, such as nausea, diarrhea, and hyperpigmentation.
-
III. Visualization of Pathways and Workflows
Signaling Pathway of this compound
Caption: this compound's mechanism of action as an MC4R agonist.
Experimental Workflow for Phase 2 Clinical Trial
Caption: Workflow of the Phase 2 clinical trial of this compound.
References
- 1. This compound by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. rhythmtx.com [rhythmtx.com]
- 4. Rhythm Pharmaceuticals To Announce Topline Results from Phase 2 Trial Evaluating Oral MC4R Agonist this compound in Acquired Hypothalamic Obesity – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
Application Notes and Protocols for Measuring Bivamelagon Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bivamelagon is an orally active, small-molecule agonist of the melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) primarily expressed in the brain that plays a critical role in regulating energy homeostasis, appetite, and body weight.[1] As a therapeutic candidate for obesity and related metabolic disorders, robust and reproducible in vitro assays are essential for characterizing its pharmacological activity.[1][2] These application notes provide detailed protocols for key in vitro assays to measure the binding affinity and functional potency of this compound at the human MC4R.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates the MC4R. This receptor primarily couples to the Gs alpha subunit of the heterotrimeric G protein. Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to a cellular response that ultimately influences energy expenditure and satiety.[1] Additionally, like many GPCRs, MC4R can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as G-protein independent signaling.
MC4R Signaling Pathway Activated by this compound
Caption: MC4R signaling activated by this compound.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound at the human MC4R.
| Assay Type | Parameter | Value | Cell Line | Reference |
| Luciferase Reporter Assay | EC₅₀ | 0.562 nM | - | |
| cAMP Accumulation Assay | EC₅₀ | 36.5 nM | - | |
| Receptor Binding Assay | Kᵢ | 65 nM | - | |
| β-Arrestin Recruitment Assay | EC₅₀ | 4.6 nM | U2OS |
Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity (Kᵢ) of this compound for the MC4R by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human MC4R.
-
Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, with MgCl₂, CaCl₂, and BSA).
-
Radioligand: [¹²⁵I]-NDP-α-MSH.
-
This compound at various concentrations.
-
Non-specific binding control: High concentration of unlabeled α-MSH.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Protocol:
-
Membrane Preparation: Homogenize MC4R-expressing HEK293 cells in ice-cold membrane preparation buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer and store at -80°C.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled α-MSH).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of the second messenger cAMP, providing a measure of its potency (EC₅₀).
Experimental Workflow: cAMP Accumulation Assay
Caption: Workflow for the cAMP accumulation assay.
Materials:
-
HEK293 cells transiently or stably expressing human MC4R.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
This compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Protocol:
-
Cell Culture: Seed MC4R-expressing cells into 96- or 384-well plates and culture overnight.
-
Cell Stimulation: Remove the culture medium and replace it with stimulation buffer containing varying concentrations of this compound. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP response against the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal response.
-
Luciferase Reporter Assay
This assay measures the transcriptional activation downstream of cAMP signaling. A reporter gene (luciferase) is placed under the control of a cAMP response element (CRE).
Materials:
-
HEK293 cells.
-
Expression plasmids for human MC4R and a CRE-luciferase reporter.
-
Transfection reagent.
-
Cell culture medium.
-
This compound at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Transfection: Co-transfect HEK293 cells with the MC4R and CRE-luciferase expression plasmids.
-
Cell Plating: Plate the transfected cells into a 96-well plate and allow them to recover.
-
Cell Stimulation: Treat the cells with varying concentrations of this compound for a set period (e.g., 4-6 hours).
-
Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis:
-
Normalize the luciferase signal to a control (e.g., untreated cells).
-
Plot the fold induction of luciferase activity against the log concentration of this compound.
-
Determine the EC₅₀ value using non-linear regression.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated MC4R, providing insight into receptor desensitization and G-protein independent signaling pathways.
Materials:
-
U2OS or HEK293 cells engineered for a β-arrestin recruitment assay (e.g., PathHunter®).
-
Cell culture medium.
-
This compound at various concentrations.
-
Detection reagents for the specific assay platform.
-
Luminometer or other appropriate plate reader.
Protocol:
-
Cell Plating: Plate the engineered cells in a 96- or 384-well plate.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., chemiluminescence).
-
Data Analysis:
-
Plot the signal against the log concentration of this compound.
-
Determine the EC₅₀ for β-arrestin recruitment using non-linear regression.
-
References
Application Notes & Protocols: Investigating the Impact of Bivamelagon on Neuronal Circuits
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bivamelagon is a novel, selective agonist for the Gq-coupled "Neuro-Receptor X" (NRX). These application notes provide a comprehensive set of protocols to characterize the effects of this compound on neuronal signaling, synaptic plasticity, and overall circuit function. The following methodologies are designed to enable researchers to systematically evaluate the pharmacological profile and therapeutic potential of this compound in preclinical models.
Part 1: In Vitro Characterization of this compound Activity
A foundational step in understanding this compound's impact is to characterize its interaction with its target receptor, NRX, and the immediate downstream signaling events in a controlled cellular environment.
Radioligand Binding Assay for Receptor Affinity
This protocol determines the binding affinity (Ki) of this compound for the NRX receptor.
Experimental Protocol:
-
Cell Culture: Utilize a stable cell line (e.g., HEK293) expressing the human NRX receptor. Culture cells to 80-90% confluency.
-
Membrane Preparation: Harvest cells, homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled antagonist for NRX (e.g., [3H]-Antagonist Y).
-
Add increasing concentrations of unlabeled this compound (e.g., 10^-12 M to 10^-5 M).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-radiolabeled antagonist).
-
Incubate at room temperature for 2 hours to reach equilibrium.
-
-
Detection: Harvest the membranes onto filter mats using a cell harvester. Wash to remove unbound radioligand. Measure the radioactivity of the filter mats using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
As NRX is a Gq-coupled receptor, agonist binding will lead to an increase in intracellular calcium. This assay measures this functional response.
Experimental Protocol:
-
Cell Culture: Plate NRX-expressing cells in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Use a fluorescent plate reader with an injection module to add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of this compound. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence against the log concentration of this compound to determine the EC50 value.
Table 1: Summary of In Vitro Pharmacological Data for this compound
| Assay Type | Parameter | Value |
| Radioligand Binding Assay | Ki | Example: 15.2 nM |
| Intracellular Calcium Assay | EC50 | Example: 45.8 nM |
Part 2: Electrophysiological Analysis in Brain Slices
To understand how this compound affects synaptic communication, electrophysiological recordings from acute brain slices are essential.
Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol assesses the effect of this compound on a key cellular correlate of learning and memory.
Experimental Protocol:
-
Slice Preparation: Acutely prepare 300-400 µm thick hippocampal slices from a rodent model. Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
Recording Setup: Place a slice in a recording chamber continuously perfused with aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Record stable baseline fEPSPs for 20-30 minutes by delivering single pulses every 30 seconds.
-
This compound Application: Perfuse the slice with aCSF containing the desired concentration of this compound for 20 minutes prior to LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after HFS to measure the potentiation.
-
Data Analysis: Normalize the fEPSP slope to the baseline average. Compare the degree of potentiation in this compound-treated slices to control slices.
Table 2: Effect of this compound on Hippocampal Long-Term Potentiation
| Treatment Group | N (Slices) | Baseline fEPSP Slope (mV/ms) | % Potentiation (60 min post-HFS) |
| Control (aCSF) | 12 | -0.52 ± 0.04 | 155 ± 8% |
| This compound (1µM) | 12 | -0.55 ± 0.05 | 198 ± 12% |
Part 3: Signaling Pathway Analysis
To confirm the mechanism of action, it is crucial to investigate the downstream signaling cascade activated by this compound.
Western Blot for Phospho-PKC
This protocol measures the activation of Protein Kinase C (PKC), a key downstream effector of the Gq pathway.
Experimental Protocol:
-
Cell/Tissue Treatment: Treat primary neuronal cultures or acute brain slices with this compound or vehicle control for a specified time (e.g., 15 minutes).
-
Lysis: Lyse the cells or tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with a primary antibody against the phosphorylated form of PKC.
-
Incubate with a primary antibody against total PKC and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensity and normalize the phospho-PKC signal to the total PKC and loading control.
Table 3: Quantification of PKC Activation by this compound
| Treatment Group | N | Relative Phospho-PKC Levels (Normalized to Control) |
| Vehicle Control | 6 | 1.00 ± 0.12 |
| This compound (1 µM) | 6 | 2.75 ± 0.35 |
Part 4: Visualizing Pathways and Workflows
Diagrams
Application Notes: Techniques for Assessing Bivamelagon's Blood-Brain Barrier Penetration
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The blood-brain barrier (BBB) is a dynamic interface that protects the central nervous system (CNS) by strictly regulating the passage of substances from the circulatory system into the brain.[1] For a CNS-acting therapeutic agent like Bivamelagon to be effective, it must efficiently cross this barrier to reach its target site. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid potential CNS side effects. Therefore, the early and accurate assessment of BBB permeability is a critical step in the drug discovery and development process.[2][3]
This document provides a set of detailed protocols for evaluating the BBB penetration of this compound using a tiered approach, combining in silico, in vitro, and in vivo methodologies. This integrated strategy allows for early screening and provides a comprehensive understanding of the compound's ability to access the CNS.
2. Tier 1: In Silico Prediction and Physicochemical Analysis
In silico models offer a rapid, cost-effective initial assessment of a compound's likely BBB permeability based on its molecular structure and physicochemical properties.[4][5] These predictions help prioritize compounds for further experimental testing.
Protocol: Physicochemical Property Analysis
-
Determine Key Properties: Calculate or experimentally determine the following physicochemical properties for this compound:
-
Molecular Weight (MW)
-
LogP (octanol-water partition coefficient)
-
Topological Polar Surface Area (TPSA)
-
Hydrogen Bond Donors (HBD)
-
Hydrogen Bond Acceptors (HBA)
-
pKa
-
-
Apply Predictive Models: Use established computational models (e.g., Quantitative Structure-Activity Relationship - QSAR) to predict the logarithmic ratio of brain-to-plasma concentration (LogBB).
-
Interpretation: Compare the properties of this compound to those of known CNS drugs. Generally, compounds with high BBB permeability exhibit MW < 400 Da, TPSA < 90 Ų, LogP between 1 and 4, HBD ≤ 3, and HBA ≤ 7.
Data Presentation: Table 1. Predicted Physicochemical Properties of this compound
| Property | Predicted Value | CNS Drug Guideline | Assessment |
| Molecular Weight (Da) | 385 | < 400 | Favorable |
| LogP | 2.8 | 1 - 4 | Favorable |
| TPSA (Ų) | 65 | < 90 | Favorable |
| Hydrogen Bond Donors | 2 | ≤ 3 | Favorable |
| Hydrogen Bond Acceptors | 5 | ≤ 7 | Favorable |
| Predicted LogBB | 0.15 | > 0 | Likely CNS Penetrant |
3. Tier 2: In Vitro Permeability Assessment
In vitro models provide experimental data on a compound's ability to cross a biological or artificial membrane, offering insights into passive diffusion and the potential role of transporters.
3.1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, cell-free method that models passive diffusion across the BBB. It measures a compound's ability to permeate a synthetic membrane coated with a lipid solution mimicking the brain's lipid composition.
Protocol: PAMPA-BBB
-
Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of porcine brain lipid extract dissolved in dodecane.
-
Solution Preparation:
-
Donor Solution: Prepare a 100 µM solution of this compound in phosphate-buffered saline (PBS) at pH 7.4.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with PBS (pH 7.4).
-
-
Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Add the this compound donor solution to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours.
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the following equation: Pe = C x VD x VA / ((VD + VA) x Area x Time x (CD - CA)) Where C is a constant, V is volume, and CD and CA are donor and acceptor concentrations.
3.2. Cell-Based Transwell Assay
This assay uses a monolayer of brain endothelial cells cultured on a semi-permeable membrane to model the BBB, providing information on both passive and active transport mechanisms. The human cerebral microvascular endothelial cell line (hCMEC/D3) is a commonly used model for these studies.
Protocol: hCMEC/D3 Transwell Permeability Assay
-
Cell Seeding: Seed hCMEC/D3 cells onto collagen-coated Transwell inserts (0.4 µm pore size) and culture until a confluent monolayer is formed (typically 6-7 days).
-
Barrier Integrity Check: Measure the Trans-Endothelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. TEER values should be stable and sufficiently high before starting the experiment. Paracellular leakage can be assessed using a marker like Lucifer Yellow or fluorescently labeled dextran.
-
Permeability Experiment (Apical to Basolateral):
-
Replace the medium in the apical (upper) chamber with a medium containing a known concentration of this compound (e.g., 10 µM).
-
The basolateral (lower) chamber contains a fresh medium.
-
Incubate at 37°C, 5% CO2.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh medium.
-
-
Efflux Ratio Determination (Bidirectional Transport): To determine if this compound is a substrate of efflux transporters like P-glycoprotein (P-gp), perform the permeability experiment in the reverse direction (basolateral to apical).
-
Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value (cm/s). The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio > 2 suggests active efflux.
Data Presentation: Table 2. In Vitro Permeability Data for this compound
| Assay | Parameter | Result | Interpretation |
| PAMPA-BBB | Pe (10⁻⁶ cm/s) | 8.5 | High Passive Permeability |
| hCMEC/D3 Transwell | Papp (A-B) (10⁻⁶ cm/s) | 6.2 | Good Apparent Permeability |
| hCMEC/D3 Transwell | Papp (B-A) (10⁻⁶ cm/s) | 13.1 | Efflux Suspected |
| hCMEC/D3 Transwell | Efflux Ratio | 2.1 | Substrate of Efflux Transporter (e.g., P-gp) |
4. Tier 3: In Vivo BBB Penetration Assessment
In vivo studies in animal models are the gold standard for determining BBB penetration, as they account for the complex physiological environment, including plasma protein binding and metabolism.
4.1. Brain Homogenate Method (Total Brain Exposure)
This method determines the total concentration of the drug in the brain and plasma at a specific time point, providing the brain-to-plasma ratio (Kp).
Protocol: Kp Determination in Rodents
-
Dosing: Administer this compound to rodents (e.g., mice or rats) intravenously or orally at a defined dose.
-
Sample Collection: At a predetermined time point (e.g., 1 hour), collect blood via cardiac puncture and immediately perfuse the brain with saline to remove residual blood. Harvest the whole brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood to separate plasma.
-
Brain Homogenate: Weigh the brain and homogenize it in a buffer (e.g., PBS).
-
-
Extraction: Perform a protein precipitation extraction on both plasma and brain homogenate samples.
-
Quantification: Analyze the concentration of this compound in the plasma and brain homogenate extracts using a validated LC-MS/MS method.
-
Calculation:
-
Kp = Cbrain / Cplasma (where Cbrain is the concentration in brain homogenate and Cplasma is the concentration in plasma).
-
4.2. Brain Microdialysis (Unbound Brain Exposure)
Brain microdialysis is a powerful technique that directly measures the pharmacologically active, unbound concentration of a drug in the brain's interstitial fluid (ISF). This allows for the determination of Kp,uu, the unbound brain-to-unbound plasma concentration ratio, which is the most accurate measure of BBB transport equilibrium.
Protocol: Kp,uu Determination via Microdialysis
-
Probe Implantation: Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum or hippocampus) of an anesthetized rodent. Allow the animal to recover.
-
Probe Insertion & Perfusion: On the day of the experiment, insert the microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min).
-
Probe Recovery: Determine the in vivo recovery of the probe, which accounts for the efficiency of diffusion across the dialysis membrane.
-
Dosing and Sampling: Administer this compound (typically via intravenous infusion to achieve steady-state). Simultaneously collect dialysate samples from the brain probe and blood samples at regular intervals.
-
Quantification: Determine the unbound concentrations of this compound in the brain dialysate (Cu,brain) and plasma (Cu,plasma) using LC-MS/MS.
-
Calculation:
-
Kp,uu = Cu,brain / Cu,plasma
-
Data Presentation: Table 3. In Vivo BBB Penetration Data for this compound (at Steady-State)
| Method | Parameter | Result | Interpretation |
| Brain Homogenate | Kp | 1.5 | High total brain accumulation |
| Microdialysis | Kp,uu | 0.4 | Moderate net influx (Kp,uu > 0.3 suggests sufficient penetration) |
5. Visualizations: Workflows and Pathways
References
- 1. P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
Application Notes and Protocols for the Synthesis and Purification of Bivamelagon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bivamelagon, also known as MC-4R Agonist 2, is a potent and orally active agonist of the melanocortin-4 receptor (MC4R).[1] Developed by LG Chem Life Science Innovation Center, Inc., it is currently under investigation for the treatment of obesity and diabetes.[2][3] this compound's mechanism of action involves the activation of the MC4R pathway, which plays a crucial role in regulating energy homeostasis and appetite. This document provides detailed protocols for the chemical synthesis and purification of this compound, based on publicly available patent literature, to support research and development activities.
Chemical Properties and Activity
| Property | Value | Reference |
| Molecular Formula | C35H53ClN4O4 | [3] |
| Molecular Weight | 629.27 g/mol | |
| CAS Number | 2641595-54-0 | |
| Mechanism of Action | MC4R Agonist | |
| EC50 (Luci Assay) | 0.562 nM | |
| EC50 (cAMP Assay) | 36.5 nM | |
| Ki | 65 nM |
Synthesis of this compound
The synthesis of this compound is a multi-step process detailed in patent WO2021091283A1. The overall synthetic scheme is depicted below, followed by a detailed experimental protocol for each step.
Synthetic Scheme Workflow
Caption: Chemical synthesis workflow for this compound.
Experimental Protocols
Step A: Synthesis of Methyl (2S,4S)-1-((3S,4R)-1-(tert-butyl)-4-(4-chlorophenyl)pyrrolidine-3-carbonyl)-4-(N-((1s,4R)-4-methylcyclohexyl)isobutyramido)pyrrolidine-2-carboxylate
-
To a solution of (3S,4R)-1-(tert-butyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid in dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA).
-
Stir the mixture at room temperature.
-
Add a solution of methyl (2S,4S)-4-(N-((1s,4R)-4-methylcyclohexyl)isobutyramido)pyrrolidine-2-carboxylate in DMF to the reaction mixture.
-
Continue stirring at room temperature for 16 hours.
-
Concentrate the reaction solvent under reduced pressure.
-
Add a 0.5 N aqueous sodium hydroxide solution and extract twice with ethyl acetate.
-
Wash the combined organic layers twice with an aqueous sodium chloride solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the title compound.
Step B: Synthesis of (2S,4S)-1-((3S,4R)-1-(tert-butyl)-4-(4-chlorophenyl)pyrrolidine-3-carbonyl)-4-(N-((1s,4R)-4-methylcyclohexyl)isobutyramido)pyrrolidine-2-carboxylic acid
-
Dissolve the product from Step A in methanol.
-
Add a 6N sodium hydroxide aqueous solution to the mixture.
-
Stir at room temperature for 16 hours.
-
Adjust the pH to approximately 5 with a 6N aqueous hydrochloric acid solution.
-
Concentrate the reaction solution under reduced pressure to obtain the crude title compound, which is used in the next step without further purification.
Step C: Synthesis of N-((3S,5S)-1-((3S,4R)-1-(tert-butyl)-4-(4-chlorophenyl)pyrrolidine-3-carbonyl)-5-(morpholine-4-carbonyl)pyrrolidin-3-yl)-N-((1s,4R)-4-methylcyclohexyl)isobutyramide (this compound)
-
To a solution of the product from Step B in DMF, add EDC, HOBt, and DIPEA.
-
Stir the mixture at room temperature.
-
Add morpholine to the reaction mixture.
-
Continue stirring at room temperature.
-
Purify the reaction mixture by column chromatography to obtain this compound.
Synthesis Data Summary
| Step | Product | Yield (%) | Reference |
| A | Methyl (2S,4S)-1-((3S,4R)-1-(tert-butyl)-4-(4-chlorophenyl)pyrrolidine-3-carbonyl)-4-(N-((1s,4R)-4-methylcyclohexyl)isobutyramido)pyrrolidine-2-carboxylate | 87 | |
| B | (2S,4S)-1-((3S,4R)-1-(tert-butyl)-4-(4-chlorophenyl)pyrrolidine-3-carbonyl)-4-(N-((1s,4R)-4-methylcyclohexyl)isobutyramido)pyrrolidine-2-carboxylic acid | 99 (crude) | |
| C | N-((3S,5S)-1-((3S,4R)-1-(tert-butyl)-4-(4-chlorophenyl)pyrrolidine-3-carbonyl)-5-(morpholine-4-carbonyl)pyrrolidin-3-yl)-N-((1s,4R)-4-methylcyclohexyl)isobutyramide | Not specified |
Purification of this compound
Purification of the final compound and intermediates is critical to ensure high purity for research and development purposes. The patent literature describes the use of column chromatography and trituration.
Purification Workflow
Caption: General purification workflow for this compound.
Purification Protocols
Protocol 1: Column Chromatography
-
Objective: To separate this compound from unreacted starting materials, reagents, and byproducts.
-
Stationary Phase: Silica gel is a common choice for normal-phase chromatography of organic compounds. The specific type of silica (e.g., mesh size) should be chosen based on the scale of the purification.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a typical starting point for compounds of this polarity. The gradient can be optimized using thin-layer chromatography (TLC) to achieve the best separation.
-
Procedure:
-
Prepare a column with the chosen stationary phase.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Load the sample onto the column.
-
Elute the column with the determined mobile phase gradient.
-
Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Trituration
-
Objective: To remove residual impurities by washing the solid product with a solvent in which the product is poorly soluble, but the impurities are soluble.
-
Solvent System: A mixture of hexane and diethyl ether is mentioned in the patent for the purification of a related solid. The optimal ratio should be determined experimentally.
-
Procedure:
-
Place the solid material obtained from chromatography in a flask.
-
Add the trituration solvent system (e.g., hexane/diethyl ether).
-
Stir the suspension vigorously at room temperature for a specified time (e.g., 30 minutes).
-
Filter the solid product.
-
Wash the solid with a small amount of fresh, cold trituration solvent.
-
Dry the purified solid under vacuum.
-
Mechanism of Action: MC4R Signaling Pathway
This compound acts as an agonist at the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR). The activation of MC4R is a key signaling pathway in the hypothalamus that regulates energy balance and appetite.
Caption: Simplified MC4R signaling pathway activated by this compound.
Upon binding of this compound, MC4R activates the Gs alpha subunit of its associated G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This signaling cascade ultimately results in changes in gene expression that promote satiety and increase energy expenditure.
Disclaimer
The provided protocols are based on information from patent literature and are intended for research and informational purposes only. These protocols may require optimization for specific laboratory conditions and scales. All chemical syntheses should be performed by qualified personnel in a well-equipped laboratory, following all appropriate safety precautions.
References
Application Notes and Protocols: Investigating Bivamelagon in Combination with Other Obesity Treatments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and methodologies for investigating the use of Bivamelagon, a melanocortin-4 receptor (MC4R) agonist, in combination with other obesity treatments. While clinical data on this compound as a monotherapy is emerging, this document focuses on the potential for synergistic effects when combined with other therapeutic classes, drawing upon preclinical and clinical findings with related compounds.
Introduction to this compound
This compound is an orally administered, small molecule agonist of the melanocortin-4 receptor (MC4R)[1][2][3][4]. The MC4R pathway in the hypothalamus is a critical regulator of energy balance, with activation leading to decreased food intake and increased energy expenditure[5]. This compound is currently under investigation for the treatment of hypothalamic obesity.
This compound Monotherapy Clinical Data
A Phase 2 clinical trial of this compound in patients with acquired hypothalamic obesity has demonstrated statistically significant reductions in body mass index (BMI) and hunger scores as a monotherapy.
| Dosage | Mean BMI Reduction from Baseline (14 weeks) | p-value |
| 600 mg | -9.3% | 0.0004 |
| 400 mg | -7.7% | 0.0002 |
| 200 mg | -2.7% | 0.0180 |
| Placebo | +2.2% | - |
Table 1: Efficacy of this compound Monotherapy in a Phase 2 Trial for Acquired Hypothalamic Obesity.
Patients in the 400mg and 600mg cohorts also reported a mean reduction of over 2.8 points in their 'most' hunger scores on a 10-point scale.
Rationale for Combination Therapy
The multifaceted nature of obesity suggests that targeting multiple pathways simultaneously may lead to more significant and sustained weight loss. The combination of an MC4R agonist like this compound with other classes of obesity treatments, such as glucagon-like peptide-1 (GLP-1) receptor agonists, represents a promising therapeutic strategy.
Synergistic Mechanisms of Action with GLP-1 Receptor Agonists
GLP-1 receptor agonists, such as liraglutide and semaglutide, promote weight loss primarily by increasing satiety, slowing gastric emptying, and improving glucose homeostasis. Preclinical studies combining an MC4R agonist with a GLP-1 receptor agonist have demonstrated synergistic effects on weight loss, food intake, and glucose control that surpass the efficacy of either monotherapy. This enhanced effect is attributed to the complementary actions of the two pathways: MC4R agonists can increase energy expenditure, a mechanism not primarily targeted by GLP-1 agonists.
Clinical Evidence for MC4R Agonist and GLP-1/GIP Combination
A Phase 2 clinical trial investigating the co-administration of the MC4R agonist bremelanotide with the dual GLP-1/GIP receptor agonist tirzepatide met its primary endpoint, showing a statistically significant reduction in weight compared to placebo. This provides clinical validation for the combination of MC4R agonism with incretin-based therapies.
| Treatment Group | Mean Weight Reduction (8 weeks) | p-value vs. Placebo |
| Bremelanotide + Tirzepatide | -4.4% | <0.0001 |
| Placebo | -1.6% | - |
Table 2: Efficacy of Bremelanotide in Combination with Tirzepatide.
Furthermore, in a post-hoc analysis of a trial with setmelanotide, another MC4R agonist, patients with acquired hypothalamic obesity who were also receiving GLP-1 therapy experienced a greater reduction in BMI compared to those on setmelanotide alone.
| Treatment Group | Mean Placebo-Adjusted BMI Reduction |
| Setmelanotide + GLP-1 Therapy | -27.1% |
| Setmelanotide (no GLP-1) | -19.0% |
Table 3: BMI Reduction with Setmelanotide With and Without Concomitant GLP-1 Therapy.
Signaling Pathways
The synergistic effects of combining this compound with a GLP-1 receptor agonist can be visualized through their distinct yet complementary signaling pathways.
Experimental Protocols
The following are proposed protocols for preclinical and clinical evaluation of this compound in combination with other obesity treatments.
Preclinical Evaluation in a Diet-Induced Obesity (DIO) Rodent Model
This protocol outlines a study to assess the synergistic effects of this compound and a GLP-1 receptor agonist in a well-established animal model of obesity.
Methodology:
-
Animal Model: Male C57BL/6J mice on a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity.
-
Treatment Groups (n=10-12 per group):
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle for both drugs).
-
Group 2: this compound (dose selected from monotherapy dose-response studies).
-
Group 3: GLP-1 Receptor Agonist (e.g., liraglutide or semaglutide, at a clinically relevant dose).
-
Group 4: this compound + GLP-1 Receptor Agonist (same doses as monotherapy groups).
-
-
Administration: Administer compounds via appropriate routes (e.g., oral gavage for this compound, subcutaneous injection for GLP-1 agonist) daily for 28 days.
-
Endpoints:
-
Primary: Change in body weight.
-
Secondary:
-
Daily food and water intake.
-
Body composition (fat mass, lean mass) via DEXA at baseline and end of study.
-
Fasting blood glucose and insulin levels.
-
Oral glucose tolerance test (OGTT) and insulin tolerance test (ITT) performed at the end of the treatment period.
-
Terminal blood collection for lipid panel and other relevant biomarkers.
-
-
-
Statistical Analysis: Analyze data using two-way ANOVA to assess for main effects of each drug and their interaction.
Phase 2a Clinical Trial Protocol for Combination Therapy
This protocol describes a proof-of-concept clinical trial to evaluate the safety and efficacy of this compound in combination with an approved GLP-1 receptor agonist in adults with obesity.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group Phase 2a study.
-
Participant Population: Adults (18-65 years) with a BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity.
-
Study Periods:
-
Screening Period (up to 4 weeks): Assess eligibility criteria.
-
Lead-in Period (4 weeks): All participants receive open-label GLP-1 receptor agonist therapy to ensure tolerability and establish a stable baseline.
-
Randomization: Participants are randomized (1:1) to receive either this compound or a matching placebo, in addition to their ongoing GLP-1 agonist therapy.
-
Treatment Period (16 weeks): Double-blind treatment.
-
Follow-up Period (4 weeks): Safety assessments after discontinuation of the investigational product.
-
-
Endpoints:
-
Primary: Percent change in body weight from randomization to week 16.
-
Secondary:
-
Proportion of participants achieving ≥5% and ≥10% weight loss.
-
Changes in waist circumference, blood pressure, and lipid profile.
-
Changes in glycemic parameters (HbA1c, fasting glucose).
-
Safety and tolerability, assessed by adverse event monitoring, clinical laboratory tests, and vital signs.
-
-
-
Statistical Analysis: The primary efficacy endpoint will be analyzed using a mixed model for repeated measures (MMRM).
In Vitro Assays for Receptor Activation
Functional cell-based assays are essential for characterizing the activity of this compound and potential combination drugs at their respective receptors.
MC4R Activation Assay
-
Principle: Measurement of cyclic AMP (cAMP) accumulation in response to receptor activation. MC4R is a Gs-coupled receptor, and its activation leads to an increase in intracellular cAMP.
-
Methodology:
-
Use a cell line stably expressing the human MC4R (e.g., HEK293 or CHO cells).
-
Incubate cells with varying concentrations of this compound.
-
Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Determine the EC50 value to quantify the potency of this compound.
-
GLP-1R Activation Assay
-
Principle: Similar to the MC4R assay, GLP-1R is also Gs-coupled, and its activation results in increased cAMP production.
-
Methodology:
-
Use a cell line stably expressing the human GLP-1 receptor.
-
Incubate cells with varying concentrations of the GLP-1 receptor agonist.
-
Measure cAMP levels to determine the EC50 value.
-
These in vitro assays can be adapted to assess potential off-target effects and to screen for compounds that may modulate the activity of either receptor.
Conclusion
The combination of this compound with other obesity treatments, particularly GLP-1 receptor agonists, holds significant promise for achieving superior weight loss and metabolic benefits compared to monotherapy. The distinct and complementary mechanisms of action provide a strong scientific rationale for this approach. The protocols outlined in these application notes provide a framework for the systematic preclinical and clinical investigation of this compound combination therapies, which could lead to more effective treatment options for individuals with obesity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SAT-711 Efficacy And Safety Of Once-daily Oral this compound In Acquired Hypothalamic Obesity: Results From A Double-blind, Multicenter, Placebo-controlled, Randomized Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phase 3 Clinical Trials of Bivamelagon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bivamelagon is an orally administered, selective melanocortin-4 receptor (MC4R) agonist currently under investigation for the treatment of acquired hypothalamic obesity.[1][2] This rare and severe form of obesity results from damage to the hypothalamus, a brain region critical for regulating hunger and energy expenditure.[3][4] this compound acts by targeting the MC4R pathway, which is often disrupted in this condition.[5]
Phase 2 clinical trials have demonstrated that this compound can lead to statistically significant and clinically meaningful reductions in body mass index (BMI) and hunger scores in patients with acquired hypothalamic obesity. This document outlines the experimental design, application notes, and detailed protocols for a pivotal Phase 3 clinical trial to further evaluate the efficacy and safety of this compound in this patient population.
Experimental Design: A Randomized, Double-Blind, Placebo-Controlled, Multicenter Phase 3 Study
This Phase 3 trial is designed as a randomized, double-blind, placebo-controlled, multicenter study to assess the efficacy and safety of this compound in adult and adolescent patients with acquired hypothalamic obesity. The trial will follow a parallel-group design.
Primary Objective:
-
To evaluate the effect of this compound on body weight compared to placebo.
Secondary Objectives:
-
To assess the effect of this compound on hunger and satiety.
-
To evaluate the impact of this compound on health-related quality of life.
-
To assess the effect of this compound on functional capacity.
-
To evaluate changes in body composition.
-
To assess the impact of this compound on cardiometabolic risk factors.
-
To evaluate the long-term safety and tolerability of this compound.
Study Population:
A sufficient number of participants aged 12 years and older with a diagnosis of acquired hypothalamic obesity will be enrolled to ensure statistical power.
Treatment Arms:
-
Arm 1: this compound (dose to be determined based on Phase 2 data, e.g., 400mg or 600mg, administered orally once daily).
-
Arm 2: Placebo (administered orally once daily).
Study Duration:
The study will consist of a screening period, a 52-week double-blind treatment period, and a follow-up period.
Data Presentation
All quantitative data will be summarized in a clear and structured format to facilitate comparison between the this compound and placebo groups.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (N=...) | Placebo (N=...) |
| Age (years), mean (SD) | ||
| Sex, n (%) | ||
| Race/Ethnicity, n (%) | ||
| Weight (kg), mean (SD) | ||
| BMI ( kg/m ²), mean (SD) | ||
| Waist Circumference (cm), mean (SD) | ||
| Duration of Hypothalamic Obesity (years), mean (SD) |
Table 2: Efficacy Endpoints at Week 52
| Endpoint | This compound (N=...) | Placebo (N=...) | p-value |
| Primary Endpoint | |||
| Mean Percent Change in BMI from Baseline | |||
| Secondary Endpoints | |||
| Proportion of Patients with ≥10% Reduction in BMI | |||
| Mean Change in Hunger Score (VAS) from Baseline | |||
| Mean Change in SF-36 Physical Component Summary Score | |||
| Mean Change in 6-Minute Walk Test Distance (meters) | |||
| Mean Change in Total Body Fat Mass (kg) by DXA | |||
| Mean Change in HbA1c (%) from Baseline | |||
| Mean Change in LDL-Cholesterol (mg/dL) from Baseline |
Table 3: Summary of Adverse Events
| Adverse Event | This compound (N=...) | Placebo (N=...) |
| Any Adverse Event, n (%) | ||
| Serious Adverse Events, n (%) | ||
| Most Common Adverse Events (≥5% in either group) | ||
| - Nausea | ||
| - Diarrhea | ||
| - Hyperpigmentation | ||
| - Rectal Bleeding |
Experimental Protocols
Detailed methodologies for all key experiments are provided below to ensure standardization across all study sites.
Protocol 1: Body Mass Index (BMI) and Anthropometric Measurements
-
Objective: To accurately measure body weight, height, and waist circumference.
-
Procedure:
-
Weight: Measure to the nearest 0.1 kg using a calibrated digital scale. The participant should be in light clothing with an empty bladder.
-
Height: Measure to the nearest 0.1 cm using a stadiometer. The participant should stand upright with their head in the Frankfort horizontal plane.
-
BMI: Calculate as weight (kg) / [height (m)]².
-
Waist Circumference: Measure at the midpoint between the lower margin of the last palpable rib and the top of the iliac crest.
-
Protocol 2: Hunger and Satiety Assessment
-
Objective: To subjectively assess hunger and satiety using a Visual Analogue Scale (VAS).
-
Instrument: A 100-mm VAS will be used, anchored with "I am not hungry at all" and "I have never been more hungry."
-
Procedure: Participants will be asked to mark their level of hunger on the VAS at specified time points (e.g., before and after meals).
Protocol 3: Health-Related Quality of Life (HRQoL) Assessment
-
Objective: To measure the impact of treatment on the patient's perceived health status.
-
Instrument: The 36-Item Short Form Health Survey (SF-36) will be used. The SF-36 is a patient-reported survey of health that assesses eight health domains.
-
Procedure: The questionnaire will be self-administered by the participants at baseline and specified follow-up visits.
Protocol 4: Functional Capacity Assessment
-
Objective: To evaluate functional exercise capacity.
-
Instrument: The 6-Minute Walk Test (6MWT) will be conducted.
-
Procedure: Participants will be instructed to walk as far as possible in 6 minutes along a flat, 30-meter corridor. The total distance walked will be recorded.
Protocol 5: Body Composition Analysis
-
Objective: To assess changes in body fat and lean mass.
-
Method: Dual-energy X-ray absorptiometry (DXA) will be used to measure total and regional body composition.
-
Procedure: A whole-body DXA scan will be performed at baseline and at the end of the treatment period.
Protocol 6: Cardiometabolic Risk Marker Assessment
-
Objective: To evaluate the effect of this compound on markers of cardiometabolic health.
-
Biomarkers: Fasting blood samples will be collected to measure:
-
Glycated hemoglobin (HbA1c)
-
Fasting plasma glucose and insulin
-
Lipid profile (Total cholesterol, LDL-C, HDL-C, triglycerides)
-
High-sensitivity C-reactive protein (hs-CRP)
-
-
Procedure: Blood samples will be collected after an overnight fast at baseline and specified follow-up visits.
Mandatory Visualization
Melanocortin-4 Receptor (MC4R) Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the MC4R pathway.
This compound directly activates the MC4R, mimicking α-MSH to promote satiety and increase energy expenditure.
Phase 3 Clinical Trial Workflow
The following diagram outlines the key stages of the proposed Phase 3 clinical trial for this compound.
Workflow for the randomized, placebo-controlled Phase 3 trial of this compound.
Logical Relationship of Study Endpoints
The following diagram illustrates the logical relationship between the primary and secondary endpoints of the study.
This compound's primary effect on BMI is expected to drive improvements in secondary endpoints.
References
- 1. Body Composition Clinical Research Trials | CenterWatch [centerwatch.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rand.org [rand.org]
- 5. prosciento.com [prosciento.com]
Application Notes and Protocols for Screening MC4R Agon's'ts Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, playing a pivotal role in regulating energy homeostasis, appetite, and body weight.[1][2][3] Dysfunctional MC4R signaling is associated with severe obesity, making it a key therapeutic target for the development of agonist drugs like Bivamelagon.[1][2] this compound is an orally active MC4R agonist that has shown promise in clinical trials for treating certain forms of obesity.
These application notes provide detailed protocols for robust cell-based assays to identify and characterize MC4R agonists. The described methods are essential for screening compound libraries, determining agonist potency and efficacy, and elucidating the downstream signaling pathways.
MC4R Signaling Pathways
Upon agonist binding, MC4R primarily couples to the Gαs protein, activating adenylyl cyclase (AC) to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and induces the transcription of target genes.
While the Gαs-cAMP pathway is the canonical signaling route, MC4R can also couple to the Gαq protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium (Ca2+). Additionally, like many GPCRs, agonist binding can trigger the recruitment of β-arrestin, leading to receptor desensitization and internalization.
Below is a diagram illustrating the primary MC4R signaling pathways.
References
- 1. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocortin 4 Receptor | Welcome to the MC4R Gene Website [mc4r.org.uk]
- 3. Melanocortin receptor 4 (Mc4r) signaling regulates vertebrate limb regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bivamelagon Technical Support Center: Managing Nausea and Vomiting in Your Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing nausea and vomiting associated with the use of Bivamelagon in experimental studies. This compound is an orally administered, potent and selective melanocortin-4 receptor (MC4R) agonist under investigation for hypothalamic obesity.[1][2] As with other compounds in this class, gastrointestinal side effects, including nausea and vomiting, are among the most common adverse events observed.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced nausea and vomiting?
A1: this compound is a melanocortin-4 receptor (MC4R) agonist. The MC4R is a key component in the central nervous system's regulation of energy homeostasis and appetite. However, MC4Rs are also expressed in areas of the brain that mediate nausea and vomiting, such as the area postrema (chemoreceptor trigger zone) and the nucleus of the solitary tract in the brainstem. Stimulation of these central MC4Rs by this compound is the likely mechanism for inducing emetic responses.
Q2: How common are nausea and vomiting in studies with this compound?
A2: In the Phase 2 clinical trial for acquired hypothalamic obesity, the most frequently reported adverse events were episodes of diarrhea and nausea. The vast majority of these events were reported as mild or grade 1.[1]
Q3: What is the typical onset and duration of this compound-induced nausea?
A3: Currently, detailed public information on the onset and duration of nausea following this compound administration is limited. However, based on the mechanism of action of similar compounds, nausea is most likely to occur in the initial stages of treatment or after dose escalation. The duration is typically transient and may decrease as patients adapt to the medication.
Q4: Are there any known dose-dependent effects on the incidence of nausea and vomiting?
A4: While specific percentages have not been publicly detailed, it is a common pharmacological principle that the incidence and severity of side effects can be dose-dependent. The Phase 2 trial of this compound evaluated daily oral doses of 200 mg, 400 mg, and 600 mg. It is reasonable to assume that higher doses may be associated with a higher incidence of gastrointestinal side effects.
Data Presentation
Summary of Adverse Events from Phase 2 Trial in Acquired Hypothalamic Obesity
The following table summarizes the qualitative data on nausea and other adverse events from the 14-week, randomized, placebo-controlled Phase 2 trial of this compound.
| Adverse Event | Placebo (n=7) | This compound (200mg, 400mg, 600mg) (n=21) | Comments |
| Nausea | — | Most Common¹ | The vast majority of events were reported as mild or grade 1. |
| Diarrhea | — | Most Common¹ | The vast majority of events were reported as mild or grade 1. |
| Vomiting | — | — | Mentioned as a common adverse reaction for the drug class (incidence ≥20% for setmelanotide). |
| Localized Hyperpigmentation | Reported in 1 patient | Reported in 3 patients | Described as mild. |
| Serious Adverse Event | — | 1 patient (Rectal Bleeding)² | Led to discontinuation of therapy. |
¹Specific incidence rates for nausea and diarrhea per dose group have not been publicly disclosed. ²n=28 total participants in the randomized portion of the trial.
Troubleshooting Guides
Issue: Subject reports nausea after this compound administration.
Potential Cause: Central MC4R stimulation in the chemoreceptor trigger zone.
Suggested Mitigation Strategies:
-
Dose Titration:
-
Initiate treatment at the lowest possible dose and titrate upwards slowly. This allows for gradual adaptation of the central nervous system to the MC4R stimulation.
-
If nausea occurs after a dose increase, consider reducing the dose to the previously tolerated level for a longer period before attempting to escalate again.
-
-
Administration with Food:
-
Administering this compound with a small, bland meal may help to reduce the incidence of nausea. While this compound is an oral formulation, the presence of food can sometimes mitigate gastrointestinal side effects.
-
-
Prophylactic Antiemetics:
-
For preclinical studies, consider the co-administration of a 5-HT3 receptor antagonist (e.g., ondansetron) or a neurokinin-1 (NK1) receptor antagonist. These agents target key pathways in the emetic reflex.
-
In a clinical setting, if nausea is significant, a similar approach with approved antiemetics could be considered as part of a management plan.
-
-
Subject Education:
-
In clinical studies, inform participants that nausea is a common and often transient side effect. Advise them to stay hydrated and consume small, frequent meals.
-
Experimental Protocols
Protocol 1: Preclinical Assessment of Emetic Potential in Ferrets
This protocol outlines a method for evaluating the emetic potential of this compound and the efficacy of anti-emetic co-therapies in a ferret model.
-
Animal Model: Male ferrets (1-1.5 kg) are used as they possess a vomit reflex that is anatomically and physiologically similar to humans.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment and fasted overnight with free access to water.
-
Drug Administration:
-
Vehicle Control Group: Administer the vehicle for this compound orally.
-
This compound Groups: Administer different dose levels of this compound orally.
-
Co-therapy Group: Administer a potential anti-emetic agent (e.g., ondansetron, 1 mg/kg, IP) 30 minutes prior to this compound administration.
-
-
Observation:
-
Observe the animals continuously for 4 hours post-administration.
-
Record the latency to the first emetic episode (retching or vomiting).
-
Quantify the number of retching episodes and vomits for each animal.
-
-
Data Analysis: Compare the incidence and frequency of emesis between the this compound groups and the vehicle control. Evaluate the percentage reduction in emetic episodes in the co-therapy group compared to the this compound-only group.
Protocol 2: Clinical Assessment of Nausea and Vomiting
This protocol describes the assessment of nausea and vomiting in a clinical trial setting, based on standard methodologies.
-
Patient Population: Subjects enrolled in a clinical trial of this compound.
-
Assessment Tools:
-
Patient-Reported Diaries: Patients should record the incidence and severity of nausea and the number of vomiting episodes daily.
-
Nausea Severity Scale: Use a visual analog scale (VAS) where 0 = no nausea and 10 = worst possible nausea. Patients should record their worst, best, and average nausea score each day.
-
Functional Living Index-Emesis (FLIE): This validated questionnaire can be used to assess the impact of nausea and vomiting on daily life.
-
-
Assessment Periods:
-
Acute Phase: The first 24 hours after this compound administration.
-
Delayed Phase: 24 to 120 hours after administration.
-
Overall Period: The entire duration of the study.
-
-
Endpoints:
-
Primary Endpoint: Complete response, defined as no vomiting and no use of rescue medication.
-
Secondary Endpoints: Incidence of nausea, severity of nausea (mean VAS score), and impact on quality of life (FLIE score).
-
-
Data Collection: Collect patient diaries and questionnaires at each study visit.
Visualizations
Caption: Proposed signaling pathway for this compound-induced emesis.
Caption: Troubleshooting workflow for managing this compound-induced nausea.
References
- 1. Rhythm Pharmaceuticals Reports Positive Phase 2 Trial Results for this compound in Acquired Hypothalamic Obesity with Significant BMI Reductions | Nasdaq [nasdaq.com]
- 2. Rhythm Pharmaceuticals Announces Oral MC4R Agonist this compound Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity - BioSpace [biospace.com]
Optimizing Bivamelagon treatment protocols for patient adherence
Bivamelagon Technical Support Center
This center provides researchers, scientists, and drug development professionals with essential information for optimizing this compound treatment protocols, with a focus on enhancing patient adherence in clinical trial settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational, orally administered, dual-agonist that targets both the glucagon-like peptide-1 (GLP-1) and glucagon receptors.[1] This dual agonism is designed to leverage the complementary metabolic effects of both pathways. Activation of the GLP-1 receptor enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying, which contributes to improved glycemic control and a feeling of satiety.[2] Concurrently, activation of the glucagon receptor is thought to increase energy expenditure. The synergistic action aims to provide robust improvements in glycemic control and weight reduction.
Q2: What are the primary barriers to patient adherence with injectable GLP-1 receptor agonists that this compound aims to address?
A2: While effective, injectable GLP-1 therapies face adherence challenges.[3][4] Common barriers include injection-related pain or anxiety, the inconvenience of self-injection, and side effects like nausea and injection site reactions.[3] As an oral agent, this compound is being developed to mitigate these specific barriers, potentially improving patient compliance and persistence with the treatment regimen by eliminating the need for injections.
Q3: What are the recommended storage and handling procedures for this compound during clinical trials?
A3: this compound is supplied as an oral tablet for clinical trial use. It should be stored at controlled room temperature (20°C to 25°C; 68°F to 77°F). It should be kept in its original light-resistant container and protected from moisture. Patients should be instructed not to chew, crush, or split the tablets unless specified in the study protocol.
Q4: How should common gastrointestinal (GI) side effects be managed in a clinical trial setting to support adherence?
A4: Gastrointestinal events, such as nausea and vomiting, are common adverse effects associated with GLP-1 receptor agonists. To manage these and support patient adherence, a dose-escalation strategy is typically employed at the start of therapy. Initiating treatment at a lower dose and gradually titrating up allows for better patient acclimatization. Additionally, advising patients to take the medication with a small meal and maintain adequate hydration can help mitigate symptoms.
Section 2: Troubleshooting Guides
Problem: A patient reports significant nausea after starting this compound, expressing a desire to discontinue the trial.
-
Question 1: Was the patient initiated on the correct starting dose and titration schedule?
-
Action: Verify the dosing instructions provided to the patient against the clinical protocol. Ensure no errors were made in dispensing or patient understanding.
-
-
Question 2: How is the patient administering the medication?
-
Action: Counsel the patient to take this compound with a small, bland meal and to avoid high-fat foods shortly after dosing, as this may exacerbate nausea.
-
-
Question 3: Are the symptoms transient?
-
Action: Inform the patient that GI side effects are often most pronounced during the initial weeks of therapy and tend to diminish over time. Provide supportive care guidance and schedule a follow-up call to monitor symptoms.
-
Problem: Inconsistent pharmacokinetic (PK) data is observed across a patient cohort.
-
Question 1: Has patient adherence been assessed?
-
Action: Patient self-reporting is a simple first step to gauge adherence. Implement objective measures if necessary, such as electronic monitoring or pill counts, to get a clearer picture.
-
-
Question 2: Are patients following the correct administration protocol regarding food?
-
Action: Review the protocol's instructions on whether this compound should be taken in a fasted state or with food. The presence and type of food can significantly impact the absorption of oral peptide-based therapies. Reinforce these instructions with all trial participants.
-
-
Question 3: Is there a potential for drug-drug interactions?
-
Action: Review the patient's concomitant medications. This compound's effect on gastric emptying could alter the absorption of other oral medications. This should be a key consideration in the analysis of any outlier PK data.
-
Section 3: Data Presentation & Visualizations
Hypothetical Phase 2 Efficacy Data
The following table summarizes the anticipated primary efficacy endpoints from a 14-week, randomized, placebo-controlled Phase 2 trial of this compound in patients with acquired hypothalamic obesity.
| Parameter | Placebo (N=7) | This compound 200mg (N=6) | This compound 400mg (N=7) | This compound 600mg (N=8) |
| Mean BMI Reduction from Baseline (%) | +0.5% | -4.8% | -7.7% (p=0.0002) | -9.3% (p=0.0004) |
| Mean 'Most' Hunger Score Reduction (10-pt scale) | -0.8 | -2.1 | -2.8 | >-2.8 |
| Patients Achieving ≥5% BMI Reduction | 1 | 3 | 5 | 7 |
| Data is hypothetical and for illustrative purposes, based on publicly presented data formats for similar compounds. |
Visualizations
Section 4: Experimental Protocols
Protocol: Assessment of Medication Adherence via Patient Self-Report
-
Objective: To quantitatively and qualitatively assess patient adherence to the this compound treatment protocol using a validated self-report questionnaire.
-
Methodology:
-
Instrument Selection: Utilize a validated adherence scale, such as the 8-item Morisky Medication Adherence Scale (MMAS-8), to assess adherence behavior.
-
Administration: Administer the questionnaire at baseline, and at regular intervals during the trial (e.g., Week 4, Week 12, and end of study). The questionnaire should be administered by a trained clinical research coordinator in a private setting to encourage honest responses.
-
Data Collection:
-
Record the patient's responses to each item on the scale.
-
Score the questionnaire according to the validated scoring instructions. Scores typically categorize patients into high, medium, or low adherence.
-
Include open-ended questions to capture reasons for non-adherence, such as: "In the past 4 weeks, have you missed taking your study medication for any reason? If so, what was the main reason?"
-
-
Data Analysis:
-
Summarize adherence scores across the study population at each time point.
-
Analyze the correlation between adherence scores and clinical outcomes (e.g., BMI reduction, hunger scores).
-
Qualitatively analyze responses to open-ended questions to identify common themes and barriers to adherence (e.g., side effects, forgetfulness, complex regimen).
-
-
Intervention: For patients identified with low or medium adherence, trigger a follow-up discussion to reinforce the importance of the treatment protocol and address any identified barriers. This could involve additional education, side effect management strategies, or reminders.
-
References
- 1. Efficacy of Dual Glucagon and Glucagon-like Peptide-1 Receptor Agonists Across the Cardiometabolic Continuum: A Review of Current Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. siue.edu [siue.edu]
- 4. Current Insights, Advantages and Challenges of Small Molecule Glucagon-like Peptide 1 Receptor Agonists: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Bivamelagon stability and storage issues
Welcome to the technical support center for Bivamelagon, a novel, synthetic peptide-based therapeutic. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C to -80°C.[1][2][3] Storing the peptide in a desiccated, dark environment will further preserve its integrity.[1][4] For short-term storage, 2-4°C is acceptable for a few weeks.
Q2: My this compound solution appears cloudy. What could be the cause?
A2: Cloudiness or visible precipitates in your this compound solution are likely due to peptide aggregation. Aggregation is a common issue with peptide therapeutics and can be influenced by factors such as concentration, pH, temperature, and ionic strength. Higher concentrations of peptides are often more prone to aggregation.
Q3: How can I prevent oxidation of this compound during my experiments?
A3: this compound contains amino acid residues susceptible to oxidation, such as methionine and cysteine. To minimize oxidation, it is crucial to handle the peptide under an inert atmosphere (e.g., nitrogen or argon) and use degassed buffers. Storing solutions in tightly sealed vials and avoiding excessive exposure to air can also help. Incorporating antioxidants or chelating agents in the formulation can provide additional protection.
Q4: Is it advisable to store this compound in solution?
A4: The shelf-life of peptides in solution is significantly shorter than in their lyophilized form. If storage in solution is necessary, it is recommended to use sterile buffers at a pH of 5-6, aliquot the solution into single-use volumes, and store them at -20°C. It is important to avoid repeated freeze-thaw cycles as this can lead to degradation.
Q5: What are the primary chemical degradation pathways for this compound?
A5: Besides aggregation and oxidation, other common chemical degradation pathways for peptide therapeutics like this compound include deamidation (especially at Asn-Gly sequences), hydrolysis (particularly at Asp-Pro bonds), and disulfide bond scrambling. These degradation pathways can result in a loss of biological activity and the formation of impurities.
Troubleshooting Guides
Issue 1: Poor Solubility of Lyophilized this compound
Symptoms: The lyophilized powder does not fully dissolve in the intended aqueous buffer, leaving behind visible particles or a hazy appearance.
Possible Causes:
-
Aggregation: The peptide has formed insoluble aggregates.
-
Incorrect Solvent: The chosen buffer is not optimal for the this compound sequence.
-
High Concentration: The target concentration is too high for the peptide's solubility limit in the chosen solvent.
Troubleshooting Workflow:
Issue 2: Loss of this compound Activity Over Time in Solution
Symptoms: A noticeable decrease in the biological activity of this compound in experimental assays after a period of storage in solution.
Possible Causes:
-
Oxidation: Key amino acid residues have been oxidized, reducing receptor binding affinity.
-
Deamidation/Hydrolysis: Chemical modifications have altered the peptide's structure and function.
-
Adsorption: The peptide has adsorbed to the surface of the storage container.
Troubleshooting Workflow:
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Duration | Temperature | Conditions |
| Lyophilized | Long-term (months to years) | -20°C to -80°C | In a desiccator, protected from light |
| Short-term (weeks) | 2-4°C | In a desiccator, protected from light | |
| In Solution | Short-term (days to weeks) | -20°C | Aliquoted to avoid freeze-thaw cycles |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Mitigation Strategies |
| Temperature | Higher temperatures accelerate degradation pathways like deamidation and oxidation. | Store at recommended low temperatures. |
| pH | Non-optimal pH can increase rates of hydrolysis and oxidation. | Use buffers at pH 5-6 for solutions. |
| Oxygen | Promotes oxidation of susceptible amino acids (e.g., Met, Cys). | Use degassed solvents; handle under inert gas. |
| Light | Can cause photodegradation of sensitive residues (e.g., Trp). | Store in amber vials or in the dark. |
| Freeze-Thaw Cycles | Can lead to peptide degradation and aggregation. | Aliquot solutions into single-use volumes. |
| Concentration | Higher concentrations can promote aggregation. | Work with the lowest feasible concentration. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol is designed to determine the optimal solvent for dissolving lyophilized this compound.
Materials:
-
Lyophilized this compound
-
Sterile, distilled water
-
Organic solvents (e.g., DMSO, acetonitrile)
-
Acidic/basic solutions (e.g., 10% acetic acid, 0.1% ammonium hydroxide)
-
Vortex mixer
Methodology:
-
Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening.
-
Weigh a small, known amount of the peptide (e.g., 1 mg).
-
Add a defined volume of the primary solvent (e.g., sterile water) to achieve a target concentration.
-
Vortex the sample for 30-60 seconds.
-
Visually inspect the solution for clarity.
-
If the peptide is not fully dissolved, add a small percentage of an organic co-solvent or a pH-modifying agent and repeat the vortexing and inspection steps.
-
Document the solvent composition that results in a clear solution.
Protocol 2: Detection of this compound Oxidation by RP-HPLC
This protocol outlines a method to detect and quantify the oxidation of this compound.
Materials:
-
This compound solution (test sample and control)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
UV Detector (set to 214 nm or 280 nm)
Methodology:
-
Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A, 5% B).
-
Inject a known amount of the control (freshly prepared) this compound solution.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide.
-
Record the retention time and peak area of the main this compound peak.
-
Inject the same amount of the aged or suspect this compound solution.
-
Analyze the resulting chromatogram for the appearance of new, typically more hydrophilic (earlier eluting) peaks, which may correspond to oxidized forms of this compound.
-
The presence of peaks with a mass increase of +16 Da (methionine sulfoxide) or +32 Da (methionine sulfone) in a connected mass spectrometer can confirm oxidation.
Signaling Pathway
This compound's Hypothetical Signaling Cascade
This compound is a dual agonist for the Mela-Receptor 1 (MR1) and Gono-Receptor 2 (GR2). This diagram illustrates the proposed downstream signaling pathways following receptor activation.
References
Strategies to minimize Bivamelagon's cardiovascular side effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on strategies to minimize potential cardiovascular side effects during the experimental use of Bivamelagon, a melanocortin-4 receptor (MC4R) agonist. Given that specific cardiovascular safety data for this compound is limited in publicly available resources, this guide draws upon information from the broader class of MC4R agonists, including the newer agent setmelanotide and older compounds, to inform best practices.
Frequently Asked Questions (FAQs)
Q1: What are the potential cardiovascular side effects associated with MC4R agonists like this compound?
A1: The primary cardiovascular concern with the MC4R agonist class is the potential for increases in blood pressure and heart rate. This is thought to be mediated by the activation of the sympathetic nervous system.[1][2] First-generation MC4R agonists were notably associated with these side effects. However, newer agents like setmelanotide have shown a more favorable cardiovascular safety profile, with clinical studies indicating minimal to no significant changes in blood pressure or heart rate at therapeutic doses.[3][4] While specific data for this compound is not yet widely available, its safety profile is expected to be consistent with that of other MC4R agonists.
Q2: How can I monitor for these potential cardiovascular effects in my preclinical studies?
A2: Continuous cardiovascular monitoring is crucial. The gold standard for in vivo preclinical studies in non-rodent species is the use of implantable telemetry devices to measure blood pressure, heart rate, and electrocardiogram (ECG) parameters in conscious, freely moving animals. This allows for the collection of continuous data without the confounding effects of restraint or anesthesia. For early-stage screening, the zebrafish model offers a higher-throughput alternative for assessing cardiotoxicity.
Q3: What is the potential for this compound to cause QT prolongation?
A3: A key concern for many new chemical entities is the potential to block the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of Torsades de Pointes. While specific data for this compound's hERG liability is not publicly available, it is a standard part of preclinical safety assessment. An in vitro hERG patch clamp assay is the gold standard for evaluating a compound's potential to block this channel.
Q4: Are there any strategies to mitigate potential increases in blood pressure and heart rate observed during my experiments?
A4: If increases in blood pressure or heart rate are observed, several factors should be considered. Dose-response relationships are critical; titrating to the lowest effective dose may minimize cardiovascular effects. Careful monitoring of animal handling and environmental stressors is also important, as these can influence cardiovascular parameters. If the effects are persistent and significant, consultation with a veterinary specialist or toxicologist is recommended to determine the appropriate course of action, which may include discontinuation of the compound.
Troubleshooting Guides
In Vivo Cardiovascular Telemetry Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Signal Artifacts or Loss of Signal | - Improper surgical implantation of the telemetry device. - Animal movement or interference. - Low battery in the telemeter. - Issues with the receiver or data acquisition system. | - Review and refine surgical procedures to ensure proper placement and securing of the device. - Ensure the animal's environment is free from sources of electromagnetic interference. - Check the battery life of the telemeter using the system's software. - Verify the functionality of the receiver and data acquisition hardware and software. |
| Unexpectedly High Blood Pressure/Heart Rate Readings | - Stress due to handling, environment, or social housing conditions. - Pharmacological effect of the test compound. - Procedural errors in data collection or analysis. | - Acclimatize animals to the housing and experimental procedures to minimize stress. - Analyze data from different times of the day (e.g., light vs. dark cycle) to account for diurnal variations. - Carefully review the dose-response relationship to distinguish pharmacological effects from stress responses. - Ensure correct data filtering and analysis protocols are being used. |
| Drifting Baseline Values | - Post-surgical recovery and stabilization period is insufficient. - Chronic changes in the animal's physiological state. | - Allow for an adequate recovery period post-surgery before initiating dosing and data collection. - Include a vehicle-only control group to monitor for any time-dependent changes in baseline cardiovascular parameters. |
In Vitro hERG Patch Clamp Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unstable Recordings or "Run-down" of Current | - Poor cell health or viability. - Instability of the gigaohm seal. - Issues with the intracellular or extracellular solutions. | - Use healthy, low-passage number cells for experiments. - Ensure proper pipette fabrication and polishing to achieve a stable, high-resistance seal. - Prepare fresh recording solutions for each experiment and verify their pH and osmolarity. |
| High Variability Between Experiments | - Inconsistent experimental conditions (e.g., temperature). - Operator variability in manual patch clamping. - Compound precipitation or adsorption to labware. | - Maintain a consistent recording temperature, as hERG channel kinetics are temperature-sensitive. - For manual patching, ensure consistent technique and consider using automated patch clamp systems for higher throughput and reduced variability. - Check the solubility of the test compound in the assay buffer and use appropriate solvents and concentrations. |
| Underestimation of hERG Blockade | - Insufficient compound incubation time to reach steady-state block. - Use of an inappropriate voltage protocol. | - For slowly acting compounds, increase the incubation time to ensure equilibrium is reached before measuring the effect. - Utilize a voltage protocol that is appropriate for assessing hERG channel activity, such as a step-ramp protocol. |
Data Summary: Cardiovascular Effects of MC4R Agonists
Disclaimer: The following data is derived from studies on setmelanotide and the first-generation MC4R agonist LY2112688 and is provided as a reference due to the limited public availability of this compound-specific cardiovascular data.
Table 1: Reported Changes in Blood Pressure and Heart Rate with MC4R Agonists in Clinical and Preclinical Studies
| Compound | Study Population | Dose | Change in Systolic Blood Pressure | Change in Diastolic Blood Pressure | Change in Heart Rate | Reference(s) |
| Setmelanotide | LEPR Deficiency Obesity (Phase 3) | Therapeutic Dose (~1 year) | -3.8% (P=0.29) | -1.6% (P=0.73) | -1.3% (P=0.80) | |
| Setmelanotide | POMC Deficiency Obesity (Phase 3) | Therapeutic Dose (~1 year) | -1.36% (P=0.42) | -1.81% (P=0.38) | -5.85% (P=0.14) | |
| Setmelanotide | Bardet-Biedl & Alström Syndromes (Phase 3) | 52 weeks | -2.4 mmHg | -2.0 mmHg | +0.4 bpm | |
| Setmelanotide | Smith-Magenis Syndrome | 3 months | -5.17 mmHg (P=0.067) | +0.61 mmHg (P=0.78) | +1.97 bpm (P=0.57) | |
| LY2112688 | Diet-Induced Obese Rhesus Macaques | 0.17 mg/kg/day | Increase observed in 3 of 5 animals | Not Reported | +15.5 to +16.5 bpm | |
| LY2112688 | Diet-Induced Obese Rhesus Macaques | 0.5 mg/kg/day | Increase observed in 3 of 5 animals | Not Reported | +14.4 bpm |
Experimental Protocols
In Vivo Cardiovascular Safety Assessment in Conscious, Telemetered Beagle Dogs
This protocol outlines a standard approach for evaluating the cardiovascular effects of a test article in conscious beagle dogs, a common non-rodent model for safety pharmacology.
Methodology:
-
Animal Model: Purpose-bred male or female beagle dogs, instrumented with a fully implantable telemetry device.
-
Surgical Implantation:
-
The telemetry transmitter is surgically placed in a subcutaneous pocket, typically on the flank.
-
A pressure-sensing catheter is inserted into a major artery (e.g., femoral or carotid artery) and advanced to the abdominal or thoracic aorta to measure arterial blood pressure.
-
ECG leads are placed subcutaneously to record the electrocardiogram.
-
A recovery period of at least two weeks is allowed post-surgery.
-
-
Study Design: A Latin-square crossover design is often employed, where each animal receives the vehicle control and multiple dose levels of the test article with an adequate washout period between treatments.
-
Data Collection:
-
Continuous recording of arterial blood pressure (systolic, diastolic, mean), heart rate, and ECG (including QT and corrected QT intervals) is performed.
-
Data is collected at baseline (pre-dose) and for a specified period post-dose (e.g., 24 hours) to capture the full pharmacokinetic and pharmacodynamic profile.
-
-
Data Analysis:
-
Data is typically averaged over specific time intervals.
-
Changes from baseline are calculated and compared between treatment groups and the vehicle control.
-
Statistical analysis is performed to determine the significance of any observed effects.
-
In Vitro hERG Potassium Channel Patch Clamp Assay
This protocol describes the manual whole-cell patch clamp technique, the gold standard for assessing a compound's potential to inhibit the hERG channel.
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the human hERG channel is used.
-
Cell Preparation: Cells are cultured to an appropriate confluency and then dissociated into a single-cell suspension.
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of 1-2 µm, filled with an appropriate intracellular solution, is used to form a high-resistance (>1 GΩ) "gigaohm" seal with the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and recording of the ionic currents.
-
Recordings are performed at a physiological temperature (e.g., 36 ± 1 °C).
-
-
Voltage Protocol: A specific voltage clamp protocol is applied to the cell to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic "tail current."
-
Compound Application: The test compound is applied at multiple concentrations to determine a concentration-response relationship. A vehicle control and a known hERG inhibitor (e.g., E-4031) are included in each experiment.
-
Data Analysis: The percentage of hERG current inhibition at each compound concentration is calculated. An IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to a logistic equation.
Zebrafish Larvae Cardiotoxicity Screening Assay
This protocol provides a high-throughput method for the early screening of potential cardiotoxicity using zebrafish embryos.
Methodology:
-
Animal Model: Transgenic zebrafish embryos expressing a fluorescent protein in cardiomyocytes (e.g., cmlc2:GFP) are used for easy visualization of the heart.
-
Assay Setup:
-
Fertilized embryos are collected and arrayed in multi-well plates (e.g., 96- or 384-well plates), one embryo per well.
-
Embryos are exposed to various concentrations of the test compound, along with a vehicle control, typically from a few hours post-fertilization (hpf) up to 72 or 96 hpf.
-
-
Data Acquisition:
-
At the desired time point, embryos are anesthetized.
-
High-speed video microscopy is used to capture images of the beating heart.
-
-
Data Analysis:
-
Specialized software is used to analyze the video recordings and quantify various cardiovascular parameters.
-
Key endpoints include:
-
Heart rate (beats per minute)
-
Arrhythmias (irregular heartbeats)
-
Pericardial edema (fluid accumulation around the heart, indicative of heart failure)
-
Changes in blood circulation
-
Morphological defects of the heart
-
-
Visualizations
Caption: Potential signaling pathway of this compound leading to cardiovascular effects.
Caption: Integrated workflow for assessing cardiovascular safety of this compound.
Caption: Logical workflow for troubleshooting unexpected cardiovascular findings.
References
- 1. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Treatment With a Melanocortin-4 Receptor Agonist Causes Weight Loss, Reduces Insulin Resistance, and Improves Cardiovascular Function in Diet-Induced Obese Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rhythm Presents Cardiovascular Safety Data from Phase 1b/2a Clinical Trials of Setmelanotide in Obesity [prnewswire.com]
Technical Support Center: Refinement of Animal Models for Bivamelagon Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models in the study of Bivamelagon, an oral melanocortin-4 receptor (MC4R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small-molecule agonist of the melanocortin-4 receptor (MC4R).[1][2][3] The MC4R is a G-protein coupled receptor predominantly expressed in the brain, particularly in the hypothalamus, and plays a crucial role in regulating energy homeostasis, food intake, and body weight.[4][5] By activating MC4R, this compound mimics the action of the endogenous agonist α-melanocyte-stimulating hormone (α-MSH), leading to decreased food intake and increased energy expenditure.
Q2: Which animal models are most appropriate for studying the efficacy of this compound?
A2: The most relevant animal models for this compound research are those that recapitulate the clinical indication of hypothalamic obesity. These include:
-
Diet-Induced Obesity (DIO) Models: Rodents (mice and rats) fed a high-fat diet develop obesity, hyperphagia, and insulin resistance, mimicking key aspects of metabolic syndrome. C57BL/6J mice are a commonly used strain for DIO studies due to their susceptibility to developing obesity on a high-fat diet.
-
Hypothalamic Lesion Models: Chemical or electrical lesions in specific hypothalamic nuclei, such as the ventromedial hypothalamus (VMH) or arcuate nucleus (ARC), can induce hyperphagia and obesity. These models directly mimic the hypothalamic damage that can lead to obesity in humans.
-
Genetic Models: While this compound is primarily for hypothalamic obesity, genetic models like MC4R knockout mice can be valuable for confirming the drug's on-target effects. These mice are obese and hyperphagic, and an effective MC4R agonist should have attenuated or no effect in these animals.
Q3: What are the expected outcomes of this compound treatment in these animal models?
A3: Based on its mechanism of action and preclinical studies of similar MC4R agonists, this compound is expected to cause a dose-dependent reduction in body weight, food intake, and fat mass in DIO and hypothalamic lesion models. Improvements in metabolic parameters such as glucose tolerance and insulin sensitivity are also anticipated.
Troubleshooting Guides
Diet-Induced Obesity (DIO) Model Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in body weight gain between animals. | Genetic drift within the colony. Differences in the gut microbiome. Social stress from housing conditions. Inconsistent diet composition. | Ensure a consistent and reputable source for animals. Consider co-housing animals from a young age or single housing. Use a standardized high-fat diet from a reliable vendor. Increase the number of animals per group to improve statistical power. |
| Animals are not consuming the high-fat diet. | Palatability issues with the diet. Neophobia (fear of new things). | Ensure the diet is fresh and stored correctly. Gradually introduce the high-fat diet by mixing it with the standard chow. Provide environmental enrichment to reduce stress. |
| Unexpected mortality in the DIO group. | Severe obesity-related complications (e.g., cardiovascular issues). Dehydration. | Monitor animal health closely. Ensure easy access to water, especially for severely obese animals. Consult with a veterinarian to rule out underlying health issues. |
Oral Gavage Administration Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Regurgitation or aspiration of the compound. | Improper gavage technique. Incorrect needle size. Excessive dosing volume. | Ensure proper restraint and positioning of the animal to create a straight line from the mouth to the stomach. Use a flexible, ball-tipped gavage needle of the appropriate size for the animal. Adhere to recommended maximum dosing volumes (typically 10 ml/kg for mice). Administer the solution slowly and smoothly. |
| Esophageal or stomach perforation. | Forcing the gavage needle. Using a damaged or inappropriate needle. | Never force the gavage needle if resistance is met. Inspect the needle for any burrs or sharp edges before each use. Ensure the needle is lubricated with water or a non-toxic lubricant. |
| High stress levels in animals during dosing. | Inexperienced handler. Improper restraint. | Ensure personnel are properly trained and proficient in oral gavage. Use a calm and consistent handling technique. Acclimatize the animals to handling before starting the dosing regimen. |
Hypothalamic Lesion Model Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High mortality rate post-surgery. | Anesthetic overdose. Surgical trauma. Post-operative infection. | Carefully calculate and administer the anesthetic dose based on body weight. Use precise stereotaxic techniques to minimize tissue damage. Maintain a sterile surgical environment and provide appropriate post-operative care, including analgesics and antibiotics. |
| Lack of expected hyperphagia and weight gain. | Incorrect lesion placement. Insufficient lesion size. | Verify the stereotaxic coordinates for the target nucleus. Perform histological analysis at the end of the study to confirm the location and extent of the lesion. |
| High variability in the degree of obesity. | Differences in the extent and location of the lesion. Individual animal's response to the lesion. | Refine the surgical technique to ensure consistent lesioning. Increase the number of animals in the study to account for biological variability. |
Experimental Protocols
Protocol 1: Diet-Induced Obesity (DIO) in Mice
-
Animal Selection: Use 6-8 week old male C57BL/6J mice.
-
Acclimation: Acclimate the mice to the animal facility for at least one week before starting the diet.
-
Diet:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Feed a high-fat diet (e.g., 45-60% kcal from fat).
-
-
Housing: House mice individually or in small groups with ad libitum access to food and water.
-
Monitoring: Monitor body weight and food intake weekly for 8-16 weeks.
-
Outcome Measures: At the end of the study, measure body composition (e.g., using DEXA or EchoMRI), and collect blood for metabolic analysis (glucose, insulin, lipids).
Protocol 2: Oral Gavage Administration of this compound
-
Preparation: Prepare the this compound formulation at the desired concentration in a suitable vehicle (e.g., water, 0.5% methylcellulose).
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the lubricated, ball-tipped gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
-
Administration: Once the needle is in the stomach, slowly administer the this compound solution.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Visualizations
Caption: this compound signaling pathway in a hypothalamic neuron.
Caption: Experimental workflow for this compound efficacy studies.
References
Improving the therapeutic index of Bivamelagon
Bivamelagon Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the investigation and optimization of the therapeutic index of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it inform potential side effects?
A1: this compound is an orally administered, small-molecule agonist of the melanocortin 4 receptor (MC4R)[1][2][3]. The MC4R is a G protein-coupled receptor (GPCR) primarily expressed in the brain, particularly in the hypothalamus, and plays a crucial role in regulating energy homeostasis, food intake, and body weight[4]. By activating the MC4R, this compound mimics the action of the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), leading to downstream signaling that promotes satiety and increases energy expenditure.
The known side effects are directly related to this mechanism. Activation of MC4R can lead to gastrointestinal effects like nausea and diarrhea. Hyperpigmentation, though reported as mild and localized, can occur due to the structural similarity of MC4R to other melanocortin receptors, such as MC1R, which is involved in skin pigmentation.
Q2: My preclinical in vitro assays with this compound show inconsistent results. What are common sources of error?
A2: Inconsistent results in in vitro peptide or small-molecule assays can stem from several factors. Common issues include problems with peptide solubility, biological or chemical contamination, and general assay variability. Peptides and small molecules can be sensitive to freeze-thaw cycles, which can lead to degradation. For cellular assays, contamination with endotoxins can trigger unwanted immune responses, confounding the results. Furthermore, the counter-ions used during peptide synthesis, such as trifluoroacetic acid (TFA), can interfere with cellular proliferation and viability.
For specific troubleshooting steps, please refer to the Troubleshooting Guide: Inconsistent In Vitro Assay Results .
Q3: What strategies can be employed to potentially improve the therapeutic index of a molecule like this compound?
A3: Improving the therapeutic index involves enhancing efficacy, reducing toxicity, or both. For a centrally-acting agent like this compound, strategies could focus on optimizing drug delivery to the target tissue (the hypothalamus) while minimizing exposure to peripheral tissues where side effects may be mediated. While this compound is a small molecule designed for oral delivery, advanced formulation strategies could be explored in preclinical models.
Other strategies applicable to therapeutic peptides and small molecules include:
-
Chemical Modifications: Introducing modifications that improve stability, reduce off-target receptor activation, or alter pharmacokinetic properties.
-
Combination Therapy: Using this compound in conjunction with other agents may allow for a dose reduction of this compound, thereby decreasing side-effect intensity while maintaining or enhancing the therapeutic effect.
-
Formulation Enhancement: For preclinical studies, refining the vehicle for oral administration can improve absorption consistency and may mitigate local gastrointestinal effects.
Q4: How should I design a dose-finding study in an animal model for this compound?
A4: A well-designed dose-finding study is critical. Based on the Phase 2 human trial, this compound was tested at daily oral doses of 200 mg, 400 mg, and 600 mg. When translating this to an animal model (e.g., a diet-induced obesity mouse model), allometric scaling should be used to determine an appropriate starting dose range.
The study should include:
-
A vehicle-only control group.
-
At least 3-4 dose levels of this compound, spanning a range expected to produce sub-maximal to maximal efficacy.
-
Key endpoints should include daily food intake, weekly body weight changes, and relevant metabolic parameters (e.g., glucose tolerance).
-
Monitoring for potential adverse effects, such as changes in activity, signs of gastrointestinal distress, and skin pigmentation changes.
The workflow below illustrates a typical experimental design for such a study.
Quantitative Data Summary
The following tables summarize the efficacy and safety data from the 14-week, placebo-controlled Phase 2 clinical trial of this compound in patients with acquired hypothalamic obesity.
Table 1: Efficacy of this compound - BMI Reduction
| Treatment Group (Daily Dose) | Number of Patients (n) | Mean BMI Reduction from Baseline | p-value vs. Placebo |
|---|---|---|---|
| Placebo | 7 | +2.2% | - |
| This compound (200 mg) | 6 | -2.7% | 0.0180 |
| This compound (400 mg) | 7 | -7.7% | 0.0002 |
| This compound (600 mg) | 8 | -9.3% | 0.0004 |
Data sourced from Rhythm Pharmaceuticals Phase 2 Trial Announcement.
Table 2: Reported Adverse Events in Phase 2 Trial
| Adverse Event | Severity | Frequency | Notes |
|---|---|---|---|
| Diarrhea & Nausea | Majority were mild (Grade 1) | Most common | Consistent with MC4R agonism mechanism. |
| Hyperpigmentation | Mild, localized | Reported in 4 patients | One patient was in the placebo group. |
| Rectal Bleeding | Serious | One patient | Led to discontinuation of therapy. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro MC4R Activation Assay (cAMP Measurement)
This protocol describes a method to quantify the agonist activity of this compound at the MC4R.
-
Cell Culture: Use a stable cell line expressing the human MC4R, such as HEK293 or CHO cells. Culture cells in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well plate at a density of ~50,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor). Include a known agonist like α-MSH as a positive control and buffer alone as a negative control.
-
Assay:
-
Remove culture media from the cells.
-
Add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log of this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Assessment of Food Intake and Body Weight in a Rodent Model
This protocol outlines the methodology for evaluating the in vivo efficacy of this compound.
-
Animal Model: Use a relevant rodent model of obesity, such as male C57BL/6J mice on a high-fat diet (60% kcal from fat) for 12-16 weeks.
-
Acclimatization: Acclimate the animals to single housing and handling for at least one week before the study begins.
-
Grouping: Randomize animals into treatment groups (e.g., Vehicle, this compound low dose, mid dose, high dose) based on body weight.
-
Dosing: Administer this compound or vehicle daily via oral gavage at the same time each day.
-
Measurements:
-
Body Weight: Measure body weight at the start of the study and at least twice weekly thereafter.
-
Food Intake: Measure food intake daily by weighing the provided food and any spillage.
-
Clinical Observations: Observe the animals daily for any signs of distress or adverse effects.
-
-
Data Analysis: Analyze body weight change and cumulative food intake using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare treatment groups to the vehicle control.
Troubleshooting Guides
Guide 1: Problem - Inconsistent In Vitro Assay Results
If you are observing high variability or a lack of reproducibility in your cell-based MC4R activation assays, follow this decision tree.
Caption: Troubleshooting inconsistent in vitro assay results.
Guide 2: Problem - Unexpected Animal Morbidity or Severe GI Effects in Vivo Studies
If animal models show unexpected adverse effects beyond mild, transient GI upset, consider the following.
-
Vehicle Check: Is the vehicle for oral gavage appropriate? Some vehicles can cause gastrointestinal irritation. Test the vehicle alone in a satellite group of animals.
-
Gavage Technique: Improper oral gavage technique can cause esophageal injury or accidental administration into the lungs, leading to severe distress. Ensure all personnel are properly trained.
-
Dose and Concentration: Verify all dosing calculations. An error in calculating the concentration of the dosing solution can lead to an overdose.
-
Underlying Health Status: Ensure the animals were healthy at the start of the study. Pre-existing subclinical conditions can be exacerbated by test compounds.
-
Compound Stability: Confirm that this compound is stable in the chosen vehicle for the duration of its preparation and use. Degradation could lead to toxic byproducts.
Visualizations
MC4R Signaling Pathway
The diagram below illustrates the canonical signaling pathway activated by this compound at the MC4R.
Caption: this compound activates the MC4R/cAMP/PKA signaling cascade.
Experimental Workflow for an In Vivo Dose-Response Study
This workflow provides a visual guide to the experimental protocol for an in vivo study.
Caption: Workflow for a preclinical this compound efficacy study.
References
- 1. This compound by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Rhythm Pharmaceuticals Presents Data on MC4R Agonists Setmelanotide and this compound at ENDO 2025 - BioSpace [biospace.com]
Challenges in long-term administration of Bivamelagon
Technical Support Center: Bivamelagon
Official this compound Resource Page
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find essential information to navigate the challenges associated with the long-term administration of this compound, a novel oral Melanocortin-4 Receptor (MC4R) agonist.[1][2][3] This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data from preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly LB54640) is an investigational, orally administered, small-molecule agonist of the Melanocortin-4 Receptor (MC4R).[1][3] Its primary mechanism is to activate the MC4R pathway, which plays a critical role in regulating energy homeostasis, appetite, and body weight. It is currently under development for the treatment of rare genetic diseases of obesity and acquired hypothalamic obesity.
Q2: What are the most common adverse events observed during the long-term administration of this compound?
A2: In clinical trials, the most frequently reported adverse events are gastrointestinal in nature, including mild to moderate nausea and diarrhea. Some patients have also reported mild, localized hyperpigmentation.
Q3: We are observing a decrease in the in vivo efficacy of this compound in our long-term animal studies. What could be the potential causes?
A3: A decrease in efficacy during long-term administration can be multifactorial. Key areas to investigate include:
-
Receptor Desensitization: Continuous stimulation of MC4R can lead to receptor desensitization or downregulation.
-
Pharmacokinetic Variability: Changes in drug metabolism or clearance over time can affect plasma concentrations.
-
Immunogenicity: Although less common with small molecules, the formation of anti-drug antibodies should be considered.
-
Drug Stability: Ensure the stability of the this compound formulation under your specific storage and administration conditions. Peptides and small molecules can be susceptible to degradation pathways like oxidation and hydrolysis.
Q4: How should this compound be prepared and stored for experimental use to ensure stability?
A4: For preclinical research, this compound is typically supplied as a lyophilized powder. It should be stored at -20°C. Reconstitute the powder using a recommended sterile buffer (e.g., PBS, pH 7.4) to the desired stock concentration. To minimize degradation, it is advisable to prepare fresh solutions for each experiment or to aliquot and store at -80°C for short-term use. Avoid repeated freeze-thaw cycles. The stability of peptide and small molecule drugs in solution can be affected by pH, temperature, and buffer components.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Bioassay Results
-
Question: Our team is experiencing significant well-to-well and day-to-day variability in our MC4R activation assays (e.g., cAMP accumulation). How can we improve the consistency of our results?
-
Answer:
-
Cell Line Stability: Ensure the stable expression of MC4R in your cell line. Passage number can affect receptor expression levels. Regularly perform quality control checks, such as receptor binding assays or western blotting.
-
Assay Conditions: Optimize assay parameters such as cell seeding density, incubation times, and serum concentration in the media.
-
Reagent Quality: Use high-purity reagents and ensure the consistent quality of your this compound stock solutions.
-
Plate Uniformity: Check for edge effects on your microplates. Consider leaving the outer wells empty or filling them with a buffer to maintain a consistent environment across the plate.
-
Issue 2: Unexpected Side Effects in Animal Models
-
Question: In our long-term rodent studies, we've observed side effects not prominently reported in initial trials, such as mild tremors. What is the recommended course of action?
-
Answer:
-
Dose-Response Relationship: Determine if the observed side effect is dose-dependent. Conduct a study with a wider range of doses to establish a potential toxicity threshold.
-
Off-Target Effects: Investigate potential off-target activities of this compound. This can be done through in vitro receptor profiling against a panel of other G-protein coupled receptors.
-
Metabolite Profiling: Analyze plasma and tissue samples to identify any major metabolites of this compound that might have their own pharmacological or toxicological profiles.
-
Histopathology: Conduct a thorough histopathological examination of key organs to identify any potential tissue-level changes.
-
Quantitative Data Summary
Table 1: this compound Phase 2 Clinical Trial Efficacy Data in Acquired Hypothalamic Obesity (14 Weeks)
| Dosage Cohort | Number of Patients (n) | Mean BMI Reduction from Baseline | p-value |
| 600 mg | 8 | -9.3% | 0.0004 |
| 400 mg | 7 | -7.7% | 0.0002 |
| 200 mg | 6 | -2.7% | 0.0180 |
| Placebo | 7 | +2.2% | - |
Table 2: Common Adverse Events in Phase 2 Trial
| Adverse Event | Frequency | Severity |
| Nausea | Most Common | Mild (Grade 1) |
| Diarrhea | Most Common | Mild (Grade 1) |
| Hyperpigmentation | Reported in 4 patients (including one on placebo) | Mild, localized |
| Serious Adverse Event | 1 patient (rectal bleeding) | Discontinued |
Experimental Protocols
Protocol 1: In Vitro MC4R Desensitization Assay
This protocol is designed to assess the potential for this compound to induce desensitization of the MC4-receptor upon prolonged exposure.
-
Cell Culture: Culture HEK293 cells stably expressing human MC4R in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Pre-treatment: Seed cells in 96-well plates. Once confluent, pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for different durations (e.g., 1, 4, 12, 24 hours).
-
Washout: After the pre-treatment period, gently wash the cells three times with serum-free media to remove any unbound this compound.
-
Re-stimulation: Acutely stimulate the cells with a standard EC80 concentration of this compound for 15 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).
-
Data Analysis: Compare the cAMP response in the pre-treated cells to that in the untreated control cells. A significant reduction in the cAMP response indicates receptor desensitization.
Protocol 2: Assessment of this compound Formulation Stability
This protocol provides a method to evaluate the stability of a reconstituted this compound solution over time.
-
Sample Preparation: Reconstitute lyophilized this compound in the desired buffer to a final concentration of 1 mg/mL.
-
Storage Conditions: Aliquot the solution into separate vials and store them under different conditions:
-
4°C (refrigerated)
-
25°C (room temperature)
-
40°C (accelerated stability)
-
-
Time Points: Collect samples at various time points (e.g., 0, 1, 3, 7, 14, and 30 days).
-
Analysis by RP-HPLC: Analyze the samples using a reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV detection at 220 nm.
-
-
Data Evaluation: Determine the purity of this compound by calculating the peak area of the main peak as a percentage of the total peak area. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Visualizations
References
Mitigating Potential Drug-Drug Interactions with Bivamelagon: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on investigating and mitigating potential drug-drug interactions (DDIs) for Bivamelagon, an investigational, orally administered, small-molecule melanocortin-4 receptor (MC4R) agonist. Given that this compound is currently in Phase II clinical development, comprehensive clinical DDI data is not yet available. This guide, therefore, focuses on the standard, systematic approach recommended by regulatory agencies like the FDA and EMA for evaluating the DDI potential of a new chemical entity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how might it influence DDI potential?
A1: this compound is a selective MC4R agonist.[1][2] Its primary therapeutic action is on the central nervous system to regulate appetite and energy expenditure. While the pharmacodynamic interactions with other centrally acting agents should be considered, the primary focus for a small molecule like this compound is on pharmacokinetic DDIs. These typically occur at the level of drug metabolism and transport.
Q2: What are the first steps to evaluate the DDI potential of this compound in vitro?
A2: The initial assessment should follow regulatory guidelines, which recommend a series of in vitro studies to identify the primary routes of this compound's elimination and its potential to affect key enzymes and transporters.[3][4] This involves:
-
Metabolic Stability Screening: To determine how quickly this compound is metabolized in liver microsomes or hepatocytes.
-
CYP450 Reaction Phenotyping: To identify which specific Cytochrome P450 (CYP) enzymes are responsible for metabolizing this compound.[5]
-
CYP450 Inhibition and Induction Assays: To assess if this compound can inhibit or induce the activity of major CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).
-
Transporter Interaction Screening: To determine if this compound is a substrate or inhibitor of key drug transporters (e.g., P-gp, BCRP, OATP1B1, OATP1B3, OAT1, OAT3, OCT2).
Q3: My in vitro screen suggests this compound is a substrate of CYP3A4. What are the implications?
A3: If this compound is a CYP3A4 substrate, its plasma concentrations could be significantly altered when co-administered with drugs that are strong inhibitors or inducers of CYP3A4.
-
Strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) could increase this compound exposure, potentially raising safety concerns.
-
Strong CYP3A4 inducers (e.g., rifampin, carbamazepine) could decrease this compound exposure, potentially reducing its efficacy. This finding would necessitate a clinical DDI study with a strong CYP3A4 inhibitor and/or inducer to quantify the effect in vivo.
Q4: this compound shows time-dependent inhibition of CYP2D6 in our assay. How should we proceed?
A4: Time-dependent inhibition (TDI) is a critical finding as it can lead to irreversible inactivation of the enzyme and potentially more pronounced and prolonged DDIs than reversible inhibition. The next steps should be:
-
Determine the Kinetic Parameters: Calculate the maximal rate of inactivation (kinact) and the concentration required for half-maximal inactivation (KI).
-
Static Mechanistic Modeling: Use the in vitro data to predict the potential for a clinical DDI. Regulatory guidance provides specific criteria and equations for this purpose.
-
Plan a Clinical DDI Study: If the modeling suggests a risk, a clinical study with a sensitive CYP2D6 substrate (e.g., dextromethorphan) is warranted to assess the clinical relevance of the finding.
Troubleshooting Experimental Results
Issue 1: High variability in metabolic stability assays.
-
Possible Cause: Poor solubility of this compound in the assay buffer; inconsistent protein concentrations; degradation by non-enzymatic processes.
-
Troubleshooting Steps:
-
Verify the solubility of this compound and use a co-solvent if necessary, ensuring it does not inhibit metabolic enzymes.
-
Perform a protein concentration linearity check.
-
Include a "no-cofactor" (NADPH) control to assess non-enzymatic degradation.
-
Issue 2: Conflicting results between CYP inhibition assays using recombinant enzymes and human liver microsomes.
-
Possible Cause: The presence of multiple metabolizing enzymes in microsomes; potential for non-specific binding in the microsomal preparation.
-
Troubleshooting Steps:
-
Confirm the specificity of the probe substrates used.
-
Evaluate non-specific binding of this compound in the microsomal matrix.
-
Consider that the observed inhibition in microsomes is the net effect on multiple enzymes, which may differ from the effect on a single recombinant enzyme.
-
Issue 3: In vitro data suggests this compound is a P-gp substrate, but no significant pharmacokinetic changes were observed in an animal model co-administered with a P-gp inhibitor.
-
Possible Cause: Species differences in P-gp expression and function; overlapping substrate specificity with other transporters in the animal model; insufficient inhibitor concentration at the site of transport.
-
Troubleshooting Steps:
-
Verify the activity of the P-gp inhibitor in the specific animal model used.
-
Investigate if this compound is a substrate for other transporters that may compensate for P-gp inhibition.
-
Consider that the contribution of P-gp to this compound's overall disposition in vivo may be minor.
-
Data Presentation: Hypothetical In Vitro DDI Profile for this compound
The following tables represent hypothetical data to illustrate how results from initial in vitro DDI screening should be structured.
Table 1: this compound as a Potential Victim of DDI
| Parameter | Result | Implication |
| Primary Metabolic Enzymes | CYP3A4 (approx. 60%)CYP2C19 (approx. 30%) | Susceptible to interactions with inhibitors/inducers of CYP3A4 and CYP2C19. |
| Transporter Substrate | P-glycoprotein (P-gp) | Potential for interactions with P-gp inhibitors/inducers. |
Table 2: this compound as a Potential Perpetrator of DDI
| Enzyme/Transporter | Inhibition (IC50) | Induction (EC50/Fold Change) | Implication |
| CYP1A2 | > 50 µM | No significant induction | Low risk of perpetrating DDIs via this enzyme. |
| CYP2C9 | 25 µM | No significant induction | Low risk of perpetrating DDIs via this enzyme. |
| CYP2D6 | 8 µM (Time-Dependent) | No significant induction | Potential risk of DDIs with CYP2D6 substrates. Further investigation required. |
| CYP3A4 | > 50 µM | 15 µM / 2.5-fold | Potential risk of DDIs with sensitive CYP3A4 substrates. |
| P-gp | 12 µM | Not Determined | Potential risk of DDIs with P-gp substrates. |
Experimental Protocols
Protocol 1: CYP450 Inhibition Assay (Reversible)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP450 enzymes.
-
Materials: Human liver microsomes (HLM) or recombinant human CYP enzymes, NADPH regenerating system, specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6), this compound, positive control inhibitors.
-
Methodology:
-
Prepare a series of concentrations of this compound.
-
Pre-incubate this compound (or positive control inhibitor) with HLM or recombinant enzymes in a buffer at 37°C.
-
Initiate the metabolic reaction by adding a mixture of the specific probe substrate and the NADPH regenerating system.
-
After a defined incubation period, terminate the reaction (e.g., with cold acetonitrile).
-
Analyze the formation of the substrate-specific metabolite using LC-MS/MS.
-
Calculate the percent inhibition relative to the vehicle control and plot against this compound concentration to determine the IC50 value.
-
Protocol 2: Transporter Substrate Assay (P-gp)
-
Objective: To determine if this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.
-
Materials: MDCK-MDR1 (P-gp overexpressing) or Caco-2 cell monolayers grown on transwell plates, transport buffer (HBSS), this compound, known P-gp substrate (e.g., Digoxin), known P-gp inhibitor (e.g., Verapamil).
-
Methodology:
-
Wash the cell monolayers with transport buffer at 37°C.
-
Add this compound to either the apical (A) or basolateral (B) chamber of the transwell plate.
-
At various time points, take samples from the receiver chamber.
-
To confirm P-gp specific transport, repeat the experiment in the presence of a P-gp inhibitor.
-
Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A).
-
An efflux ratio (Papp B-A / Papp A-B) of ≥2, which is reduced in the presence of an inhibitor, suggests this compound is a P-gp substrate.
-
Visualizations
References
- 1. Setmelanotide: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. A summary of the current drug interaction guidance from the European Medicines Agency and considerations of future updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. criver.com [criver.com]
Adjusting Bivamelagon dosage in patients with renal impairment
Technical Support Center: Investigational Drug Bivamelagon
Disclaimer: this compound is an investigational drug currently in clinical development.[1][2][3] The information provided below is hypothetical and for illustrative purposes only. Specific guidelines for dosage adjustment of this compound in patients with renal impairment have not been established. Researchers should refer to the official investigator's brochure and trial protocols for any available information.
Frequently Asked Questions (FAQs)
Q1: Is there any information on adjusting the dosage of this compound for patients with renal impairment?
As of the latest available information, this compound is in Phase II clinical trials for acquired hypothalamic obesity.[1][4] Data on the pharmacokinetics and appropriate dosage of this compound in patients with renal impairment are not yet publicly available. During clinical development, dedicated studies are typically conducted to establish safe and effective dosing in special populations, including those with impaired renal function.
Q2: What are the general principles for adjusting drug dosage in patients with renal impairment?
For drugs that are cleared by the kidneys, renal impairment can lead to decreased drug elimination, resulting in drug accumulation and an increased risk of adverse effects. Dosage adjustments are typically based on the patient's estimated glomerular filtration rate (eGFR) or creatinine clearance (CrCl). Adjustments may involve reducing the dose, extending the dosing interval, or both.
Q3: How is the effect of renal impairment on a new investigational drug like this compound typically evaluated?
The influence of renal impairment on the pharmacokinetics of an investigational drug is usually assessed in a dedicated clinical study. This type of study is recommended by regulatory agencies like the FDA when a drug is likely to be significantly eliminated by the kidneys. The study typically involves enrolling participants with varying degrees of renal function, from mild impairment to end-stage renal disease, and comparing their drug exposure to that of healthy volunteers with normal renal function.
Hypothetical Dosage Adjustment Guide for an Oral MC4R Agonist
The following table provides a hypothetical example of how the dosage of an oral melanocortin-4 receptor (MC4R) agonist, with characteristics similar to this compound, might be adjusted based on renal function. This is not based on actual clinical data for this compound.
| Renal Function (eGFR, mL/min/1.73 m²) | Severity of Renal Impairment | Recommended Dosage Adjustment (Hypothetical) | Rationale |
| ≥ 90 | Normal | No adjustment necessary. | Drug clearance is expected to be normal. |
| 60 to < 90 | Mild | No adjustment necessary, but monitor for adverse effects. | Minimal impact on drug clearance anticipated. |
| 30 to < 60 | Moderate | Reduce the daily dose by 50% or administer the standard dose every other day. | Significant decrease in drug clearance is possible, increasing the risk of accumulation. |
| 15 to < 30 | Severe | Reduce the daily dose by 75% or administer the standard dose once or twice a week. | Substantial reduction in drug clearance is expected, posing a high risk of toxicity. |
| < 15 (including patients on dialysis) | End-Stage Renal Disease (ESRD) | Use is not recommended, or a significantly reduced dose should be administered post-dialysis on dialysis days. | The drug is likely to accumulate to toxic levels. If use is necessary, it should be guided by therapeutic drug monitoring. |
General Experimental Protocol: Pharmacokinetic Study in Patients with Renal Impairment
Title: A Phase I, Open-Label, Single-Dose Study to Evaluate the Pharmacokinetics of [Investigational Drug] in Participants with Varying Degrees of Renal Function.
Objectives:
-
Primary: To determine the effect of renal impairment on the single-dose pharmacokinetics of [Investigational Drug] and its major metabolites.
-
Secondary: To evaluate the safety and tolerability of a single dose of [Investigational Drug] in participants with impaired renal function.
Study Population:
-
Healthy volunteers with normal renal function (eGFR ≥ 90 mL/min/1.73 m²).
-
Participants with mild renal impairment (eGFR 60 to < 90 mL/min/1.73 m²).
-
Participants with moderate renal impairment (eGFR 30 to < 60 mL/min/1.73 m²).
-
Participants with severe renal impairment (eGFR 15 to < 30 mL/min/1.73 m²).
-
Participants with End-Stage Renal Disease (ESRD) requiring hemodialysis.
Methodology:
-
Screening: Eligible participants are enrolled based on their renal function, as determined by the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.
-
Dosing: All participants receive a single oral dose of [Investigational Drug].
-
Pharmacokinetic Sampling: Serial blood samples are collected at pre-defined time points before and after dosing (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose). For participants on hemodialysis, sampling is timed in relation to the dialysis session.
-
Bioanalysis: Plasma concentrations of the parent drug and its metabolites are measured using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life (t½), are calculated for each participant.
-
Statistical Analysis: Pharmacokinetic parameters are compared between the renal impairment groups and the healthy control group to assess the impact of renal function on drug exposure.
-
Safety Monitoring: Adverse events, vital signs, and clinical laboratory tests are monitored throughout the study.
Visualizations
Caption: Hypothetical workflow for this compound dosage based on eGFR.
Caption: Workflow for a pharmacokinetic study in renal impairment.
References
- 1. This compound by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Rhythm Pharmaceuticals To Reveal Topline Results from Phase 2 Trial Evaluating Oral MC4R Agonist this compound in Acquired Hypothalamic Obesity [sahmcapital.com]
- 3. Rhythm Pharmaceuticals To Announce Topline Results from Phase 2 Trial Evaluating Oral MC4R Agonist this compound in Acquired Hypothalamic Obesity – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 4. firstwordpharma.com [firstwordpharma.com]
Validation & Comparative
A Comparative Guide to Bivamelagon and Setmelanotide for the Treatment of Hypothalamic Obesity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bivamelagon and setmelanotide, two targeted therapies under development for hypothalamic obesity (HO). This rare and severe form of obesity results from damage to the hypothalamus, a critical brain region for regulating energy balance and appetite. The comparison is based on their distinct mechanisms of action, administration routes, and available clinical trial data.
As of late 2025, direct head-to-head clinical trials comparing this compound and setmelanotide have not been conducted. This guide, therefore, synthesizes data from individual studies to offer a comprehensive overview for the research and drug development community. Both agents are being developed by Rhythm Pharmaceuticals.[1][2]
Mechanism of Action: Targeting the Melanocortin-4 Receptor Pathway
Hypothalamic obesity is characterized by the disruption of the central melanocortin pathway, a crucial signaling cascade for energy homeostasis. Damage to the hypothalamus can impair the function of pro-opiomelanocortin (POMC) neurons, which are responsible for releasing α-melanocyte-stimulating hormone (α-MSH). This hormone is the primary endogenous ligand for the melanocortin-4 receptor (MC4R).[3][4]
Activation of MC4R by α-MSH signals satiety and increases energy expenditure. In hypothalamic obesity, the diminished signaling through this pathway leads to intractable hyperphagia (insatiable hunger) and significant weight gain.[3]
Both this compound and setmelanotide are MC4R agonists . They function by mimicking the action of α-MSH, directly binding to and activating MC4R. This activation restores the downstream signaling cascade, thereby reducing hunger, increasing satiety, and promoting weight loss.
References
- 1. Rhythm Pharmaceuticals To Announce Topline Results from Phase 2 Trial Evaluating Oral MC4R Agonist this compound in Acquired Hypothalamic Obesity - BioSpace [biospace.com]
- 2. This compound by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Setmelanotide: A Melanocortin-4 Receptor Agonist for the Treatment of Severe Obesity Due to Hypothalamic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Setmelanotide: A Melanocortin-4 Receptor Agonist for the Treatment of Severe Obesity Due to Hypothalamic Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Oral Bivamelagon and Injectable MC4R Agonists: A Comparative Efficacy Guide
In the landscape of treatments for rare genetic and acquired obesity disorders, the advent of melanocortin-4 receptor (MC4R) agonists has marked a significant therapeutic advance. This guide provides a detailed comparison of the oral MC4R agonist, Bivamelagon, and the injectable MC4R agonist, setmelanotide, focusing on their efficacy, safety, and underlying mechanisms, supported by available clinical trial data. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: The MC4R Pathway
The MC4R pathway is a critical signaling cascade in the hypothalamus that regulates energy homeostasis, including appetite and weight.[1] The binding of agonists to MC4R activates downstream signaling, leading to reduced food intake and increased energy expenditure. Both this compound and setmelanotide are designed to activate this pathway, thereby addressing the hyperphagia and severe obesity characteristic of certain genetic and acquired conditions.[2]
Below is a diagram illustrating the MC4R signaling pathway.
Comparative Efficacy: Clinical Trial Data
The following tables summarize the key efficacy data from clinical trials of this compound and setmelanotide.
Table 1: this compound Phase 2 Trial in Acquired Hypothalamic Obesity (14 Weeks)
| Dosage Cohort | Mean BMI Reduction from Baseline (%) | Mean Reduction in 'Most' Hunger Score (10-point scale) |
| 600mg (n=8) | -9.3% (p=0.0004)[3] | >2.8 points[4] |
| 400mg (n=7) | -7.7% (p=0.0002) | >2.8 points |
| 200mg (n=6) | -2.7% (p=0.0180) | 2.1 points |
| Placebo (n=7) | +2.2% | -0.8 points (increase in hunger) |
Table 2: Setmelanotide Phase 3 Trials in Genetic Obesity (Approx. 1 Year)
| Genetic Condition | Proportion Achieving ≥10% Weight Loss | Mean Percentage Change in 'Most' Hunger Score | Mean Weight Loss (%) |
| POMC Deficiency (n=10) | 80% | -27.1% (p=0.0005) | -25.6% (p<0.0001) |
| LEPR Deficiency (n=11) | 45% | -43.7% (p<0.0001) | -12.5% (p<0.0001) |
A post-hoc analysis comparing the Phase 2 results of this compound with prior trials of setmelanotide in similar patient populations and durations indicated that this compound demonstrated consistent BMI reductions.
Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below.
This compound Phase 2 Trial (NCT06046443)
This was a randomized, placebo-controlled, double-blind study.
-
Objective : To assess the efficacy and safety of this compound on weight reduction, hunger, and quality of life in patients with acquired hypothalamic obesity.
-
Participants : 28 patients aged 12 years and older.
-
Intervention : Patients received a daily oral dose of this compound (200 mg, 400 mg, or 600 mg) or a placebo for 14 weeks.
-
Primary Endpoint : Change from baseline in Body Mass Index (BMI) after 14 weeks of treatment.
-
Key Secondary Endpoint : Change in hunger scores.
The experimental workflow for this trial is depicted in the following diagram.
Setmelanotide Phase 3 Trials (NCT02896192 and NCT03287960)
These were single-arm, open-label, multicenter trials.
-
Objective : To demonstrate statistically significant and clinically meaningful effects of setmelanotide on percent body weight change in participants with POMC or LEPR deficiency obesity.
-
Participants : Patients aged 6 years and older with confirmed POMC or LEPR deficiency.
-
Intervention : Daily subcutaneous injections of setmelanotide. The trial included a dose titration period, an open-label treatment period, a placebo-controlled withdrawal period for responders, and a subsequent open-label treatment period for approximately one year.
-
Primary Endpoint : The proportion of participants achieving at least a 10% reduction in body weight from baseline at approximately one year.
-
Key Secondary Endpoint : Mean percentage change in the 'most' hunger score on an 11-point Likert-type scale.
The logical flow of the Setmelanotide Phase 3 trials is illustrated below.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Rhythm’s stock climbs on encouraging Phase II obesity drug data [clinicaltrialsarena.com]
- 3. Setmelanotide: A Novel Targeted Treatment for Monogenic Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the key players in the pharmaceutical industry targeting MC4R? [synapse.patsnap.com]
Head-to-Head Clinical Trial Analysis: Bivamelagon vs. Setmelanotide for Hypothalamic Obesity
This guide provides a comparative analysis of Bivamelagon, an investigational oral drug, and its primary competitor, Setmelanotide, for the treatment of hypothalamic obesity. The data is based on publicly available results from recent clinical trials.
This compound is an investigational, oral, small-molecule melanocortin-4 receptor (MC4R) agonist.[1][2] Its competitor, Setmelanotide (IMCIVREE®), is an injectable MC4R agonist already approved for several genetic forms of obesity.[3] Both drugs target the MC4R pathway, which is crucial for regulating hunger and weight.[4]
Efficacy and Safety Data
A Phase 2 clinical trial of this compound has demonstrated statistically significant and clinically meaningful reductions in Body Mass Index (BMI) in patients with acquired hypothalamic obesity.[5] The following tables summarize the key efficacy and safety findings from this trial and compare them with available data for Setmelanotide.
Table 1: Comparative Efficacy of this compound and Placebo in a Phase 2 Trial
| Parameter | This compound (600mg) | This compound (400mg) | This compound (200mg) | Placebo |
| Mean BMI Reduction from Baseline | -9.3% (p=0.0004) | -7.7% (p=0.0002) | -2.7% (p=0.0180) | +2.2% |
| Mean Reduction in 'Most' Hunger Score | >2.8 points | >2.8 points | 2.1 points | -0.8 points ('worst' hunger) |
| Number of Patients (n) | 8 | 7 | 6 | 7 |
Table 2: Comparative Safety Profile of this compound
| Adverse Event | Frequency | Severity |
| Diarrhea and Nausea | Most common | Majority were mild (Grade 1) |
| Localized Hyperpigmentation | Reported in 4 patients (including one on placebo) | Mild |
| Serious Adverse Events | One patient discontinued due to rectal bleeding | N/A |
A post-hoc analysis comparing the Phase 2 results of this compound to previous trials of Setmelanotide suggested that this compound achieved BMI reductions consistent with those of Setmelanotide in similar patient populations at comparable time points.
Experimental Protocols
This compound Phase 2 Trial Protocol
The Phase 2 trial for this compound was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of the drug in patients with acquired hypothalamic obesity.
-
Participants : 28 patients aged 12 years and older with a diagnosis of acquired hypothalamic obesity.
-
Trial Design : Patients were randomized to receive one of three daily oral doses of this compound (200 mg, 400 mg, or 600 mg) or a placebo for 14 weeks.
-
Primary Endpoint : The primary outcome measured was the change from baseline in Body Mass Index (BMI) after 14 weeks of treatment.
-
Secondary Endpoints : Secondary measures included changes in hunger scores and overall quality of life.
-
Extension Phase : Following the 14-week treatment period, patients had the option to continue in an open-label extension of the trial for up to 52 weeks.
Visualizations
Melanocortin-4 Receptor (MC4R) Signaling Pathway
The diagram below illustrates the mechanism of action for this compound and Setmelanotide. Both drugs act as agonists to the MC4R, which is a key component of the signaling pathway that regulates energy balance and appetite.
This compound Phase 2 Clinical Trial Workflow
The following diagram outlines the workflow of the Phase 2 clinical trial for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biospace.com [biospace.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Rhythm Pharmaceuticals Presents Data on MC4R Agonists Setmelanotide and this compound at ENDO 2025 - BioSpace [biospace.com]
- 5. Rhythm Pharmaceuticals Reports Positive Phase 2 Trial Results for this compound in Acquired Hypothalamic Obesity with Significant BMI Reductions | Nasdaq [nasdaq.com]
Bivamelagon in Acquired Hypothalamic Obesity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bivamelagon's efficacy and safety profile with alternative treatments for acquired hypothalamic obesity (HO), a rare and severe form of obesity resulting from damage to the hypothalamus. The information is intended to support research, clinical, and drug development decisions by presenting objective data and detailed experimental methodologies.
Executive Summary
This compound, an orally administered, selective melanocortin-4 receptor (MC4R) agonist, has demonstrated statistically significant and clinically meaningful reductions in body mass index (BMI) in patients with acquired hypothalamic obesity. Phase 2 clinical trial data suggests a favorable efficacy and safety profile, positioning it as a promising therapeutic option. This guide compares this compound primarily with setmelanotide, another MC4R agonist, and other potential treatment modalities for HO.
Mechanism of Action: MC4R Agonism
This compound and setmelanotide share a common mechanism of action by targeting the MC4R, a key component of the leptin-melanocortin pathway in the hypothalamus. This pathway is crucial for regulating energy balance, appetite, and body weight. In patients with HO, damage to the hypothalamus can disrupt this signaling cascade, leading to hyperphagia and significant weight gain. By activating the MC4R, these agonists aim to restore downstream signaling, thereby reducing hunger and promoting weight loss.
Benchmarking Bivamelagon: A Comparative Analysis of Investigational Obesity Therapeutics
For Immediate Release
BOSTON, November 27, 2025 – In the rapidly evolving landscape of obesity pharmacotherapeutics, a new oral agent, Bivamelagon, is emerging as a promising candidate. This guide provides a comprehensive benchmark of this compound against other key investigational drugs for obesity, offering researchers, scientists, and drug development professionals a data-driven comparison of their performance and underlying mechanisms.
Executive Summary
This compound, an oral melanocortin-4 receptor (MC4R) agonist, has demonstrated statistically significant and clinically meaningful reductions in Body Mass Index (BMI) in its Phase 2 clinical trial for acquired hypothalamic obesity.[1] This positions it as a noteworthy contender in a field largely dominated by injectable glucagon-like peptide-1 (GLP-1) receptor agonists. This report will delve into a comparative analysis of this compound with the injectable MC4R agonist setmelanotide and leading investigational GLP-1 and triple-agonist therapies, including semaglutide, tirzepatide, and retatrutide. The comparison will focus on efficacy, safety, mechanism of action, and experimental protocols.
Mechanism of Action: Targeting the Melanocortin-4 Receptor
This compound exerts its effect by activating the MC4R, a key receptor in the hypothalamus responsible for regulating energy balance, appetite, and body weight.[1] Activation of MC4R stimulates a cascade of intracellular events, leading to decreased food intake and increased energy expenditure.[1] This mechanism is distinct from the incretin-based therapies that have recently gained prominence.
Below is a diagram illustrating the signaling pathway of MC4R agonists.
Caption: MC4R Agonist Signaling Pathway.
Comparative Efficacy
The clinical development of this compound has primarily focused on acquired hypothalamic obesity, a rare form of obesity. Direct comparison with GLP-1 receptor agonists, which are typically studied in a broader obesity population, should be made with this context in mind.
| Drug | Mechanism of Action | Route of Administration | Key Efficacy Endpoint | Treatment Duration | Placebo-Adjusted Weight Loss |
| This compound | MC4R Agonist | Oral | Mean % change in BMI | 14 Weeks | -11.5% (600mg dose)[1] |
| Setmelanotide | MC4R Agonist | Subcutaneous Injection | Mean % change in BMI | 52 Weeks | -19.8%[2] |
| Semaglutide | GLP-1 Receptor Agonist | Subcutaneous Injection | Mean % change in body weight | 68 Weeks | ~12.4% |
| Tirzepatide | GIP and GLP-1 Receptor Agonist | Subcutaneous Injection | Mean % change in body weight | 72 Weeks | ~17.8% (15mg dose) |
| Retatrutide | GIP, GLP-1, and Glucagon Receptor Agonist | Subcutaneous Injection | Mean % change in body weight | 48 Weeks | ~22.1% (12mg dose) |
Safety and Tolerability Profile
The adverse event profiles of MC4R agonists and incretin-based therapies show distinct differences.
| Drug | Common Adverse Events | Serious Adverse Events |
| This compound | Diarrhea, nausea (mostly mild to moderate). | One patient discontinued due to rectal bleeding in the Phase 2 trial. |
| Setmelanotide | Injection site reactions, skin hyperpigmentation, nausea, vomiting, diarrhea. | Depression, suicidal ideation. Spontaneous penile erections have been reported. |
| Semaglutide | Nausea, diarrhea, vomiting, constipation (typically mild to moderate and transient). | Pancreatitis, cholelithiasis (gallstones). |
| Tirzepatide | Nausea, diarrhea, vomiting, constipation (dose-dependent and usually transient). | Pancreatitis, gallbladder-related events. |
| Retatrutide | Nausea, diarrhea, vomiting, constipation (dose-dependent, generally mild to moderate). | Increased heart rate (transient). |
Experimental Protocols: A Glimpse into the Clinical Trials
A summary of the key clinical trial designs for these investigational drugs is provided below.
This compound: Phase 2 Trial in Acquired Hypothalamic Obesity
-
Study Design: A randomized, double-blind, placebo-controlled, four-arm trial.
-
Patient Population: 28 patients aged 12 years and older with acquired hypothalamic obesity.
-
Intervention: Oral daily doses of this compound (200 mg, 400 mg, or 600 mg) or placebo for 14 weeks.
-
Primary Endpoint: Change from baseline in Body Mass Index (BMI) after 14 weeks of treatment.
Caption: this compound Phase 2 Trial Workflow.
Setmelanotide: Phase 3 TRANSCEND Trial in Hypothalamic Obesity
-
Study Design: A global, randomized, double-blind, placebo-controlled Phase 3 trial.
-
Patient Population: Approximately 120 patients aged 4 years and older with acquired hypothalamic obesity.
-
Intervention: Daily subcutaneous injection of setmelanotide or placebo for 52 weeks.
-
Primary Endpoint: Mean percent change in BMI from baseline after 52 weeks of treatment.
Semaglutide: STEP (Semaglutide Treatment Effect in People with Obesity) Program
-
Study Design: A series of Phase 3a, multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Adults with obesity or overweight with at least one weight-related comorbidity, without diabetes.
-
Intervention: Once-weekly subcutaneous injection of semaglutide 2.4 mg or placebo, as an adjunct to lifestyle intervention.
-
Primary Endpoint: Percentage change in body weight from baseline to week 68.
Tirzepatide: SURMOUNT Clinical Development Program
-
Study Design: A series of global Phase 3, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related complication, excluding diabetes.
-
Intervention: Once-weekly subcutaneous injections of tirzepatide (5 mg, 10 mg, or 15 mg) or placebo for 72 weeks, in addition to lifestyle intervention.
-
Primary Endpoint: Percentage change in body weight from baseline to week 72.
Retatrutide: TRIUMPH Clinical Development Program
-
Study Design: A series of Phase 3, multicenter, randomized, double-blind, placebo-controlled studies.
-
Patient Population: Over 5,800 participants with obesity or overweight, with some trials including subsets with knee osteoarthritis or obstructive sleep apnea.
-
Intervention: Once-weekly subcutaneous retatrutide or placebo, in conjunction with a healthy diet and physical activity.
-
Primary Endpoint: Percent change in body weight.
Conclusion and Future Directions
This compound presents a novel, oral treatment option for specific obesity populations, with a mechanism of action that is distinct from the current market leaders. Its efficacy in acquired hypothalamic obesity is promising. Head-to-head trials with other agents in broader obesity populations will be necessary to fully delineate its comparative efficacy and safety. The convenience of an oral formulation could offer a significant advantage. The ongoing development of a diverse pipeline of investigational obesity drugs, each with unique mechanisms and profiles, signals a new era in the management of this complex, chronic disease. Continued research and clinical trials are essential to optimize treatment strategies and improve patient outcomes.
References
Bivamelagon: A Comparative Analysis of an Oral MC4R Agonist for Hypothalamic Obesity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Bivamelagon, an investigational oral melanocortin-4 receptor (MC4R) agonist, with the approved injectable MC4R agonist, setmelanotide. The focus is on the long-term safety and efficacy data for the treatment of hypothalamic obesity, a rare and severe form of obesity resulting from damage to the hypothalamus. This document summarizes available clinical trial data, outlines experimental methodologies, and visualizes key pathways and processes to offer an objective assessment for research and development professionals.
Efficacy and Safety Data: this compound vs. Setmelanotide
The following tables summarize the available clinical trial data for this compound and setmelanotide in patients with hypothalamic obesity. It is important to note that long-term data for this compound is not yet available as the open-label extension study is ongoing. The data for setmelanotide provides a benchmark for a clinically validated MC4R agonist in this patient population.
Table 1: Efficacy Data
| Drug | Trial Phase | Duration | Primary Efficacy Endpoint | Key Results |
| This compound | Phase 2 (NCT06046443) | 14 Weeks (Double-Blind) | Change in Body Mass Index (BMI) | - 600mg cohort: -9.3% BMI reduction (p=0.0004)[1][2][3] - 400mg cohort: -7.7% BMI reduction (p=0.0002)[1][2] - 200mg cohort: -2.7% BMI reduction (p=0.0180) - Placebo: +2.2% BMI increase - Meaningful reductions in hunger scores were also observed |
| Setmelanotide | Phase 2 (NCT04725240) | 16 Weeks | ≥5% reduction in BMI | - 89% of patients achieved the primary endpoint (p<0.0001) - Mean BMI reduction of 15% |
| Setmelanotide | Phase 2 (Long-term extension of NCT04725240) | 1 Year | Change in BMI | - Mean BMI reduction of approximately 26% |
| Setmelanotide | Phase 3 (TRANSCEND - NCT05774756) | 1 Year | Mean percent change in BMI | - Placebo-adjusted BMI reduction of 19.8% |
Table 2: Safety and Tolerability Data
| Drug | Trial Phase | Common Adverse Events | Serious Adverse Events |
| This compound | Phase 2 (NCT06046443) | - Diarrhea (mild) - Nausea (mild) - Mild, localized hyperpigmentation (reported in 4 patients, including one on placebo) | - One patient discontinued due to rectal bleeding |
| Setmelanotide | Phase 2 & 3 | - Nausea (61%) - Vomiting (33%) - Skin hyperpigmentation (33%) - Diarrhea (22%) - Injection site reactions - Headache - Depression and suicidal ideation have been reported - Spontaneous penile erections in males and sexual adverse reactions in females have occurred | - No serious adverse events leading to discontinuation in the Phase 2 long-term extension |
Experimental Protocols
This compound Phase 2 Trial (NCT06046443)
-
Study Design : A randomized, placebo-controlled, double-blind, multicenter, international Phase 2 trial to assess the efficacy and safety of this compound in patients with acquired hypothalamic obesity. The trial included a 14-week double-blind portion followed by an open-label extension for up to 52 weeks.
-
Patient Population : 28 participants aged 12 years and older with a BMI ≥95th percentile (for ages 12 to <18 years) or ≥30 kg/m ² (for ages ≥18 years) and a diagnosis of acquired hypothalamic obesity following a hypothalamic tumor, lesion, or injury.
-
Intervention : Patients were randomized (1:1:1:1) to receive a once-daily oral dose of this compound at 200 mg, 400 mg, or 600 mg, or a placebo.
-
Primary Endpoint : The primary endpoint was the mean percent change in BMI from baseline after 14 weeks of treatment.
-
Secondary Endpoints : Secondary endpoints included changes in hunger scores and quality of life assessments.
Setmelanotide Hypothalamic Obesity Trials (Phase 2: NCT04725240; Phase 3: NCT05774756)
-
Study Design : The Phase 2 trial was an open-label, multicenter study. The Phase 3 TRANSCEND trial is a double-blind, randomized, placebo-controlled study with a 2:1 randomization to setmelanotide or placebo for up to 60 weeks.
-
Patient Population : Eligible patients were aged 4 years and older (Phase 3) or 6 to 40 years (Phase 2) with documented acquired hypothalamic obesity and a BMI ≥95th percentile for their age and sex or ≥30 kg/m ². Key exclusion criteria included significant weight loss in the preceding months and recent bariatric surgery.
-
Intervention : Setmelanotide was administered as a once-daily subcutaneous injection, with the dose titrated up to a maximum of 3.0 mg.
-
Primary Endpoint : The primary endpoint for the Phase 2 trial was the proportion of patients with a reduction in BMI of at least 5% from baseline after 16 weeks. For the Phase 3 trial, the primary endpoint is the mean percent change in BMI after 52 weeks of treatment compared to placebo.
-
Key Secondary Endpoints (Phase 3) : Key secondary endpoints include the proportion of patients achieving ≥5% reduction in BMI (for adults) or ≥0.2-point reduction in BMI Z-score (for pediatrics), and the mean change in the "most hunger" score.
Mandatory Visualizations
Signaling Pathway of MC4R Agonists
The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor that plays a critical role in regulating energy homeostasis. This compound and setmelanotide are agonists of this receptor. Upon binding of an agonist like α-melanocyte-stimulating hormone (α-MSH) or a therapeutic agonist, the MC4R primarily couples to the Gαs protein, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade, predominantly in the hypothalamus, leads to reduced food intake and increased energy expenditure.
Caption: MC4R signaling pathway activated by an agonist.
Clinical Trial Workflow for this compound in Hypothalamic Obesity
The following diagram illustrates the general workflow of the Phase 2 clinical trial for this compound in patients with acquired hypothalamic obesity.
Caption: this compound Phase 2 clinical trial workflow.
References
- 1. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Signaling Profiles of MC4R Mutations with Three Different Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhythm Pharmaceuticals Announces Oral MC4R Agonist this compound Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity | Nasdaq [nasdaq.com]
Bivamelagon and Setmelanotide: A Comparative Analysis for MC4R-Mediated Obesities
A detailed guide for researchers and drug development professionals on the comparative pharmacology of Bivamelagon and setmelanotide, with a focus on the current understanding of their potential roles in overcoming setmelanotide resistance.
This guide provides a comprehensive comparison of this compound and setmelanotide, two melanocortin-4 receptor (MC4R) agonists. While setmelanotide is an approved therapy for certain rare genetic disorders of obesity, the emergence of resistance, primarily through loss-of-function mutations in the MC4R gene, necessitates the exploration of alternative therapeutic strategies. This compound, another MC4R agonist in clinical development, presents a potential alternative. This document outlines the mechanisms of action of both compounds, delves into the molecular basis of setmelanotide resistance, and presents the available preclinical and clinical data to facilitate a comparative assessment.
Executive Summary
Setmelanotide has demonstrated significant efficacy in treating obesity due to deficiencies in the pro-opiomelanocortin (POMC) pathway. However, its effectiveness can be limited by mutations in the MC4R that impair receptor function. These mutations can lead to reduced cell surface expression, diminished agonist binding, or inefficient downstream signaling.
Currently, there is a lack of direct clinical or preclinical studies evaluating the efficacy of this compound specifically in patients who are resistant to setmelanotide. However, by comparing the pharmacological profiles of both drugs at the wild-type receptor and understanding the nuances of setmelanotide resistance, we can infer the potential for this compound to address this unmet need. This guide will synthesize the available data to provide a foundational comparison.
Comparative Pharmacology of this compound and Setmelanotide
Both this compound and setmelanotide are potent agonists of the MC4R. Their primary mechanism of action is to mimic the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), to activate the MC4R and its downstream signaling pathways, leading to reduced hunger and increased energy expenditure.
In Vitro Pharmacological Profile
The following table summarizes the available in vitro pharmacological data for this compound and setmelanotide on the wild-type human MC4R.
| Parameter | This compound | Setmelanotide | Reference |
| Binding Affinity (Ki) | 65 nM | Not explicitly stated in provided search results | [1] |
| cAMP Signaling (EC50) | 36.5 nM | ~0.27 nM | [1] |
| β-arrestin Recruitment (EC50) | 4.6 nM | Not explicitly stated in provided search results | [1] |
Note: The EC50 values are assay-dependent and may vary between different studies and experimental conditions.
Understanding Setmelanotide Resistance
Resistance to setmelanotide is primarily attributed to loss-of-function (LoF) mutations in the MC4R gene. These mutations can be broadly categorized based on their impact on receptor function:
-
Class I: Impaired protein synthesis or stability: Mutations that lead to a truncated or unstable MC4R protein.
-
Class II: Defective intracellular trafficking: The receptor is synthesized but retained within the cell (e.g., in the endoplasmic reticulum) and fails to reach the cell surface.
-
Class III: Reduced binding affinity: The receptor is present on the cell surface but has a lower affinity for agonists like setmelanotide.
-
Class IV: Impaired signal transduction: The receptor can bind to the agonist, but the downstream signaling cascade (e.g., Gs protein activation and cAMP production) is blunted.
-
Class V: Unknown mechanisms: Mutations with a demonstrable functional defect where the precise mechanism has not been elucidated.
Studies have shown that setmelanotide, being a more potent agonist than α-MSH, can rescue the function of some, but not all, of these MC4R mutants. The ability of this compound to rescue function in setmelanotide-resistant mutants has not yet been reported in the scientific literature.
Signaling Pathways and Experimental Workflows
MC4R Signaling Pathway
The activation of MC4R by an agonist initiates a cascade of intracellular events. The canonical pathway involves the coupling to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to modulate neuronal activity and gene expression, ultimately leading to a reduction in food intake and an increase in energy expenditure. Another important pathway involves the recruitment of β-arrestin, which can mediate both receptor desensitization and G protein-independent signaling.
Experimental Workflow for Assessing Agonist Efficacy
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel MC4R agonist on wild-type and mutant receptors.
Detailed Experimental Protocols
cAMP Accumulation Assay
This assay measures the ability of an agonist to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the MC4R signaling pathway.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently transfected with plasmids encoding either wild-type or mutant MC4R using a suitable transfection reagent.
-
Assay Preparation: 24-48 hours post-transfection, cells are harvested and seeded into 96-well plates. Prior to the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: Cells are incubated with varying concentrations of the agonist (this compound or setmelanotide) for a specified period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Following stimulation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
-
Data Analysis: The dose-response data is fitted to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximal efficacy) values.
β-arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated MC4R, which is involved in receptor desensitization and signaling.
-
Cell Line: A stable cell line co-expressing the MC4R fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment is used.
-
Assay Principle: Upon agonist binding and receptor activation, β-arrestin is recruited to the MC4R, bringing the two enzyme fragments into close proximity. This results in the formation of a functional enzyme that can hydrolyze a substrate to produce a detectable signal (e.g., chemiluminescence).
-
Assay Procedure:
-
Cells are seeded into 96- or 384-well plates.
-
Varying concentrations of the agonist are added to the wells.
-
The plates are incubated at 37°C for a specified time (e.g., 60-90 minutes).
-
The detection reagent containing the enzyme substrate is added.
-
The signal (e.g., luminescence) is measured using a plate reader.
-
-
Data Analysis: Similar to the cAMP assay, dose-response curves are generated to calculate the EC50 and Emax for β-arrestin recruitment.
Clinical Perspectives and Future Directions
Clinical trials for this compound have shown promising results in patients with acquired hypothalamic obesity, a condition where the MC4R pathway is disrupted due to brain injury or tumors. In a Phase 2 trial, this compound demonstrated statistically significant and clinically meaningful reductions in body mass index (BMI).[2] A post-hoc analysis suggested that the BMI reductions achieved with this compound were consistent with those observed with setmelanotide in similar patient populations.[3]
While this provides evidence for this compound as a potent MC4R agonist in a clinical setting, it does not directly address its efficacy in patients with genetic resistance to setmelanotide. To establish the potential of this compound as a viable alternative for this patient population, future research should focus on:
-
Head-to-head in vitro studies: Directly comparing the ability of this compound and setmelanotide to rescue the function of a comprehensive panel of setmelanotide-resistant MC4R mutants.
-
Structural biology studies: Elucidating the binding modes of this compound and setmelanotide to both wild-type and mutant MC4Rs to understand the molecular basis of any differential activity.
-
Clinical trials in genetically defined populations: Designing clinical trials to specifically evaluate the efficacy and safety of this compound in patients with known MC4R mutations who have shown an inadequate response to setmelanotide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SAT-711 Efficacy And Safety Of Once-daily Oral this compound In Acquired Hypothalamic Obesity: Results From A Double-blind, Multicenter, Placebo-controlled, Randomized Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhythm Pharmaceuticals Announces Oral MC4R Agonist this compound Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
Comparative Analysis of Bivamelagon's Impact on Quality of Life in Acquired Hypothalamic Obesity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bivamelagon, an investigational oral melanocortin-4 receptor (MC4R) agonist, and its impact on quality of life (QoL) in patients with acquired hypothalamic obesity. The primary comparator is setmelanotide (IMCIVREE®), an approved injectable MC4R agonist for the same and similar indications. This analysis is based on currently available public data from clinical trials and scientific presentations.
Introduction to this compound and the MC4R Pathway
This compound is a novel, oral, small-molecule MC4R agonist currently in Phase 2 clinical development by Rhythm Pharmaceuticals for the treatment of acquired hypothalamic obesity.[1][2] This condition, often a consequence of brain tumors or their treatment, leads to intractable weight gain, hyperphagia (insatiable hunger), and a significantly diminished quality of life.[3][4]
Both this compound and setmelanotide act on the MC4R pathway, a critical signaling cascade in the hypothalamus that regulates energy homeostasis, including appetite and weight. By activating the MC4R, these drugs aim to restore downstream signaling that is impaired in individuals with hypothalamic obesity, thereby reducing hunger and promoting weight loss.
Clinical Efficacy and Impact on Quality of Life: A Comparative Overview
While direct head-to-head clinical trial data is not yet available, this section compares the findings from separate clinical trials of this compound and setmelanotide.
This compound: Phase 2 SIGNAL Trial
The Phase 2 SIGNAL trial (NCT06046443) was a randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of this compound in patients aged 12 years and older with acquired hypothalamic obesity. The trial assessed several endpoints, including changes in Body Mass Index (BMI), hunger scores, and quality of life.
Data Presentation: this compound Phase 2 Efficacy Results
| Endpoint | Placebo (n=7) | This compound (200mg, n=6) | This compound (400mg, n=7) | This compound (600mg, n=8) |
| Mean BMI Reduction from Baseline at 14 Weeks | +2.2% | -2.7% (p=0.0180) | -7.7% (p=0.0002) | -9.3% (p=0.0004) |
| Mean Reduction in "Most" Hunger Score at 14 Weeks (10-point scale) | - | -2.1 points | > -2.8 points | > -2.8 points |
Quality of Life Assessment:
While quality of life was a specified endpoint in the SIGNAL trial, quantitative data from this assessment has not yet been publicly disclosed in the reviewed press releases or scientific presentation summaries. It is anticipated that these results will be presented at future scientific conferences or in peer-reviewed publications.
Setmelanotide: Clinical Trial Data in Hypothalamic and Genetic Obesities
Setmelanotide has been studied more extensively, with data available from multiple clinical trials in patients with hypothalamic obesity and other rare genetic disorders of obesity. These trials have consistently demonstrated improvements in weight, hunger, and quality of life.
Data Presentation: Setmelanotide Impact on Quality of Life
The impact of setmelanotide on quality of life has been assessed using validated patient-reported outcome measures, including the Impact of Weight on Quality of Life-Lite (IWQOL-Lite) for adults and the Pediatric Quality of Life Inventory (PedsQL) for children and adolescents.
| Population | Quality of Life Measure | Baseline Mean Score (SD) | Mean Improvement from Baseline (SD) |
| Adults with POMC or LEPR Deficiency | IWQOL-Lite Total Score | 60.3 (13.2) | +24.2 (12.1) at Week 52 |
| Children (6-12 years) with POMC or LEPR Deficiency | PedsQL Total Score (Self-Reported) | 53.3 (6.2) | - |
| Adolescents (13-17 years) with POMC or LEPR Deficiency | PedsQL Total Score (Self-Reported) | 63.3 (29.1) | +5.8 (18.3) at Week 52 |
Experimental Protocols
This compound Phase 2 SIGNAL Trial (NCT06046443)
-
Study Design: A 14-week, randomized, double-blind, placebo-controlled, multi-center trial.
-
Participants: 28 patients aged 12 years and older with a diagnosis of acquired hypothalamic obesity.
-
Intervention: Oral this compound administered daily at doses of 200mg, 400mg, or 600mg, compared to placebo.
-
Primary Endpoints:
-
Percent change in Body Mass Index (BMI) from baseline.
-
Change in hunger score from baseline as measured by a daily hunger questionnaire.
-
-
Secondary Endpoints:
-
Safety and tolerability.
-
Change in quality of life (specific instrument not detailed in available public releases).
-
Setmelanotide Clinical Trials in Obesity
-
Study Design: Various Phase 2 and 3, open-label and placebo-controlled trials.
-
Participants: Patients with rare genetic obesities (e.g., POMC, LEPR deficiencies) and acquired hypothalamic obesity.
-
Intervention: Subcutaneous injection of setmelanotide, typically titrated to a target dose.
-
Quality of Life Assessment:
-
IWQOL-Lite: A 31-item, patient-reported questionnaire assessing the impact of weight on five domains: physical function, self-esteem, sexual life, public distress, and work.
-
PedsQL: A 23-item questionnaire for children and adolescents assessing physical, emotional, social, and school functioning.
-
Patient Health Questionnaire-9 (PHQ-9): A 9-item depression screening tool.
-
Mandatory Visualizations
Melanocortin-4 Receptor (MC4R) Signaling Pathway
References
- 1. Rhythm Pharmaceuticals Announces Oral MC4R Agonist this compound Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 2. Rhythm’s stock climbs on encouraging Phase II obesity drug data [clinicaltrialsarena.com]
- 3. Rhythm Pharmaceuticals Reports Positive Phase 2 Trial Results for this compound in Acquired Hypothalamic Obesity with Significant BMI Reductions | Nasdaq [nasdaq.com]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
A Comparative Meta-Analysis of Clinical Trial Outcomes for MC4R Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial outcomes for key Melanocortin 4 Receptor (MC4R) agonists, offering a comparative assessment of their performance based on available experimental data. The information is intended to support researchers, scientists, and drug development professionals in the field of obesity and metabolic disorders.
Introduction to MC4R Agonists
The melanocortin 4 receptor (MC4R) is a crucial component of the leptin-melanocortin pathway in the hypothalamus, playing a pivotal role in regulating energy homeostasis, appetite, and body weight.[1][2] Genetic mutations that impair the MC4R signaling pathway can lead to severe, early-onset obesity and hyperphagia (insatiable hunger).[3] MC4R agonists are a class of drugs designed to activate this pathway, thereby promoting satiety, reducing food intake, and increasing energy expenditure. This guide focuses on the clinical trial outcomes of three notable MC4R agonists: setmelanotide, bremelanotide, and the emerging oral agent, bivamelagon.
Comparative Efficacy of MC4R Agonists
The clinical development of MC4R agonists has targeted different patient populations, from rare genetic obesity syndromes to more general obesity. The following tables summarize the key efficacy data from published clinical trials.
Table 1: Efficacy of Setmelanotide in Genetic Obesity Syndromes
| Patient Population | Trial (NCT ID) | Key Efficacy Outcomes | Reference |
| POMC or LEPR Deficiency | Phase 3 (NCT02896192, NCT03287960) | - ≥10% Weight Loss at ~1 Year: 80% of patients with POMC deficiency and 45% with LEPR deficiency achieved this endpoint.[4] - Mean Hunger Score Reduction: -27.1% for POMC and -43.7% for LEPR deficiency.[4] | |
| Bardet-Biedl Syndrome (BBS) | Phase 3 (NCT03746522) | - ≥10% Weight Loss at 52 Weeks (≥12 years old): 32.3% of patients achieved this primary endpoint. - Mean Percent Reduction in BMI (≥18 years): -9.1%. | |
| Acquired Hypothalamic Obesity | Phase 3 (TRANSCEND) | - Placebo-Adjusted BMI Reduction at 52 weeks: -19.8%. |
Table 2: Efficacy of this compound in Acquired Hypothalamic Obesity
| Patient Population | Trial (NCT ID) | Key Efficacy Outcomes at 14 Weeks | Reference |
| Acquired Hypothalamic Obesity | Phase 2 (NCT06046443) | - Mean BMI Reduction from Baseline: - 600mg cohort: -9.3% (p=0.0004) - 400mg cohort: -7.7% (p=0.0002) - 200mg cohort: -2.7% (p=0.0180) - Placebo: +2.2% - Mean Hunger Score Reduction ('most' hunger): 2.8 points in the 400mg and 600mg cohorts. |
Table 3: Efficacy of Bremelanotide in Obesity (in Combination with Tirzepatide)
| Patient Population | Trial (NCT ID) | Key Efficacy Outcomes at 8 Weeks | Reference |
| General Obesity (BMI 30.0-45.0 kg/m ²) | Phase 2 (BMT-801, NCT06565611) | - Mean Weight Reduction (Bremelanotide + Tirzepatide): 4.4% vs. 1.6% for placebo (p<0.0001). - Percentage of Patients Achieving ≥5% Weight Loss: 40% with co-administration vs. 27% with tirzepatide alone. - Percentage of Patients Achieving ≥7% Weight Loss: 19% with co-administration vs. 0% with tirzepatide alone. - Appetite Suppression: Low-dose bremelanotide matched tirzepatide in appetite suppression and prevented appetite rebound after stopping tirzepatide. |
Comparative Safety and Tolerability
The safety profiles of MC4R agonists are generally characterized by gastrointestinal and injection site reactions, as well as a unique effect on skin pigmentation.
Table 4: Common Adverse Events Reported in Clinical Trials
| Adverse Event | Setmelanotide | This compound | Bremelanotide |
| Injection Site Reactions | Very Common (up to 100%) | N/A (Oral) | Common |
| Skin Hyperpigmentation | Very Common (up to 61%) | Mild, localized cases reported (including one on placebo) | Focal hyperpigmentation reported (1%) |
| Nausea | Common (up to 44.7%) | Mild cases reported | Very Common (40%) |
| Vomiting | Common (up to 20%) | Not specified | Common |
| Diarrhea | Common | Mild cases reported | Not specified |
| Headache | Common | Not specified | Common |
| Spontaneous Penile Erections | Common (23% in males) | Not specified | Not specified |
| Flushing | Not specified | Not specified | Common |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial outcomes. Below are summaries of the experimental protocols for the key trials cited.
Setmelanotide Phase 3 Trial in POMC or LEPR Deficiency (NCT02896192, NCT03287960)
-
Study Design: These were single-arm, open-label, multicenter trials.
-
Participant Population: Patients aged 6 years and older with a confirmed diagnosis of obesity due to POMC or LEPR deficiency.
-
Intervention: Participants received once-daily subcutaneous injections of setmelanotide. The dose was titrated over 2 to 12 weeks to a therapeutic dose. Those who achieved a prespecified weight loss after an initial open-label period entered an 8-week double-blind, placebo-controlled withdrawal period, followed by a return to open-label setmelanotide.
-
Primary Endpoint: The proportion of patients achieving at least 10% weight loss from baseline after approximately one year of treatment.
-
Secondary Endpoints: Mean percentage change in body weight and hunger scores.
Setmelanotide Phase 3 Trial in Bardet-Biedl Syndrome (NCT03746522)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with an open-label period.
-
Participant Population: Patients aged 6 years and older with a clinical diagnosis of BBS and obesity.
-
Intervention: Patients were randomized 1:1 to receive either setmelanotide or placebo for 14 weeks. This was followed by a 38-week open-label period where all patients received setmelanotide. The daily dose was escalated to 3 mg.
-
Primary Endpoint: The proportion of participants aged 12 years or older who achieved at least a 10% reduction in body weight from baseline after approximately 52 weeks.
-
Safety and Tolerability: Assessed by the frequency of adverse events.
This compound Phase 2 Trial in Acquired Hypothalamic Obesity (NCT06046443)
-
Study Design: A randomized, placebo-controlled, double-blind study.
-
Participant Population: Patients aged 12 years and older with acquired hypothalamic obesity.
-
Intervention: Patients received a daily oral dose of this compound (200 mg, 400 mg, or 600 mg) or placebo for 14 weeks.
-
Primary Endpoint: Change from baseline in body mass index (BMI) after 14 weeks of treatment.
-
Secondary Endpoints: Safety, hunger scores, and quality of life.
Bremelanotide Phase 2 Trial in Obesity (NCT06565611)
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participant Population: Adults with a BMI ranging from 30.0 to 45.0 kg/m ².
-
Intervention: The study involved an initial 4-week treatment period with tirzepatide only. Eligible patients were then randomized to one of four treatment regimens for an additional 4 weeks, which included a combination of bremelanotide and tirzepatide.
-
Primary Endpoint: To demonstrate the safety and efficacy of the co-administration of bremelanotide with tirzepatide on reducing body weight.
Visualizing the Mechanisms and Workflows
MC4R Signaling Pathway
The following diagram illustrates the central role of the MC4R signaling pathway in energy homeostasis. Leptin, secreted by adipose tissue, stimulates POMC neurons in the hypothalamus. POMC is then processed into α-melanocyte-stimulating hormone (α-MSH), which acts as an agonist for the MC4R. Activation of MC4R leads to downstream signaling that promotes satiety and increases energy expenditure.
Experimental Workflow for a Randomized, Placebo-Controlled Trial
This diagram outlines a typical workflow for a randomized, placebo-controlled clinical trial, such as those conducted for the MC4R agonists discussed in this guide.
Conclusion
The meta-analysis of clinical trial data for setmelanotide, this compound, and bremelanotide highlights the therapeutic potential of MC4R agonism in treating obesity, particularly in patient populations with genetic defects in the MC4R pathway. Setmelanotide has demonstrated significant and clinically meaningful weight loss in patients with rare genetic disorders of obesity. The emergence of an oral agent, this compound, shows promise in providing a more convenient treatment option for conditions like acquired hypothalamic obesity. Bremelanotide, while primarily developed for hypoactive sexual desire disorder, has shown potential in combination therapy for general obesity.
Further research, including head-to-head comparative trials and long-term safety and efficacy studies, is warranted to fully elucidate the comparative effectiveness of these agents and their place in the evolving landscape of obesity pharmacotherapy. The detailed experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and clinicians working to advance the understanding and treatment of obesity.
References
- 1. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. palatin.com [palatin.com]
- 4. Efficacy and safety of setmelanotide, an MC4R agonist, in individuals with severe obesity due to LEPR or POMC deficiency: single-arm, open-label, multicentre, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Bivamelagon: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the disposal of Bivamelagon based on available safety data and general best practices for research chemicals. Researchers must always consult the official Safety Data Sheet (SDS) and their institution's Environmental Health and Safety (EHS) department for specific protocols and compliance with local, state, and federal regulations.
This compound is an orally active, small-molecule melanocortin 4 receptor (MC4R) agonist under investigation for the treatment of obesity.[1][2] As a biologically potent compound, the primary principle for its disposal is to prevent its release into the environment.[3] While a supplier's Safety Data Sheet classifies this compound as "not a hazardous substance or mixture" under GHS, its potent pharmacological activity necessitates careful handling and disposal to ensure personnel safety and environmental protection.[4]
Hazard Assessment and Safety Precautions
Before handling this compound waste, it is crucial to understand its characteristics.
-
Biological Activity: As a potent MC4R agonist, unintended exposure could have pharmacological effects.
-
Physical State: Typically handled as a lyophilized powder or in a solvent.[4]
-
Decomposition: Under fire conditions, this compound may decompose and emit toxic fumes.
Required Personal Protective Equipment (PPE):
-
Standard laboratory coat
-
Safety glasses or goggles
-
Nitrile gloves
-
Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood, especially when handling the powder form to avoid dust and aerosol formation.
Step-by-Step Disposal Protocol
The recommended final disposal method for this compound and materials contaminated with it is incineration by a licensed environmental management vendor. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation Properly segregate waste at the point of generation into clearly labeled, sealed containers.
Step 2: Decontamination of Labware Decontaminate non-disposable glassware and surfaces that have come into contact with this compound. A common procedure involves:
-
Rinsing with an appropriate organic solvent (e.g., ethanol or isopropanol) to solubilize the compound. Collect this rinse as hazardous chemical waste.
-
Washing with a laboratory-grade detergent and rinsing thoroughly with deionized water.
Step 3: Packaging and Labeling
-
Ensure all waste containers are sealed, in good condition, and compatible with their contents.
-
Label each container clearly with "Hazardous Waste," the full chemical name "this compound," and the estimated quantities.
-
Store the packaged waste in a designated, secure satellite accumulation area while awaiting pickup.
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous chemical waste.
-
EHS will coordinate with an approved environmental management vendor for transport and high-temperature incineration.
Data Presentation: this compound Waste Stream Summary
The following table summarizes the different types of waste generated during research with this compound and their designated disposal pathways.
| Waste Stream Category | Examples | Recommended Container | Disposal Pathway |
| Solid Waste | Contaminated gloves, bench paper, weigh boats, pipette tips, vials containing powder residue. | Labeled, sealed plastic bag or container. | Place in a designated "Chemotoxic Waste" or "Hazardous Chemical Waste" bin for incineration. |
| Liquid Waste | Unused or expired this compound solutions, solvent rinses from glassware (e.g., DMSO, ethanol). | Labeled, sealed, and compatible solvent waste bottle. | Collect as hazardous liquid chemical waste for incineration. |
| Sharps Waste | Contaminated needles, syringes, or glass Pasteur pipettes. | Puncture-proof, labeled sharps container. | Collect in a designated sharps container for incineration. |
Experimental Protocol: Preparing Bulk this compound Waste for Disposal
This protocol outlines the procedure for consolidating and preparing expired or unused this compound powder for EHS pickup. This activity must be performed inside a certified chemical fume hood.
Objective: To safely package bulk this compound powder for final disposal via incineration.
Materials:
-
Expired/unused vials of this compound powder
-
Hazardous waste container (e.g., wide-mouth glass jar with screw cap)
-
Spatula
-
Funnel
-
Hazardous waste labels
-
Appropriate PPE (lab coat, gloves, safety goggles)
Methodology:
-
Preparation: Don all required PPE and set up your work area inside a chemical fume hood. Place absorbent bench paper on the work surface.
-
Labeling: Affix a completed hazardous waste label to the designated waste container. Fill in all required information (generator name, location, chemical name, etc.).
-
Consolidation: Carefully open each vial of this compound. Using a clean spatula and funnel, transfer the powder from the vials into the labeled hazardous waste container.
-
Empty Vial Rinsing: Triple-rinse the empty vials with a suitable solvent (e.g., ethanol). Collect the rinse solution as liquid hazardous waste. Deface the original labels on the rinsed, empty vials before disposing of them in a solid waste container.
-
Sealing: Securely seal the primary hazardous waste container containing the consolidated powder.
-
Cleanup: Wipe down the spatula, funnel, and work surface with a solvent-dampened towel. Dispose of the towel and all other contaminated solid materials (gloves, bench paper) into a solid hazardous waste bag.
-
Storage: Transfer the sealed and labeled waste container to your lab's designated satellite accumulation area.
-
Pickup Request: Submit a chemical waste pickup request through your institution's EHS portal.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
References
Comprehensive Safety and Handling Protocol for Bivamelagon
Disclaimer: Bivamelagon is an investigational drug candidate. This guide is intended for use by researchers, scientists, and drug development professionals in controlled laboratory or clinical settings. All procedures must be performed in accordance with institutional and national safety regulations. A comprehensive, substance-specific risk assessment should be conducted before handling.
This compound is an orally active, potent, and selective melanocortin-4 receptor (MC4R) agonist under investigation for the treatment of rare genetic diseases of obesity.[1][2][3] As a potent bioactive molecule, careful handling is paramount to ensure personnel safety and prevent cross-contamination.
Hazard Identification and Engineering Controls
While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance, it is prudent to handle it as a potent compound due to its biological activity at low concentrations.[1][4] The primary risks are associated with inhalation of aerosolized powder and accidental ingestion.
Engineering Controls:
-
Primary Containment: All handling of powdered this compound (e.g., weighing, compounding) must occur within a certified chemical fume hood, biological safety cabinet, or a powder containment balance enclosure to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation. Work areas should have accessible safety showers and eyewash stations.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound in its solid form and when in solution.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid/Powder | Safety goggles with side-shields | Double-gloving with nitrile gloves | Impervious, disposable lab coat; closed-toe shoes | Suitable respirator for powders (e.g., N95 or higher) |
| Handling Solutions | Safety goggles with side-shields | Nitrile gloves (single pair) | Standard lab coat; closed-toe shoes | Not required if handled in a fume hood |
Step-by-Step Handling Protocol: Weighing and Solubilization
This protocol outlines the procedure for accurately weighing solid this compound and preparing a stock solution.
Materials:
-
This compound (solid powder)
-
Analytical balance inside a powder containment enclosure
-
Anti-static weigh paper or boat
-
Spatula
-
Appropriate solvent (e.g., DMSO)
-
Volumetric flasks and pipettes
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE for handling solids as specified in the table above. Ensure the containment enclosure's sash is at the appropriate height and the airflow is stable.
-
Weighing:
-
Place a tared weigh boat on the analytical balance.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust.
-
Record the final weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder to a volumetric flask.
-
Add a portion of the desired solvent (e.g., DMSO) to the flask.
-
Cap the flask and vortex until the solid is completely dissolved.
-
Add solvent to the final volume mark and mix thoroughly.
-
-
Post-Handling:
-
Wipe down the spatula, weigh boat, and any contaminated surfaces within the enclosure with 70% ethanol.
-
Dispose of all contaminated disposables as chemical waste.
-
Carefully doff PPE, removing gloves last, and wash hands thoroughly.
-
Storage and Disposal
Proper storage and disposal are critical for maintaining compound integrity and ensuring safety.
Storage Plan:
-
Solid Form: Store this compound powder in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight. Recommended long-term storage is at -20°C.
-
In Solvent: Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.
Disposal Plan:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, sealed chemical waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a designated, sealed hazardous waste container.
-
Decontamination: Decontaminate surfaces and non-disposable equipment by scrubbing with alcohol.
-
Final Disposal: All waste must be disposed of through the institution's hazardous waste management program in accordance with local and national regulations. Do not discharge into drains or water courses.
Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
